molecular formula C7H7N3 B183615 Imidazo[1,2-a]pyridin-5-amine CAS No. 66358-23-4

Imidazo[1,2-a]pyridin-5-amine

Cat. No.: B183615
CAS No.: 66358-23-4
M. Wt: 133.15 g/mol
InChI Key: XSNBOUDHWWROII-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-5-amine is a chemical scaffold of significant interest in medicinal chemistry for constructing novel bioactive molecules. While specific data on this exact amine-substituted derivative is limited in the public domain, the core imidazo[1,2-a]pyridine structure is a privileged scaffold in drug discovery, featured in compounds with diverse biological activities . Researchers value this heterocycle for developing potential therapeutic agents across multiple disease areas. Its derivatives have been investigated as potent antagonists for the Neuropeptide S Receptor (NPSR), a target for sleep and addiction disorders , and as inhibitors of FLT3, a key kinase target in acute myeloid leukemia (AML) that can address both wild-type and drug-resistant mutant forms . Furthermore, recent studies highlight the application of imidazo[1,2-a]pyridine-based Mannich bases as potent anticholinesterase agents for Alzheimer's disease research , and as inhibitors targeting the STAT3 signaling pathway in gastric cancer . The scaffold's versatility also makes it a valuable building block in chemical biology and methodology development, with modern synthetic approaches including multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction (GBBR) and other functionalization strategies to efficiently create diverse libraries for biological screening. This amine-functionalized analog provides a critical handle for further structural elaboration, offering researchers a key intermediate to explore new chemical space and develop novel tool compounds or therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNBOUDHWWROII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316593
Record name imidazo[1,2-a]pyridin-5-amine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66358-23-4
Record name 66358-23-4
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Record name imidazo[1,2-a]pyridin-5-amine
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Record name imidazo[1,2-a]pyridin-5-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Imidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key spectroscopic data for Imidazo[1,2-a]pyridin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a scaffold in numerous biologically active molecules, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in the field. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of the spectra and the experimental methodologies for their acquisition.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental for the accurate assignment of spectroscopic signals. The structure of this compound is presented below, with the standard numbering convention for the fused ring system.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are influenced by the local electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the fused ring system. The introduction of the electron-donating amino group at the C5 position significantly influences the chemical shifts of the protons on the pyridine ring, generally causing an upfield shift (to lower ppm values) compared to the parent imidazo[1,2-a]pyridine.[1]

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-2~7.5 - 7.7s-Singlet due to no adjacent protons.
H-3~7.2 - 7.4s-Singlet due to no adjacent protons.
H-6~6.5 - 6.7t~7.0Triplet due to coupling with H-7 and H-8. The amino group at C5 causes a significant upfield shift.
H-7~7.0 - 7.2t~7.0Triplet due to coupling with H-6 and H-8.
H-8~7.3 - 7.5d~7.0Doublet due to coupling with H-7.
-NH₂~5.0 - 6.0br s-Broad singlet, exchangeable with D₂O. The chemical shift can vary with concentration and temperature.

Note: These are predicted values. Actual experimental values may vary. The ¹H NMR spectrum of the parent imidazo[1,2-a]pyridine shows signals at higher chemical shifts for the pyridine ring protons.[2]

Experimental Protocol for ¹H NMR Spectroscopy

A Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). B NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. A->B C Instrumentation: Place the tube in a 400 MHz (or higher) NMR spectrometer. B->C D Acquisition: Acquire the ¹H NMR spectrum using standard parameters. (e.g., 16-32 scans, 2s relaxation delay). C->D E Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. D->E F Analysis: Integrate the peaks and determine the chemical shifts and coupling constants. E->F

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. The electron-donating amino group at C5 is expected to cause an upfield shift for the ortho (C6) and para (C8) carbons of the pyridine ring.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~110 - 115
C-3~120 - 125
C-5~145 - 150Carbon attached to the electron-donating amino group, shifted downfield.
C-6~105 - 110Upfield shift due to the ortho amino group.
C-7~125 - 130
C-8~115 - 120Upfield shift due to the para amino group.
C-8a~140 - 145Bridgehead carbon.

Note: These are predicted values based on the known effects of substituents on aromatic systems.[3][4][5] The spectrum of the parent imidazo[1,2-a]pyridine serves as a useful comparison.[6]

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchPrimary amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
1650 - 1580C=C and C=N stretchImidazo[1,2-a]pyridine ring
1620 - 1550N-H bendPrimary amine (-NH₂)
1350 - 1250C-N stretchAromatic amine

The presence of a primary amine is expected to give rise to two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region. The complex fingerprint region (below 1500 cm⁻¹) will contain numerous bands characteristic of the imidazo[1,2-a]pyridine core. Theoretical calculations on similar imidazo[1,2-a]pyridine systems can aid in the assignment of these complex vibrational modes.[7][8]

Experimental Protocol for FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid this compound sample onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

  • Molecular Ion (M⁺): For this compound (C₇H₇N₃), the expected molecular ion peak will be at m/z = 133.15.[9]

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through characteristic pathways for nitrogen-containing heterocyclic compounds. A plausible fragmentation pathway is outlined below.

A [M]⁺˙ m/z = 133 B [M-HCN]⁺˙ m/z = 106 A->B - HCN C [M-N₂H₂]⁺˙ m/z = 103 A->C - N₂H₂

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery with a Focus on the 5-Amino Moiety's Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a nitrogen-fused bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, earning the status of a "privileged structure."[1][2][3] This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][4] Marketed drugs such as zolpidem (a hypnotic), alpidem (an anxiolytic), and olprinone (a cardiotonic agent) feature this core, highlighting its therapeutic relevance.[2]

This guide will provide a comprehensive technical overview of the primary mechanisms of action associated with the imidazo[1,2-a]pyridine scaffold, with a specific, albeit partially speculative, focus on the potential role of the 5-amino substitution. While extensive research has been conducted on derivatives substituted at various other positions, literature specifically detailing the synthesis and biological activity of Imidazo[1,2-a]pyridin-5-amine is notably scarce. Therefore, this guide will synthesize the well-established mechanisms of the broader class of imidazo[1,2-a]pyridines and, drawing upon structure-activity relationship (SAR) principles, extrapolate the likely influence of the 5-amino group.

The primary molecular mechanisms of action for imidazo[1,2-a]pyridine derivatives can be broadly categorized into three main areas:

  • Inhibition of Protein Kinases: Particularly targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][5][6]

  • Modulation of GABA-A Receptors: Acting as ligands at the benzodiazepine binding site, exhibiting potential for anxiolytic and hypnotic effects.

  • Inhibition of Phosphodiesterases (PDEs): Showing promise in the regulation of cyclic nucleotide signaling pathways.

This guide will delve into each of these mechanisms, supported by experimental evidence and detailed protocols for their investigation.

Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway

A predominant and therapeutically significant mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, with a particular emphasis on the PI3K/Akt/mTOR pathway.[1][5][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of numerous cancers.[5]

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a complex signaling network initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) and the Potential Role of the 5-Amino Group

SAR studies on various imidazo[1,2-a]pyridine derivatives have provided insights into the structural requirements for potent kinase inhibition. Substitutions at the C2, C3, and C6 positions have been extensively explored, often with aryl or heteroaryl groups, to enhance potency and selectivity.[1][5]

While direct evidence is lacking for the 5-amino derivative, we can infer its potential impact. The introduction of an amino group at the C5 position would introduce a basic center and a hydrogen bond donor/acceptor. This could:

  • Alter Physicochemical Properties: The amino group would increase polarity and potentially improve aqueous solubility, which can be advantageous for drug development.

  • Form Key Interactions in the Kinase ATP-Binding Pocket: The amino group could form hydrogen bonds with specific amino acid residues in the hinge region or other parts of the ATP-binding site of kinases like PI3K, potentially enhancing binding affinity and influencing selectivity.

  • Modulate the Electronic Properties of the Ring System: The electron-donating nature of the amino group could influence the overall electron density of the imidazo[1,2-a]pyridine core, which may affect its interaction with the target protein.

Further investigation is required to validate these hypotheses.

Experimental Workflow for Assessing Kinase Inhibitory Activity

A robust and self-validating experimental workflow is crucial for characterizing the kinase inhibitory potential of this compound derivatives.

Kinase_Inhibitor_Workflow Synthesis Synthesis of This compound Derivatives BiochemAssay Biochemical Kinase Assay (e.g., ADP-Glo) Synthesis->BiochemAssay IC50 Determine IC50 Values BiochemAssay->IC50 CellViability Cell-Based Assay (e.g., MTT Assay) IC50->CellViability Select Lead Compounds WesternBlot Target Validation (Western Blot for p-Akt) CellViability->WesternBlot InVivo In Vivo Xenograft Model WesternBlot->InVivo Confirm Mechanism Efficacy Evaluate Anti-tumor Efficacy InVivo->Efficacy

Experimental workflow for the evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: In Vitro PI3Kα Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP detection assay to measure the activity of PI3Kα and determine the IC50 value of a test compound, such as an this compound derivative.

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP produced.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI(4,5)P2:PS lipid substrate

  • ATP

  • This compound derivative (test compound)

  • PI3K Reaction Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • Prepare a master mix of the PI3Kα enzyme and the lipid substrate in PI3K Reaction Buffer.

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2 µL of the enzyme/substrate master mix to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration typically 10-100 µM).

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of a known PI3K inhibitor as a positive control and a DMSO-only vehicle control are essential for validating the assay performance. A standard curve of ADP to ATP conversion should also be generated to ensure the linearity and sensitivity of the detection system.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A2780 ovarian cancer, known to be sensitive to PI3K inhibitors)[1]

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control (e.g., medium with 0.1% DMSO).

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C and 5% CO₂.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Self-Validation: Including a known cytotoxic agent as a positive control and untreated cells as a negative control ensures the validity of the assay.

Protocol 3: Western Blot Analysis of p-Akt (Ser473)

This protocol is used to confirm the on-target effect of an this compound derivative by assessing the phosphorylation status of Akt.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Phospho-specific antibodies allow for the detection of the activated form of a protein.

Materials:

  • Cancer cell line and culture reagents

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-Akt (Ser473) antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the anti-total Akt antibody to normalize for protein loading.

    • Quantify the band intensities to determine the relative levels of p-Akt.

Self-Validation: The use of a loading control (e.g., total Akt or GAPDH) is critical for ensuring equal protein loading between lanes. Positive and negative controls (e.g., cells treated with a known Akt activator or inhibitor) should be included.

In Vivo Efficacy: Xenograft Models

To evaluate the anti-tumor activity of promising this compound derivatives in a living organism, xenograft models are commonly employed.[1][5]

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.

General Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., A2780) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule and concentration.

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Causality and Self-Validation: The inclusion of a vehicle control group is essential to determine the baseline tumor growth. A positive control group treated with a standard-of-care chemotherapeutic agent can provide a benchmark for efficacy. Pharmacokinetic studies should be conducted to ensure adequate drug exposure in the animals.

Modulation of GABA-A Receptors

Certain imidazo[1,2-a]pyridine derivatives are known to act as positive allosteric modulators (PAMs) of GABA-A receptors at the benzodiazepine binding site. This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to anxiolytic and sedative-hypnotic effects.

The specific subtype selectivity (e.g., α1, α2, α3, α5) of these compounds determines their pharmacological profile. While some derivatives show selectivity for specific α subunits, the influence of a 5-amino substitution on this selectivity is not yet characterized. It is plausible that the 5-amino group could participate in hydrogen bonding interactions within the binding pocket, thereby influencing affinity and selectivity for different GABA-A receptor subtypes.

Inhibition of Phosphodiesterases (PDEs)

Imidazo[1,2-a]pyridine derivatives have also been identified as inhibitors of phosphodiesterases, such as PDE10A.[7] PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in the intracellular levels of these cyclic nucleotides. The SAR for PDE inhibition by this scaffold is still being elucidated, and the role of a 5-amino group remains an open area of investigation.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold is a highly versatile platform for the development of novel therapeutics targeting a range of biological pathways. The primary mechanisms of action involve the inhibition of protein kinases, particularly in the PI3K/Akt/mTOR pathway, modulation of GABA-A receptors, and inhibition of phosphodiesterases.

While this guide has provided an in-depth overview of these mechanisms and the experimental approaches to their investigation, it is important to reiterate the significant knowledge gap concerning the specific role of the 5-amino substitution. The hypotheses presented here regarding the potential influence of the 5-amino group on the physicochemical properties and target interactions of the imidazo[1,2-a]pyridine core provide a framework for future research.

To fully elucidate the mechanism of action of this compound, future studies should focus on:

  • Efficient Synthesis: Development of a robust synthetic route to generate a library of 5-amino-imidazo[1,2-a]pyridine derivatives with diverse substitutions at other positions.

  • Broad Biological Screening: Comprehensive screening of these compounds against a panel of kinases, GABA-A receptor subtypes, and PDEs to identify primary targets and assess selectivity.

  • Detailed SAR Studies: Systematic exploration of the structure-activity relationships to understand the contribution of the 5-amino group and other substituents to biological activity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of lead compounds in relevant animal models to assess their therapeutic potential and drug-like properties.

By addressing these research questions, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel drugs for a variety of diseases.

References

An In-Depth Technical Guide to Imidazo[1,2-a]pyridin-5-amine: Synthesis, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique structural features and diverse biological activities have led to the development of several marketed drugs, including zolpidem and alpidem.[1][2] This guide focuses on a specific, yet underexplored, derivative: imidazo[1,2-a]pyridin-5-amine . We will delve into its synthesis, the design of its structural analogs, and its potential as a therapeutic agent, drawing upon the extensive knowledge of the broader imidazo[1,2-a]pyridine class to inform our exploration.

The Imidazo[1,2-a]pyridine Core: A Foundation of Versatility

The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of an imidazole and a pyridine ring. This arrangement confers a unique electronic and steric profile, making it an attractive scaffold for interacting with various biological targets. The nitrogen-bridged structure provides a rigid framework that can be functionalized at multiple positions to modulate its physicochemical properties and biological activity.

The diverse therapeutic applications of imidazo[1,2-a]pyridine derivatives are well-documented, with compounds exhibiting anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities.[1][3][4] This versatility stems from the scaffold's ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

Synthetic Strategies for the this compound Core

While direct and extensive literature on the synthesis of this compound is limited, established methods for the construction of the parent imidazo[1,2-a]pyridine ring system can be logically adapted. The key starting material for this specific analog is a suitably substituted aminopyridine.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic approach to this compound points to 2,6-diaminopyridine or a protected derivative as the key starting material. The general and widely applicable synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

Retrosynthesis Target This compound Intermediate1 α-Halocarbonyl Target->Intermediate1 C-N bond formation Intermediate2 2,6-Diaminopyridine (or protected derivative) Target->Intermediate2 Cyclization Synthesis_Workflow Start 2,6-Diaminopyridine Protected Protected 2-Amino-6-aminopyridine Start->Protected Protection Condensed Protected 5-Amino-imidazo[1,2-a]pyridine Protected->Condensed Condensation/Cyclization Final This compound Condensed->Final Deprotection Reagent1 Protecting Group Reagent1->Protected Reagent2 α-Halocarbonyl Reagent2->Condensed Reagent3 Deprotection Reagent Reagent3->Final Kinase_Inhibition_Logic cluster_Compound This compound Analog cluster_Kinase Kinase ATP-Binding Pocket Compound Core Scaffold Hinge Hinge Region Compound->Hinge HydrophobicPocket Hydrophobic Pocket Compound->HydrophobicPocket R2 R2 Substituent R2->HydrophobicPocket Hydrophobic/Pi-Stacking R3 R3 Substituent SolventFront Solvent-Exposed Region R3->SolventFront Modulates Solubility/Selectivity R5 5-Amino Derivative R5->Hinge Hydrogen Bonding

References

The Imidazo[1,2-a]pyridine-5-amine Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The Imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized in medicinal chemistry for its broad spectrum of biological activities.[1][2] This bicyclic system is considered a "privileged structure," as its derivatives have successfully yielded marketed drugs such as Zolpidem (sedative), Alpidem (anxiolytic), and Zolimidine (gastroprotective).[3][4] The versatility of this scaffold allows for structural modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activities. The introduction of a 5-amino group, in particular, offers a key vector for chemical elaboration, paving the way for the development of highly potent and selective modulators of various therapeutic targets.

This technical guide provides a comprehensive overview of the key therapeutic targets that can be modulated by derivatives of the Imidazo[1,2-a]pyridin-5-amine scaffold. We will delve into the mechanistic rationale behind targeting these pathways, present quantitative data from seminal studies, and provide detailed experimental protocols for validating compound activity.

Protein Kinases: The Epicenter of Imidazo[1,2-a]pyridine Activity

Protein kinases are a large family of enzymes that play a critical role in cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The Imidazo[1,2-a]pyridine scaffold has proven to be an exceptionally effective framework for designing potent kinase inhibitors.[5] The core structure often serves as a hinge-binding motif, a crucial interaction for achieving high-affinity inhibition.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is one of the most frequent events in human cancers, making it a prime target for therapeutic intervention.[6] Several studies have demonstrated the potent inhibitory activity of Imidazo[1,2-a]pyridine derivatives against various isoforms of PI3K.

Researchers have successfully identified pan-PI3K inhibitors from this class that show efficacy in mouse xenograft models.[7] Optimization of a benzothiazole hit through scaffold morphing led to the discovery of an Imidazo[1,2-a]pyridine derivative with potent, selective, and orally available pan-PI3K inhibition.[7] Further structure-activity relationship (SAR) studies identified that 6'-alkoxy-5'-aminopyrazines in the series were highly potent. Specifically, a compound featuring a 1,1,1-trifluoroisopropoxy group demonstrated excellent potency and good oral exposure.[7]

In other work, screening of chemical libraries identified a 2-methylimidazo[1,2-a]pyridine derivative as a novel PI3K p110α inhibitor with an initial IC50 of 0.67 µM.[8] Systematic optimization of this hit compound led to a more than 300-fold increase in activity, yielding a derivative with an IC50 of 0.0018 µM. This compound also showed significant suppression of tumor growth in a HeLa xenograft model.[8]

Beyond PI3K, derivatives have also been developed as substrate-mimetic inhibitors of Akt.[6][9] By mimicking the substrate consensus sequence of Akt, researchers developed peptidomimetics based on the Imidazo[1,2-a]pyridine core that inhibit Akt isoforms in the sub-micromolar range and exhibit enhanced proteolytic stability.[6][9]

Table 1: Representative PI3K/Akt Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetIC50 (µM)Cell LineCell-based IC50 (µM)Reference
2a p110α0.67--[8]
2g p110α0.0018--[8]
12 p110α0.0028A3750.14[8]
12 p110α0.0028HeLa0.21[8]
11 Akt10.64 (GSK3β phosphorylation)--[6]
Compound 14 pan-PI3KPotent (not specified)A2780Potent (not specified)[7]

This protocol describes a scintillation proximity assay (SPA) for measuring the inhibitory activity of compounds against the PI3Kα isoform.

Objective: To determine the IC50 value of a test compound against PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme.

  • PI(4,5)P2 substrate (phosphatidylinositol-4,5-bisphosphate).

  • ATP, [γ-33P]ATP.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • GST-GRP1-PH domain-coated SPA beads.

  • Stop solution (e.g., 100 mM EDTA).

  • Test compounds dissolved in DMSO.

  • Microplates (e.g., 384-well).

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Add 2 µL of the diluted compound solution to the wells of the microplate. For control wells, add 2 µL of DMSO.

  • Prepare the kinase reaction mixture containing kinase buffer, PI(4,5)P2, and PI3Kα enzyme.

  • Add 10 µL of the kinase reaction mixture to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Prepare the ATP solution by mixing cold ATP and [γ-33P]ATP in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction by adding 40 µL of the stop solution containing the GST-GRP1-PH domain-coated SPA beads.

  • Seal the plate and incubate for at least 60 minutes to allow the beads to settle.

  • Read the plate on a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram 1: The PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt P-Ser473 Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by Imidazo[1,2-a]pyridine derivatives.

Receptor Tyrosine Kinases (RTKs)

The Imidazo[1,2-a]pyridine scaffold has also been utilized to target specific RTKs involved in cancer progression.

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): A series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines were developed as potent and selective IGF-1R kinase inhibitors.[10] SAR exploration focusing on substitution on both the imidazopyridine core and the pyrimidine ring led to a lead compound with suitable pharmacokinetic properties for oral administration.[10]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Using an in silico homology model of PDGFRβ, researchers designed novel Imidazo[1,2-a]pyridine inhibitors to interact with the kinase hinge region.[11] SAR studies revealed that incorporating a constrained secondary amine enhanced selectivity, and the addition of a fluorine-substituted piperidine significantly reduced P-glycoprotein (Pgp) mediated efflux, thereby improving bioavailability.[11]

  • Mer/Axl Kinases: Starting from hits identified in a DNA-encoded library screen, an Imidazo[1,2-a]pyridine series was optimized to yield highly selective dual inhibitors of Mer and Axl kinases.[12] Structure-based design was employed to improve potency and reduce lipophilicity, resulting in a probe compound with in vivo efficacy. X-ray crystallography confirmed that the Imidazo[1,2-a]pyridine core forms a key hydrogen bond with Met674 in the hinge region of Mer kinase.[12]

Covalent Inhibition of Oncogenic Proteins: The Case of KRAS G12C

The discovery of targeted covalent inhibitors (TCIs) has revolutionized the treatment of cancers driven by specific mutations, such as KRAS G12C. Recently, the Imidazo[1,2-a]pyridine scaffold has been successfully employed to develop novel covalent inhibitors for this previously "undruggable" target.[13]

Using a scaffold hopping strategy, researchers replaced the core of known KRAS G12C inhibitors with the Imidazo[1,2-a]pyridine motif, while retaining the electrophilic "warhead" necessary for covalent bond formation with the mutant cysteine residue.[13] A series of derivatives bearing a propargylamide moiety were synthesized and showed potent antiproliferative activities against KRAS G12C-mutated NCI-H358 cells, with IC50 values in the sub-micromolar range. The lead compound, I-11 , displayed significant selectivity for KRAS G12C mutant cells over KRAS G12S mutant cells.[13]

Diagram 2: General Workflow for TCI Development

TCI_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Scaffold Scaffold Selection (Imidazo[1,2-a]pyridine) Warhead Warhead Installation (e.g., Acrylamide) Scaffold->Warhead Synthesis Chemical Synthesis Warhead->Synthesis Biochem Biochemical Assay (KRAS G12C Binding) Synthesis->Biochem Cellular Cellular Proliferation (IC50 Determination) Biochem->Cellular Selectivity Selectivity Profiling (vs. Wild-Type) Cellular->Selectivity MassSpec Intact Protein MS (Covalent Adduct) Selectivity->MassSpec Western Target Engagement (Western Blot) MassSpec->Western

Caption: A streamlined workflow for developing targeted covalent inhibitors (TCIs).

Anti-Infective Therapeutic Targets

The Imidazo[1,2-a]pyridine scaffold is also a rich source of anti-infective agents, with derivatives showing activity against bacteria, mycobacteria, and helminths.[1]

Targeting Mycobacterium tuberculosis

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Imidazo[1,2-a]pyridine amides (IPAs) have emerged as a highly promising class of anti-TB agents.[3]

The most prominent target for this class is the cytochrome bcc complex (complex III) of the electron transport chain, specifically the QcrB subunit.[3][14] Inhibition of QcrB disrupts the energy metabolism of Mycobacterium tuberculosis (Mtb), leading to bacterial death. Telacebec (Q203), a clinical candidate, is a leading example from this class that targets QcrB and is active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains.[3]

Other potential anti-TB targets for this scaffold include Mtb glutamine synthetase (MtGS), an essential enzyme for nitrogen metabolism in the bacterium.[3]

Objective: To determine the MIC of a test compound against Mycobacterium tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain.

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Test compounds dissolved in DMSO.

  • Resazurin dye solution.

  • 96-well microplates.

Procedure:

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in 7H9 broth. The final volume in each well should be 100 µL.

  • Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound. Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of Resazurin solution to each well.

  • Re-incubate the plate for 24-48 hours.

  • Visually assess the color change. Blue (or purple) indicates no bacterial growth, while pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Other Notable Therapeutic Targets

The versatility of the Imidazo[1,2-a]pyridine scaffold extends to other important biological pathways.

  • Wnt/β-catenin Signaling: This pathway is crucial in embryonic development and its aberrant activation is linked to various cancers, particularly colorectal cancer.[15] A series of Imidazo[1,2-a]pyridines were synthesized and found to inhibit Wnt/β-catenin signaling, downregulating the expression of target genes like c-myc and cyclin D1. In vivo experiments in a Wnt-reporter zebrafish model confirmed the activity of the lead compounds.[15]

  • Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and are a validated target for anticancer drugs. Hybrid molecules combining the Imidazo[1,2-a]pyridine core with an oxadiazole moiety have been developed as anti-proliferative agents that inhibit microtubule polymerization.[16]

  • Anthelmintic Targets: By modifying the structure of the known anthelmintic drug Albendazole with the Imidazo[1,2-a]pyridine scaffold, researchers have developed new compounds with potent activity against roundworms.[17] The lead compound from this series showed an in vivo anti-helmintic rate of over 99% with low toxicity.[17]

Conclusion

The this compound scaffold and its derivatives represent a highly versatile and privileged platform for modern drug discovery. The demonstrated ability of this core to potently and selectively modulate a wide array of therapeutic targets—from the well-trodden landscape of protein kinases to the challenging frontier of covalent inhibitors and novel anti-infective targets—underscores its significance. The synthetic tractability of the scaffold, particularly the utility of the 5-amino position as a handle for chemical diversification, ensures that its full therapeutic potential is still being explored. For researchers and drug development professionals, the Imidazo[1,2-a]pyridine core offers a robust and validated starting point for the design of next-generation therapeutics to address significant unmet medical needs.

References

Methodological & Application

Synthesis of Imidazo[1,2-a]pyridin-5-amine: A Detailed Guide to Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of clinically significant molecules.[1] Its derivatives exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2][3] Among these, Imidazo[1,2-a]pyridin-5-amine stands out as a key building block for the synthesis of novel pharmaceutical agents. This technical guide provides an in-depth exploration of the synthetic protocols for this important intermediate, focusing on practical application, mechanistic understanding, and evidence-based methodologies.

Introduction to the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle formed by the fusion of an imidazole and a pyridine ring.[2] This unique arrangement imparts favorable physicochemical properties and a three-dimensional structure that allows for diverse interactions with biological targets. The synthesis of this scaffold has been a subject of extensive research, leading to the development of numerous synthetic strategies.[4][5]

Strategic Approaches to the Synthesis of this compound

The introduction of an amino group at the C5 position of the imidazo[1,2-a]pyridine ring presents a unique synthetic challenge. Two primary strategies have emerged for the synthesis of this compound: a "top-down" approach involving the functionalization of a pre-formed imidazo[1,2-a]pyridine core, and a "bottom-up" approach utilizing a suitably substituted pyridine precursor.

I. The "Top-Down" Approach: Nitration and Subsequent Reduction

A reliable and widely applicable method for the synthesis of this compound involves a two-step sequence: regioselective nitration of the imidazo[1,2-a]pyridine core at the C5 position, followed by the reduction of the resulting nitro-intermediate.

A. Regioselective Nitration at the C5 Position

The electrophilic nitration of imidazo[1,2-a]pyridines can be directed to various positions depending on the reaction conditions and the substitution pattern of the starting material. To achieve selective nitration at the C5 position, careful control of the nitrating agent and reaction temperature is crucial.

Protocol 1: Synthesis of 5-Nitroimidazo[1,2-a]pyridine

This protocol details the nitration of a generic 2-substituted imidazo[1,2-a]pyridine. The choice of the R group at the 2-position can influence the reactivity and solubility of the starting material and product.

Materials:

  • 2-Substituted Imidazo[1,2-a]pyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice Bath

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the 2-substituted imidazo[1,2-a]pyridine in concentrated sulfuric acid. Cool the mixture to 0 °C using an ice bath.

  • Slowly add fuming nitric acid dropwise to the cooled solution, maintaining the temperature below 5 °C. The addition should be performed with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-nitroimidazo[1,2-a]pyridine.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as both a solvent and a protonating agent, activating the imidazo[1,2-a]pyridine ring towards electrophilic attack.

  • Fuming Nitric Acid: Serves as the source of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.

  • Low Temperature (0-5 °C): Helps to control the exothermicity of the reaction and improves the regioselectivity by minimizing the formation of dinitro and other isomeric products.

B. Reduction of the Nitro Group

The reduction of the 5-nitroimidazo[1,2-a]pyridine to the corresponding 5-amino derivative can be accomplished using various reducing agents. A common and effective method involves catalytic hydrogenation.

Protocol 2: Synthesis of this compound

Materials:

  • 5-Nitroimidazo[1,2-a]pyridine (1.0 eq)

  • Palladium on Carbon (Pd/C, 10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • To a solution of 5-nitroimidazo[1,2-a]pyridine in methanol or ethanol in a suitable flask, add palladium on carbon.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Alternative Reduction Methods: Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed for the reduction of the nitro group. The choice of reducing agent may depend on the substrate's functional group tolerance.

Self-Validating System: The successful synthesis can be confirmed by comparing the analytical data (¹H NMR, ¹³C NMR, and mass spectrometry) of the synthesized compound with reported literature values. The disappearance of the nitro group signal in the IR spectrum and the appearance of amine protons in the ¹H NMR spectrum are key indicators of a successful reduction.

Visualization of the "Top-Down" Approach:

G start Imidazo[1,2-a]pyridine step1 5-Nitroimidazo[1,2-a]pyridine start->step1 Nitration (H₂SO₄, HNO₃) end_product This compound step1->end_product Reduction (Pd/C, H₂)

Caption: Synthetic pathway for this compound via nitration and reduction.

II. The "Bottom-Up" Approach: Cyclization of Substituted Pyridines

An alternative strategy involves the construction of the imidazo[1,2-a]pyridine ring system from a pyridine precursor that already contains the desired amino functionality at the appropriate position. The use of 2,6-diaminopyridine derivatives as starting materials is a key aspect of this approach.

Conceptual Workflow: This method would typically involve the reaction of a 2,6-diaminopyridine with an α-haloketone in a variation of the classical Tschitschibabin reaction.[6] The regioselectivity of the initial N-alkylation would be a critical factor to control.

Visualization of the "Bottom-Up" Approach:

G start1 2,6-Diaminopyridine intermediate N-Alkylated Intermediate start1->intermediate start2 α-Haloketone start2->intermediate end_product This compound intermediate->end_product Intramolecular Cyclization

Caption: Conceptual "bottom-up" synthesis of this compound.

While conceptually straightforward, this approach may present challenges in controlling the regioselectivity of the initial N-alkylation, as both amino groups of the 2,6-diaminopyridine are nucleophilic. Further research and optimization would be required to develop a robust and high-yielding protocol based on this strategy.

Modern Synthetic Developments: C-H Functionalization

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, offering a more atom-economical and efficient approach to molecule construction.[7][8] The direct amination of the C5 position of the imidazo[1,2-a]pyridine ring is an area of active research.[9] These methods often employ transition metal catalysts or photoredox catalysis to facilitate the C-N bond formation. While these cutting-edge techniques hold great promise, they are often in the early stages of development and may require specialized catalysts and reaction conditions.

Comparative Summary of Synthetic Strategies

StrategyAdvantagesDisadvantagesApplicability
Nitration-Reduction Well-established, reliable, generally good yields.Two-step process, use of strong acids.Broadly applicable to a range of substituted imidazo[1,2-a]pyridines.
Cyclization of Diaminopyridines Potentially a one-pot reaction, "bottom-up" approach.Potential for poor regioselectivity, may require optimization.Dependent on the availability of substituted 2,6-diaminopyridines.
Direct C-H Amination Atom-economical, single-step process.Often requires specialized catalysts, may have limited substrate scope.Emerging area, suitable for specific substrates and research applications.

Conclusion

The synthesis of this compound is a critical step in the development of novel therapeutics. The "top-down" approach via nitration and subsequent reduction remains the most established and reliable method for accessing this important building block. While "bottom-up" strategies and modern C-H functionalization methods offer exciting future possibilities, they require further development to match the robustness of the classical approach. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this compound and to further explore the rich chemistry of the imidazo[1,2-a]pyridine scaffold.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridin-5-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Imidazo[1,2-a]pyridines in Kinase Inhibition

The Imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry as a versatile and privileged structure for the development of potent kinase inhibitors.[1] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has rendered them prime targets for therapeutic intervention. The Imidazo[1,2-a]pyridine core, with its unique structural and electronic properties, has proven to be an effective framework for designing small molecules that can interact with the ATP-binding site of various kinases, leading to the modulation of their activity.[1]

Derivatives of this scaffold have been shown to inhibit a range of serine/threonine and tyrosine kinases, demonstrating broad therapeutic potential.[1] Notably, compounds based on this structure have been developed as inhibitors of key signaling molecules such as those in the PI3K/Akt/mTOR pathway, Cyclin-Dependent Kinases (CDKs), DYRK1A, and CLK1.[2][3][4][5] The amenability of the Imidazo[1,2-a]pyridine ring system to chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.[6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridin-5-amine and its derivatives. It provides an in-depth overview of the key target pathways, detailed protocols for in vitro and cell-based assays, and guidance on data interpretation.

Key Target Pathways and Mechanism of Action

A significant number of Imidazo[1,2-a]pyridine-based inhibitors target the PI3K/Akt/mTOR signaling pathway.[3][5][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common event in human cancers.[8] Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent PI3K/mTOR dual inhibitors.[3][9][10] By inhibiting these key kinases, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[7][11]

Another important class of kinases targeted by this scaffold are the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs).[2][6] These kinases are implicated in neurodegenerative diseases and cancer. The ability of certain Imidazo[1,2-a]pyridine derivatives to inhibit DYRK1A and CLK1 with micromolar to sub-micromolar efficacy highlights their potential in these therapeutic areas.[2][6][12]

Furthermore, specific derivatives have been identified as inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase and Akt, further expanding the therapeutic applicability of this chemical class.[8][13][14]

The primary mechanism of action for most Imidazo[1,2-a]pyridine-based kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase.[12] The scaffold mimics the adenine region of ATP, allowing it to dock within the active site and prevent the binding of the natural substrate.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival blocks apoptosis mTORC2 mTORC2 mTORC2->Akt p Downstream Downstream Targets (e.g., p70S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Inhibitor This compound (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The following protocols are provided as a guide for the evaluation of this compound and its derivatives. It is recommended to optimize these protocols for specific experimental conditions and cell lines.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric filter binding assay to determine the IC50 value of a test compound against a target kinase.

Rationale: This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate. The reduction in phosphate incorporation in the presence of the inhibitor allows for the determination of its potency.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35)

  • ATP solution

  • Test compound (this compound) dissolved in DMSO

  • 96-well polypropylene plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • In a 96-well polypropylene plate, add 5 µL of the diluted test compound to each well. For control wells, add 5 µL of DMSO.

    • Prepare a master mix containing the kinase reaction buffer, the appropriate concentration of the substrate peptide, and the purified kinase.

    • Add 20 µL of the master mix to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction:

    • Prepare the ATP reaction mix by diluting [γ-³³P]ATP with unlabeled ATP in the kinase reaction buffer to the desired final concentration (often at the Km for ATP).

    • Add 25 µL of the ATP reaction mix to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction and Capture Substrate:

    • Add 50 µL of 0.75% phosphoric acid to each well to stop the reaction.

    • Transfer the entire volume from each well to a phosphocellulose filter plate.

    • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines.[5][15]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[5] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma, HeLa cervical cancer, HCC1937 breast cancer)[7][11][16]

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[5]

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol 3: Western Blotting for Phospho-Protein Analysis

This protocol is for detecting changes in the phosphorylation status of key proteins in a signaling pathway, such as Akt, in response to treatment with this compound.[16][17]

Rationale: Western blotting allows for the specific detection of proteins and their post-translational modifications, such as phosphorylation, using antibodies. A decrease in the phosphorylated form of a protein downstream of a target kinase indicates inhibition of the upstream kinase.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the test compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Experimental Workflow Overview

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays Compound This compound KinaseAssay Protocol 1: In Vitro Kinase Assay Compound->KinaseAssay IC50 Determine IC50 Value KinaseAssay->IC50 CellLines Select Cancer Cell Lines IC50->CellLines Guide concentration selection MTT Protocol 2: MTT Cell Viability Assay CellLines->MTT Western Protocol 3: Western Blotting (p-Akt, etc.) CellLines->Western Flow Flow Cytometry (Apoptosis, Cell Cycle) CellLines->Flow CellularEffects Assess Cellular Effects (Cytotoxicity, Pathway Inhibition) MTT->CellularEffects Western->CellularEffects Flow->CellularEffects

Caption: A generalized workflow for evaluating this compound as a kinase inhibitor.

Data Summary: Inhibitory Activities of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the reported inhibitory concentrations (IC50) of various Imidazo[1,2-a]pyridine derivatives against different kinases and cancer cell lines.

Compound ClassTarget Kinase / Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridinesCLK10.7[2][6][12]
Imidazo[1,2-a]pyridinesDYRK1A2.6[2][6][12]
Imidazo[1,2-a]pyridine derivative 2gPI3K p110α0.0018[18]
Imidazo[1,2-a]pyridine derivative 12PI3K p110α0.0028[18]
Imidazo[1,2-a]pyridine derivative 12A375 cells0.14[18]
Imidazo[1,2-a]pyridine derivative 12HeLa cells0.21[18]
Imidazo[1,2-a]pyridine compounds 5-7A375, WM115, HeLa cells9.7 - 44.6[7][11]
Imidazo[1,2-a]pyridine IP-5HCC1937 cells45[16][17]
Imidazo[1,2-a]pyridine IP-6HCC1937 cells47.7[17]

Conclusion and Future Directions

This compound and its analogs represent a promising class of kinase inhibitors with demonstrated activity against multiple cancer-relevant targets. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds. Further research should focus on optimizing the selectivity profiles of these inhibitors to minimize off-target effects and on conducting in vivo studies to assess their efficacy and pharmacokinetic properties in relevant animal models. The versatility of the Imidazo[1,2-a]pyridine scaffold ensures that it will remain an area of active investigation for the development of novel targeted therapies.

References

The Ascendance of Imidazo[1,2-a]pyridin-5-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit the ability to bind to multiple biological targets with high affinity, thereby offering a fertile ground for drug discovery. The imidazo[1,2-a]pyridine core is a prominent member of this class, with several marketed drugs, including zolpidem and alpidem, testament to its therapeutic potential.[1] This guide delves into a specific, yet increasingly significant, derivative: the Imidazo[1,2-a]pyridin-5-amine scaffold. The strategic placement of the amino group at the 5-position of the pyridine ring profoundly influences the molecule's electronic properties and spatial arrangement, opening new avenues for targeted drug design, particularly in the realm of kinase inhibition.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the synthesis, biological applications, and key experimental protocols associated with the this compound scaffold, with a particular focus on its successful application in the development of potent phosphoinositide 3-kinase (PI3K) inhibitors.

The Strategic Advantage of the 5-Amino Moiety

The introduction of an amino group at the C5 position of the imidazo[1,2-a]pyridine ring is not a trivial modification. This functionalization imparts several key features that enhance its utility as a pharmacophore:

  • Modulation of Physicochemical Properties: The amino group can significantly impact the solubility, polarity, and basicity of the molecule, properties that are critical for optimizing pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).

  • Directional Hydrogen Bonding: The -NH2 group can act as both a hydrogen bond donor and acceptor, providing crucial interactions with the amino acid residues within the active site of a biological target. This directional bonding is often a key determinant of binding affinity and selectivity.

  • Vector for Further Functionalization: The amino group serves as a versatile chemical handle for the introduction of a wide array of substituents. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's biological activity and selectivity.

I. Synthesis of the this compound Scaffold

The construction of the this compound core can be approached through several synthetic strategies. A common and effective method involves a multi-step sequence starting from appropriately substituted pyridines. The following protocol outlines a representative synthesis of a key intermediate for derivatization.

Protocol 1: Synthesis of a 5-Amino-Substituted Imidazo[1,2-a]pyridine Intermediate

This protocol is adapted from methodologies described in the development of PI3K inhibitors.[2]

Objective: To synthesize a versatile 5-amino-imidazo[1,2-a]pyridine intermediate for further elaboration.

Materials:

  • Substituted 2,6-diaminopyridine

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

  • Base (e.g., Sodium bicarbonate, Triethylamine)

  • Palladium catalyst (for subsequent cross-coupling reactions, e.g., Pd(PPh3)4)

  • Ligand (for cross-coupling, e.g., XPhos)

  • Reagents for Boc-protection and deprotection (Boc anhydride, TFA)

Procedure:

  • Cyclization to form the Imidazo[1,2-a]pyridine core:

    • Dissolve the substituted 2,6-diaminopyridine (1 equivalent) in a suitable solvent such as ethanol.

    • Add the α-haloketone (1.1 equivalents) and a mild base like sodium bicarbonate (2 equivalents).

    • Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield the 5-amino-imidazo[1,2-a]pyridine derivative.

  • Protection of the 5-amino group (if necessary for subsequent steps):

    • Dissolve the 5-amino-imidazo[1,2-a]pyridine in a suitable solvent (e.g., dichloromethane).

    • Add di-tert-butyl dicarbonate (Boc anhydride, 1.2 equivalents) and a base like triethylamine (1.5 equivalents).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction and purify the product to obtain the N-Boc protected intermediate.

  • Functionalization at other positions (e.g., C6-position via Suzuki Coupling):

    • If a halogen is present at the C6 position, a Suzuki coupling can be performed.

    • Combine the 6-halo-5-(Boc-amino)imidazo[1,2-a]pyridine (1 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents) in a suitable solvent system (e.g., dioxane/water).

    • Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

    • After cooling, perform an aqueous workup and purify the product by column chromatography.

  • Deprotection of the 5-amino group:

    • Dissolve the N-Boc protected compound in dichloromethane.

    • Add trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, neutralize the excess acid and extract the product.

    • Purify the final 5-amino-imidazo[1,2-a]pyridine derivative.

II. This compound as a Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has proven to be particularly effective in the design of kinase inhibitors, with a notable success in targeting the PI3K/AKT/mTOR pathway.[3]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a common event in human cancers.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment & Activation PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling cascade.

Application in PI3K Inhibition

A notable example of the successful application of the this compound scaffold is in the development of pan-PI3K inhibitors. In a key study, researchers identified that 6'-alkoxy-5'-aminopyrazines within an imidazopyridine series were highly potent against the A2780 ovarian cancer cell line.[2]

CompoundCore ScaffoldR Group at C6PI3Kα IC50 (nM)A2780 Cell Proliferation IC50 (nM)
1 Imidazo[1,2-a]pyridine5'-amino-6'-(trifluoroisopropoxy)pyrazine1.8140
2 Imidazo[1,2-a]pyridine5'-amino-6'-methoxypyrazine3.5250

Table 1: Structure-Activity Relationship of 5'-Amino-Substituted Imidazopyridine PI3K Inhibitors. Data extracted from[2].

The 5'-amino group on the pyrazine ring at the C6 position of the imidazopyridine core was found to be crucial for potent activity. This amino group likely forms key hydrogen bond interactions within the ATP-binding pocket of PI3K.

III. Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the biological evaluation of novel this compound derivatives as potential kinase inhibitors.

Protocol 2: In Vitro PI3K Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against PI3K isoforms.

Principle: This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal. A decrease in luminescence indicates inhibition of the kinase.

PI3K_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Reaction_Setup Set up kinase reaction: - PI3K enzyme - PIP2 substrate - ATP Compound_Prep->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation Detection Add ADP-Glo™ Reagent Incubation->Detection Luminescence Measure Luminescence Detection->Luminescence End Analyze Data (IC50) Luminescence->End

Caption: Workflow for the in vitro PI3K kinase assay.

Materials:

  • Recombinant human PI3K enzymes (e.g., p110α/p85α, p110β/p85α, etc.)

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the assay plate. Include a positive control (a known PI3K inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution containing the PI3K enzyme and PIP2 in assay buffer.

    • Add the kinase/substrate solution to the wells containing the compounds.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a lead this compound derivative.

Model: A2780 human ovarian cancer cell line xenograft in nude mice.[5][6]

Materials:

  • A2780 human ovarian cancer cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Test compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation:

    • Culture A2780 cells under standard conditions.

    • Harvest the cells and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment:

    • Administer the test compound (e.g., by oral gavage) at a specified dose and schedule.

    • Administer the vehicle control to the control group.

  • Monitoring:

    • Measure tumor volumes and body weights regularly (e.g., twice a week).

    • Monitor the overall health of the animals.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a maximum allowable size or at a predetermined time point.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

    • Compare the tumor growth inhibition in the treated groups to the control group.

IV. Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its unique structural and electronic properties, coupled with its synthetic tractability, make it an ideal starting point for the design of potent and selective inhibitors of various biological targets. The successful development of PI3K inhibitors based on this scaffold underscores its potential.[2]

Future research in this area will likely focus on:

  • Exploring a broader range of biological targets: While kinase inhibition is a major application, the scaffold's properties suggest it could be effective against other target classes.

  • Developing more selective inhibitors: Fine-tuning the substituents on the scaffold can lead to inhibitors with improved selectivity profiles, reducing off-target effects and potential toxicity.

  • Application of novel synthetic methodologies: The development of more efficient and environmentally friendly synthetic routes to access diverse libraries of this compound derivatives will accelerate the discovery of new drug candidates.[1][7]

By leveraging the insights and protocols outlined in this guide, researchers can effectively harness the power of the this compound scaffold to drive the next wave of innovation in drug discovery.

V. References

  • Establishment and Characterization of a Highly Metastatic Ovarian Cancer Cell Line. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8). Retrieved from --INVALID-LINK--

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters, 26(4), 1239-1244. Retrieved from --INVALID-LINK--

  • A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry, 14(4), 599-623. Retrieved from --INVALID-LINK--

  • A2780: Ovarian cancer tumor model - xenograft – CDX - subcutaneous. (n.d.). Reaction Biology. Retrieved from --INVALID-LINK--

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 245-257. Retrieved from --INVALID-LINK--

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2020). Oncology Letters, 20(4), 35. Retrieved from --INVALID-LINK--

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(23), 8303. Retrieved from --INVALID-LINK--

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry, 21(36), 7267-7289. Retrieved from --INVALID-LINK--

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). New Journal of Chemistry, 45(30), 13329-13346. Retrieved from --INVALID-LINK--

  • C5‐Methylation of imidazo[1,2‐a]pyridines using DCP. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry, 63(6), 3047-3064. Retrieved from --INVALID-LINK--

  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. (2015). Chemical Biology & Drug Design, 86(2), 213-223. Retrieved from --INVALID-LINK--

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(1), 123-127. Retrieved from --INVALID-LINK--

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(3), 315-320. Retrieved from --INVALID-LINK--

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules, 28(7), 3241. Retrieved from --INVALID-LINK--

  • Ovarian Cancer CDX Models. (n.d.). Xenograft Model Database. Retrieved from --INVALID-LINK--

  • A2780 ovarian cancer xenograft efficacy studies. Mean tumor volumes,... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Mice with A2780-cp xenografts with spontaneous ovarian metastases have... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for PI3K-IN-36 In Vitro Assays. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Retrieved from --INVALID-LINK--

  • Pharmacokinetics of KA2237, A Novel Selective Inhibitor of PI3K- β and PI3K-δ, in Patients: A First-in-Human Study Using PK Modelling to Predict Drug Concentrations During Dose Escalation. (2023). Journal of Pharmacy and Pharmacology Research, 6, 28-38. Retrieved from --INVALID-LINK--

  • Synthesis and Evaluation of Imidazo[1,2‐a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3‐Kinase Inhibitors. (2019). ChemistryOpen, 8(9), 1166-1175. Retrieved from --INVALID-LINK--

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). (n.d.). Retrieved from --INVALID-LINK--

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2014). Journal of Medicinal Chemistry, 57(21), 8848-8860. Retrieved from --INVALID-LINK--

  • Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(22), 5896-5900. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols: Cell-Based Assays for Imidazo[1,2-a]pyridin-5-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines

The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of a class of compounds with a remarkable breadth of biological activities.[1][2] Derivatives of this heterocyclic system have emerged as potent modulators of key cellular processes, demonstrating significant potential in oncology, immunology, and infectious diseases.[3] A crucial subset of these molecules, Imidazo[1,2-a]pyridin-5-amines, frequently exhibit their therapeutic effects by targeting protein kinases, enzymes that regulate a vast number of cellular functions.[1][4]

Notably, these compounds have shown inhibitory activity against critical oncogenic pathways such as the PI3K/Akt/mTOR and Aurora kinase signaling cascades, which are commonly dysregulated in various cancers.[1][3][4] The anticancer effects often manifest as the induction of cell cycle arrest and apoptosis in malignant cells.[4][5] Given the complexity of these signaling networks, with their intricate feedback loops and crosstalk, cell-based assays are indispensable tools for accurately characterizing the activity and mechanism of action of novel Imidazo[1,2-a]pyridin-5-amine derivatives.[6][7] Biochemical assays using purified enzymes are essential for determining direct inhibitory constants but cannot capture the nuances of compound behavior within a living system, such as cell permeability, off-target effects, and impact on downstream signaling events.[8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cascade of cell-based assays. The goal is to progress from initial high-throughput screening for cytotoxic activity to detailed mechanistic studies that elucidate target engagement and phenotypic consequences. The protocols described herein are designed to be self-validating systems, incorporating critical controls and quality checks to ensure data integrity and reproducibility, which are paramount in the journey from a chemical scaffold to a potential therapeutic agent.[9][10]

Part 1: Primary Screening - Assessing General Cytotoxicity and Viability

The initial step in evaluating a library of new chemical entities is to determine their general effect on cell viability. This primary screen helps identify compounds with cytotoxic or cytostatic activity and provides a preliminary measure of potency (e.g., IC50 or EC50 values) to guide subsequent assays.

Principle of ATP-Based Luminescent Viability Assays

A widely adopted method for assessing cell viability is the quantitation of adenosine triphosphate (ATP), the primary energy currency of the cell.[11] The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[11][12] Assays like Promega's CellTiter-Glo® utilize a thermostable luciferase enzyme that, in the presence of ATP, catalyzes the oxidation of luciferin to produce a stable, "glow-type" luminescent signal.[11][12] This homogeneous, "add-mix-measure" format is highly amenable to high-throughput screening (HTS) in multiwell plates.[13][14]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 96-well plate format but can be scaled for 384-well plates.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)[15]

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Cancer cell line of interest (e.g., A375 melanoma, HeLa cervical cancer, HCC1937 breast cancer)[4][5]

  • Complete cell culture medium

  • This compound compounds dissolved in DMSO

  • Multichannel pipette

  • Luminometer

Procedure: [13][15]

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background measurement. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[4]

  • Reagent Preparation: On the day of the reading, thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.[15]

  • Assay Execution: Equilibrate the cell plate to room temperature for approximately 30 minutes.[13] Add 100 µL of the CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (medium-only wells) from all other readings.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot the % Viability against the log of the compound concentration and fit a dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

Part 2: Secondary Screening - Target Engagement and Pathway Analysis

Once active compounds are identified, the next critical step is to determine if they engage their intended molecular targets within the cell and modulate the associated signaling pathway. Since many Imidazo[1,2-a]pyridines target kinases, assays that measure the phosphorylation status of key pathway proteins are highly relevant.[3][4]

Principle of TR-FRET Assays for Kinase Pathway Analysis

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous assay format for studying protein-protein interactions and post-translational modifications like phosphorylation.[16] The LanthaScreen™ cellular assay platform is a prime example. It uses a terbium-labeled, phospho-specific antibody as the FRET donor and a Green Fluorescent Protein (GFP)-tagged substrate expressed within the cell as the acceptor.[6][16] When the substrate is phosphorylated (e.g., by Akt), the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibition of the upstream kinase by a compound prevents phosphorylation, leading to a loss of FRET.[16] This technology provides a robust, ratiometric readout amenable to HTS.[16]

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Converts", arrowhead=open]; PIP2 -> PIP3 [style=invis];

PIP3 -> PDK1 [label="Recruits"]; PIP3 -> AKT [label="Recruits"];

PDK1 -> AKT [label="P (Thr308)", color="#34A853"]; mTORC2 -> AKT [label="P (Ser473)", color="#EA4335"];

AKT -> mTORC1 [label="Activates", color="#4285F4"]; AKT -> FOXO [label="Inhibits\n(via P)", color="#4285F4"];

mTORC1 -> Proliferation; FOXO -> Survival [style=invis]; // for layout

// Compound Inhibition node [shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nInhibitor"]; Imidazopyridine -> PI3K [arrowhead=tee, color="#EA4335", penwidth=2.0]; } PI3K/Akt/mTOR Signaling Pathway.

Protocol: LanthaScreen™ Cellular Assay for Akt (Ser473) Phosphorylation

This protocol provides a framework for measuring the phosphorylation of Akt, a key node in the PI3K pathway.[16][17]

Materials:

  • Cell line stably expressing GFP-Akt (e.g., HEK293E GFP-Akt)[17]

  • LanthaScreen™ Tb-anti-pAkt (Ser473) Antibody[16]

  • Cell Lysis Buffer

  • TR-FRET compatible microplates (e.g., 384-well, low-volume, white)

  • This compound compounds and known PI3K/Akt inhibitors (e.g., PI-103)[17]

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Cell Culture and Plating: Culture GFP-Akt expressing cells and seed them into a 384-well plate at an appropriate density. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a dilution series of the test compounds for 1-2 hours. Include positive control inhibitors and vehicle (DMSO) controls.

  • Cell Lysis: Aspirate the culture medium and add cell lysis buffer containing the Tb-anti-pAkt antibody.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light, to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the terbium (donor) and GFP (acceptor) wavelengths.

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

  • Normalize the data to the vehicle control and plot the normalized ratio against the log of compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value for the inhibition of Akt phosphorylation.

Scientist's Note: The beauty of this assay lies in its ability to confirm target engagement in a physiological context. A positive result strongly suggests that your compound can cross the cell membrane and inhibit the PI3K/Akt pathway. Comparing the cellular IC50 from this assay to the biochemical IC50 against the purified kinase can provide valuable insights into the compound's cell permeability and potential for efflux.

Part 3: Tertiary/Phenotypic Screening - Characterizing Cellular Consequences

Confirming that a compound hits its target is crucial, but understanding the ultimate phenotypic outcome is the goal of drug discovery. For anticancer agents, key phenotypes include the induction of cell cycle arrest and apoptosis. High-content screening (HCS) is an ideal technology for this, as it combines automated microscopy with quantitative image analysis to measure multiple cellular parameters simultaneously.[18][19]

Principle of High-Content Imaging for Cell Cycle Analysis

Cell cycle distribution can be determined by staining the cellular DNA with a fluorescent dye like Hoechst or DAPI.[20] The intensity of the nuclear stain is proportional to the DNA content.[21] Cells in the G1 phase have 2N DNA content, while cells in G2 or M phase have 4N DNA content. Cells actively replicating their DNA in the S phase will have an intermediate DNA content.[21] HCS platforms can automatically image thousands of cells, segment the nuclei, measure the integrated fluorescence intensity of each nucleus, and generate histograms to quantify the percentage of cells in each phase of the cell cycle.[20]

HCS_Workflow

Protocol: HCS for Cell Cycle Arrest

Materials:

  • Cancer cell line of interest

  • Optically clear bottom microplates (e.g., 96- or 384-well)

  • This compound compounds

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Nuclear Stain (e.g., Hoechst 33342 or DAPI)

  • High-Content Imaging System and analysis software

Procedure:

  • Cell Plating and Treatment: Seed cells in optically clear bottom plates and treat with compounds as described in the primary screening protocol. A 24-hour incubation is often sufficient to observe cell cycle effects.

  • Fixation and Permeabilization: After incubation, carefully aspirate the medium. Fix the cells by adding 4% PFA for 15 minutes at room temperature. Wash twice with PBS. Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.[20]

  • Staining: Wash twice with PBS. Add the nuclear staining solution (e.g., 1 µg/mL Hoechst 33342 in PBS) and incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging: Wash twice with PBS and add fresh PBS or imaging buffer to the wells. Acquire images using an HCS instrument, ensuring the settings are optimized to avoid signal saturation.

  • Image Analysis: [20]

    • Use the analysis software to identify the primary objects (nuclei) based on the nuclear stain.

    • Measure the "Integrated Intensity" of the nuclear stain for each identified nucleus.

    • Generate a histogram of the integrated nuclear intensity values.

    • Gate the histogram to define the G1, S, and G2/M populations and calculate the percentage of cells in each phase.

Data Interpretation: A compound that inhibits a kinase involved in cell cycle progression, such as an Aurora kinase, would be expected to cause an accumulation of cells in the G2/M phase.[22] By comparing the cell cycle profiles of treated cells to vehicle-treated controls, one can quantify the phenotypic effect of the this compound compounds.

Assay Validation and Quality Control

For any cell-based assay in a drug discovery cascade, rigorous validation is essential to ensure the data is reliable and reproducible.[9][10]

Key Validation Parameters:

  • Assay Window: The separation between the positive and negative controls. For statistical robustness, a Z'-factor calculation is recommended for HTS assays. A Z' > 0.5 is considered excellent.[23]

  • Reproducibility: Assays should be repeatable on different days and by different operators (inter-assay and intra-assay variability).

  • Dose-Response: Active compounds should exhibit a clear dose-dependent effect, allowing for the calculation of a reliable IC50 or EC50.

  • Reference Compounds: Always include known inhibitors of the target or pathway as positive controls to confirm the assay is performing as expected.[17]

Assay TypeKey ParameterTypical ControlAcceptance Criterion
Viability (CellTiter-Glo) IC50Staurosporine (potent cytotoxic agent)Z'-factor > 0.5
Target Engagement (TR-FRET) IC50PI-103 (known PI3K inhibitor)Dose-response curve with R² > 0.9
Phenotypic (HCS Cell Cycle) % cells in G2/MNocodazole (induces G2/M arrest)Significant shift in cell population vs. vehicle

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in oncology. A strategic and well-validated cascade of cell-based assays is fundamental to identifying active compounds and understanding their mechanism of action. By progressing from broad cytotoxicity screening to specific target engagement and finally to phenotypic analysis, researchers can build a comprehensive data package that robustly characterizes the biological activity of these compounds. This structured approach, grounded in sound scientific principles and rigorous quality control, is essential for advancing promising molecules through the drug discovery pipeline.

References

Application Notes and Protocols for Efficacy Testing of Imidazo[1,2-a]pyridin-5-amine Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The Imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Derivatives of this core have emerged as promising therapeutic agents in oncology and neurology.[2][3] Their structural similarity to purines allows them to interact with a variety of biological targets. This document provides detailed protocols for evaluating the in vivo efficacy of a representative Imidazo[1,2-a]pyridin-5-amine derivative, henceforth referred to as IPA-5 , in validated animal models of melanoma and Alzheimer's disease.

The anticancer properties of IP derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][4][5] Dysregulation of this pathway is a common feature in many cancers, including melanoma.[4] In the context of neurodegenerative diseases like Alzheimer's, the anti-inflammatory and neuroprotective effects of IP compounds are of significant interest.[6][7] Some derivatives have also been shown to bind to β-amyloid plaques, a hallmark pathology of Alzheimer's disease.[8]

These application notes are designed to provide a robust framework for the preclinical assessment of IPA-5, with a focus on experimental design, methodological rigor, and data interpretation to ensure the generation of reliable and translatable results.

Part 1: Preclinical Efficacy Testing in a Melanoma Xenograft Model

Rationale for Model Selection

To evaluate the anti-tumor efficacy of IPA-5, the A375 human melanoma cell line xenograft model in immunocompromised mice is recommended. The A375 cell line is widely used in melanoma research and is known to harbor the BRAF V600E mutation, a common driver of melanoma.[9] This model allows for the in vivo assessment of a compound's ability to inhibit tumor growth in a setting that partially mimics human disease.[10] Patient-derived xenografts (PDXs) are also excellent models as they retain the characteristics of the original tumor.[11]

Experimental Workflow

The following diagram outlines the key steps in the melanoma xenograft efficacy study.

workflow1 cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A A375 Cell Culture C Subcutaneous Injection of A375 Cells A->C B Animal Acclimatization (Athymic Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Treatment Administration (IPA-5, Vehicle, Positive Control) E->F G Continued Tumor Growth Monitoring F->G H Tumor Excision and Weight Measurement G->H I Histopathological Analysis H->I J Data Analysis and Statistical Evaluation H->J

Caption: Workflow for melanoma xenograft efficacy study.

Detailed Protocol

1.3.1. Animal Husbandry

  • Species: Athymic Nude (nu/nu) mice, female, 6-8 weeks old.

  • Housing: Individually ventilated cages under specific pathogen-free conditions with a 12-hour light/dark cycle.

  • Acclimatization: Allow a minimum of one week for acclimatization before experimental procedures.

1.3.2. Cell Preparation and Implantation

  • Culture A375 human melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

1.3.3. Tumor Growth Monitoring and Randomization

  • Monitor tumor growth every 2-3 days using a digital caliper.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

1.3.4. Treatment Administration

  • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water) via the chosen route (e.g., oral gavage or intraperitoneal injection).

  • Group 2 (IPA-5 Low Dose): Administer a predetermined low dose of IPA-5.

  • Group 3 (IPA-5 High Dose): Administer a predetermined high dose of IPA-5.

  • Group 4 (Positive Control): Administer a standard-of-care agent for melanoma, such as Vemurafenib (if appropriate for the cell line).

  • Dosing Schedule: Administer treatment daily or as determined by pharmacokinetic studies for a period of 21-28 days.

1.3.5. Endpoint and Data Collection

  • Continue to measure tumor volume and body weight every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Fix a portion of the tumor in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, Ki-67 for proliferation, and TUNEL for apoptosis).

  • Snap-freeze the remaining tumor tissue for biomarker analysis (e.g., Western blot for p-Akt, p-mTOR).

Data Presentation and Analysis

Table 1: Example of Tumor Growth Data

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Mean Tumor Weight (g) ± SEM% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 1501.5 ± 0.2-
IPA-5 (Low Dose)800 ± 1200.8 ± 0.146.7%
IPA-5 (High Dose)400 ± 800.4 ± 0.0573.3%
Positive Control350 ± 700.35 ± 0.0476.7%

Tumor growth data can be analyzed using repeated measures ANOVA to compare the growth curves between groups.[12] The percentage of tumor growth inhibition (%TGI) is a common metric for evaluating efficacy.[13]

Relevant Signaling Pathway

IPA-5 is hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.

pathway1 cluster_ipa5 IPA-5 Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Part 2: Preclinical Efficacy Testing in an Alzheimer's Disease Mouse Model

Rationale for Model Selection

The 5xFAD transgenic mouse model is a widely used and well-characterized model for Alzheimer's disease research.[14][15][16] These mice express five human familial Alzheimer's disease (FAD) mutations, leading to an aggressive and early onset of amyloid-β (Aβ) deposition, gliosis, and cognitive deficits.[15] This model is suitable for testing the efficacy of potential therapeutic agents like IPA-5 that may target amyloid pathology and neuroinflammation.

Experimental Workflow

The following diagram illustrates the workflow for the Alzheimer's disease efficacy study.

workflow2 cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A 5xFAD and Wild-Type Littermate Mice B Baseline Behavioral Testing A->B C Randomization and Treatment Administration B->C D Chronic Dosing (e.g., 3 months) C->D E Post-Treatment Behavioral Testing D->E F Brain Tissue Collection E->F I Data Analysis and Statistical Evaluation E->I G Biochemical Analysis (Aβ levels) F->G H Histopathological Analysis (Plaques, Gliosis) F->H G->I H->I

Caption: Workflow for Alzheimer's disease efficacy study.

Detailed Protocol

2.3.1. Animal Husbandry

  • Strain: 5xFAD transgenic mice and wild-type littermates, both sexes.

  • Age: Begin treatment at 3 months of age, before significant cognitive decline.

  • Housing: Group-housed (2-4 mice per cage) with environmental enrichment.

2.3.2. Treatment Administration

  • Randomize 5xFAD mice into treatment groups (n=12-15 per group). Include a wild-type control group.

  • Group 1 (Wild-Type Control): Wild-type littermates receiving vehicle.

  • Group 2 (5xFAD Vehicle Control): 5xFAD mice receiving vehicle.

  • Group 3 (5xFAD IPA-5): 5xFAD mice receiving IPA-5.

  • Dosing: Administer IPA-5 or vehicle daily via oral gavage for 3 months.

2.3.3. Behavioral Assessments Conduct a battery of behavioral tests to assess different aspects of cognition.[17][18]

  • Y-maze: To assess spatial working memory.

  • Morris Water Maze: To evaluate spatial learning and memory.

  • Novel Object Recognition: To test recognition memory.[19]

  • Open Field Test: To assess locomotor activity and anxiety-like behavior.[20]

2.3.4. Endpoint and Tissue Collection

  • At the end of the treatment period and after behavioral testing, euthanize the mice.

  • Perfuse with ice-cold PBS.

  • Dissect the brain, with one hemisphere fixed in 4% paraformaldehyde for histology and the other snap-frozen for biochemical analysis.

2.3.5. Biochemical and Histopathological Analysis

  • ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.

  • Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., with 6E10 or 4G8 antibodies), microglia (Iba1), and astrocytes (GFAP).[21][22]

Data Presentation and Analysis

Table 2: Example of Behavioral and Biochemical Data

GroupY-maze (% alternation)Morris Water Maze (Escape Latency - Day 5, sec)Soluble Aβ42 (pg/mg protein)
Wild-Type Control75 ± 520 ± 3N/A
5xFAD Vehicle50 ± 655 ± 8500 ± 70
5xFAD IPA-568 ± 530 ± 5250 ± 50

Behavioral data should be analyzed using appropriate statistical tests (e.g., two-way ANOVA with genotype and treatment as factors). Biochemical and histological data can be analyzed using t-tests or one-way ANOVA.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound derivatives in robust and well-characterized animal models of melanoma and Alzheimer's disease. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, which is essential for advancing promising therapeutic candidates toward clinical development.

References

The Ascendancy of Imidazo[1,2-a]pyridin-5-amine in Oncology Drug Discovery: A Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has cemented its status as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide spectrum of biological targets.[1][2][3][4] Among its numerous derivatives, those bearing an amine at the C5 position have shown particular promise in the development of novel anticancer agents. This guide provides an in-depth exploration of the rationale, design, synthesis, and biological evaluation of Imidazo[1,2-a]pyridin-5-amine-based compounds as potential therapeutics in oncology. We will delve into the mechanistic underpinnings of their action and provide detailed, field-tested protocols to empower researchers in this exciting and rapidly evolving area of drug discovery.

The Strategic Advantage of the Imidazo[1,2-a]pyridine Core

The potency of the imidazo[1,2-a]pyridine scaffold lies in its unique structural and electronic properties. This bicyclic aromatic system offers a rigid framework that can be readily functionalized at multiple positions, allowing for the precise spatial orientation of pharmacophoric groups to maximize interactions with target proteins. Furthermore, the nitrogen atoms within the fused ring system can act as hydrogen bond acceptors or donors, contributing to the high-affinity binding required for potent biological activity.[5]

Derivatives of this scaffold have been shown to exert their anticancer effects through the modulation of a variety of key signaling pathways implicated in tumorigenesis and metastasis. A significant body of research has highlighted their ability to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3][4][5][6][7][8]

Key Mechanistic Pathways Targeted by Imidazo[1,2-a]pyridine Derivatives

Several critical signaling pathways have been identified as being susceptible to inhibition by imidazo[1,2-a]pyridine-based compounds. Understanding these pathways is paramount for the rational design of new and more effective anticancer agents.

The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Progression

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[1][9][10] Its aberrant activation promotes cell growth, proliferation, and survival while inhibiting apoptosis. Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of this pathway, with some compounds demonstrating nanomolar inhibitory concentrations against PI3Kα.[9][11] By targeting this pathway, these compounds can effectively induce cell cycle arrest and apoptosis in cancer cells.[9][12][13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.

Other Notable Kinase Targets

Beyond the PI3K/Akt/mTOR pathway, imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against a range of other kinases, including:

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): A key player in cell growth and survival.[6]

  • Nek2: A kinase involved in cell cycle progression, particularly mitosis.[14]

  • Mer/Axl: Receptor tyrosine kinases implicated in immune evasion in the tumor microenvironment.[5]

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.[2][3][4]

The ability to target multiple oncogenic kinases underscores the therapeutic potential of this chemical scaffold.

Design and Synthesis of this compound Derivatives

The synthesis of imidazo[1,2-a]pyridine derivatives often follows a convergent strategy, allowing for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. A common and efficient method is the one-pot three-component condensation reaction.[15][16]

Synthesis_Workflow Start Starting Materials: - 2-Aminopyridine - Aryl Aldehyde - Isocyanide Reaction One-Pot Three-Component Condensation (e.g., Iodine-catalyzed) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization FinalProduct Imidazo[1,2-a]pyridine Derivative Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of Imidazo[1,2-a]pyridine derivatives.

A representative synthetic protocol is detailed below:

Protocol 1: One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives

This protocol is adapted from methodologies described in the literature.[15]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Substituted aryl aldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (10 mol%)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of 2-aminopyridine and the aryl aldehyde in anhydrous DCM at room temperature, add iodine.

  • Stir the reaction mixture for 10-15 minutes.

  • Add tert-butyl isocyanide to the mixture and continue stirring at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium thiosulfate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation: The purity and identity of the synthesized compound must be rigorously confirmed by spectroscopic methods. The absence of starting materials in the final product spectrum is a key indicator of a successful reaction and purification.

Biological Evaluation of Anticancer Activity

A tiered approach is recommended for the biological evaluation of newly synthesized this compound derivatives. This typically begins with in vitro assays to assess cytotoxicity and then progresses to more detailed mechanistic studies.

Table 1: Representative IC₅₀ Values of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 6A375 (Melanoma)9.7[9]
Compound 6HeLa (Cervical)35.0[9]
MBM-17-0.003 (Nek2)[14]
MBM-55-0.001 (Nek2)[14]
13kHCC8270.09[11]
IP-5HCC1937 (Breast)45[12][13]
IP-6HCC1937 (Breast)47.7[12][13]
12bHep-2, HepG2, MCF-7, A37511-13[15]
Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Cancer cell line of interest (e.g., A375, HeLa, HCC1937)[9][12][13]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation: The inclusion of a vehicle control is crucial to account for any effects of the solvent on cell viability. A positive control (a known cytotoxic agent) can also be included to validate the assay's performance.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

An increase in the percentage of Annexin V-positive cells in the treated sample compared to the control indicates that the compound induces apoptosis.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound.

  • Cold 70% ethanol

  • PBS containing RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest and wash the treated and control cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add Propidium Iodide and incubate for 15 minutes in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) in the treated sample suggests that the compound interferes with cell cycle progression at that checkpoint.[9]

Future Directions and Concluding Remarks

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic accessibility and the diverse range of biological targets that can be modulated by derivatives of this core structure provide a rich landscape for future drug discovery efforts. Further optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into the clinic. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fight against cancer through innovative medicinal chemistry.

References

The Strategic Utility of Imidazo[1,2-a]pyridin-5-amine in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in a range of biologically active compounds.[1] This fused heterocyclic system is the backbone of pharmaceuticals such as the anxiolytic alpidem and the hypnotic zolpidem.[2] Among its many derivatives, Imidazo[1,2-a]pyridin-5-amine stands out as a versatile and highly strategic building block. The primary amino group at the C5-position serves as a potent handle for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures with significant therapeutic potential.

This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. Our focus is on the practical utility of this compound, elucidating the causality behind experimental choices and providing self-validating protocols grounded in authoritative literature.

I. Synthesis of the Key Intermediate: this compound

The most common and strategically sound approach to this compound is a two-step process involving the synthesis of a 5-nitroimidazo[1,2-a]pyridine intermediate, followed by its reduction. This method allows for the introduction of the crucial amino functionality at a late stage, preserving its reactivity for subsequent elaborations.

Step 1: Synthesis of 5-Nitroimidazo[1,2-a]pyridine

The synthesis of the nitro-intermediate can be achieved through the condensation of a suitably substituted 2-aminopyridine with an α-haloketone. A general and efficient method involves the reaction of 2-amino-6-methyl-5-nitropyridine with chloroacetaldehyde.

Protocol 1: Synthesis of 2-methyl-5-nitroimidazo[1,2-a]pyridine

This protocol is adapted from established methods for the synthesis of the imidazo[1,2-a]pyridine core.[3][4]

Materials:

  • 2-Amino-6-methyl-5-nitropyridine

  • Chloroacetaldehyde (50% solution in water)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methyl-5-nitropyridine (1 equivalent) in ethanol.

  • Add a saturated aqueous solution of sodium bicarbonate (2 equivalents).

  • To this stirring mixture, add chloroacetaldehyde (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-methyl-5-nitroimidazo[1,2-a]pyridine.

Causality of Experimental Choices:

  • Sodium bicarbonate: Acts as a base to neutralize the HCl generated during the reaction, facilitating the final intramolecular cyclization.

  • Ethanol: Serves as a suitable solvent that allows for the dissolution of the starting materials and facilitates the precipitation of the product upon cooling.

  • Reflux: Provides the necessary thermal energy to drive the condensation and cyclization reactions to completion in a reasonable timeframe.

Step 2: Reduction to this compound

The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.

Protocol 2: Reduction of 2-methyl-5-nitroimidazo[1,2-a]pyridine

This protocol utilizes palladium on carbon (Pd/C) as a catalyst for the hydrogenation.[5]

Materials:

  • 2-methyl-5-nitroimidazo[1,2-a]pyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 2-methyl-5-nitroimidazo[1,2-a]pyridine (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 2-methylthis compound.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly effective and widely used heterogeneous catalyst for the reduction of nitro groups. It offers high activity and is easily removed by filtration.

  • Hydrogen Gas: The reducing agent in this catalytic cycle.

  • Methanol/Ethanol: Common solvents for hydrogenation reactions that readily dissolve the starting material and do not interfere with the catalytic process.

Synthesis_of_Imidazo_1_2_a_pyridin_5_amine cluster_step1 Step 1: Synthesis of 5-Nitro Intermediate cluster_step2 Step 2: Reduction 2-Amino-6-methyl-5-nitropyridine 2-Amino-6-methyl-5-nitropyridine Reaction1 Condensation & Cyclization 2-Amino-6-methyl-5-nitropyridine->Reaction1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 2-methyl-5-nitroimidazo[1,2-a]pyridine 2-methyl-5-nitroimidazo[1,2-a]pyridine Reaction1->2-methyl-5-nitroimidazo[1,2-a]pyridine NaHCO3, EtOH, Reflux Reaction2 Reduction 2-methyl-5-nitroimidazo[1,2-a]pyridine->Reaction2 2-methylthis compound 2-methylthis compound Reaction2->2-methylthis compound H2, Pd/C, MeOH

Figure 1. Synthetic pathway to this compound.

II. Applications of this compound in Organic Synthesis

The 5-amino group of this compound is a versatile functional group that can be transformed into a wide array of other functionalities, making it a valuable starting material for the synthesis of complex molecules.

A. Diazotization and Sandmeyer-Type Reactions

The primary amino group can be readily converted to a diazonium salt, which is a versatile intermediate for introducing various substituents at the C5-position.

Protocol 3: Synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine via Sandmeyer Reaction

This protocol is a classic transformation of an aromatic amine to a bromide.[6]

Materials:

  • 2-methylthis compound

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water (H₂O)

Procedure:

  • In a flask cooled in an ice-water bath, dissolve 2-methylthis compound (1 equivalent) in 48% HBr.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-bromo-2-methylimidazo[1,2-a]pyridine.

Causality of Experimental Choices:

  • Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for their formation and subsequent reaction.

  • HBr: Serves as both the acid to form nitrous acid from sodium nitrite and as the source of bromide ions.

  • Copper(I) Bromide: A classic catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a bromide.

B. Acylation Reactions

The amino group can be easily acylated to form amides, which are important functional groups in many biologically active molecules.

Protocol 4: Acylation of 2-methylthis compound

This is a standard procedure for amide bond formation.

Materials:

  • 2-methylthis compound

  • Acetyl chloride or Acetic anhydride

  • A base (e.g., triethylamine or pyridine)

  • A suitable solvent (e.g., dichloromethane or THF)

Procedure:

  • Dissolve 2-methylthis compound (1 equivalent) and the base (1.2 equivalents) in the chosen solvent at 0 °C.

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Base: Neutralizes the acid (HCl or acetic acid) generated during the reaction, driving the reaction to completion.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction, while allowing it to warm to room temperature ensures the reaction goes to completion.

C. Palladium-Catalyzed Cross-Coupling Reactions

The 5-bromo derivative, synthesized via the Sandmeyer reaction, is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[4][7][8]

Protocol 5: Suzuki Cross-Coupling of 5-Bromo-2-methylimidazo[1,2-a]pyridine

This protocol describes a typical Suzuki coupling to form a biaryl linkage.[3]

Materials:

  • 5-Bromo-2-methylimidazo[1,2-a]pyridine

  • An arylboronic acid (e.g., phenylboronic acid)

  • A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • A solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine 5-bromo-2-methylimidazo[1,2-a]pyridine (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Causality of Experimental Choices:

  • Palladium Catalyst: The cornerstone of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

  • Base: Essential for the transmetalation step, activating the boronic acid.

  • Degassing: Removes oxygen, which can deactivate the palladium catalyst.

Applications_of_Imidazo_1_2_a_pyridin_5_amine cluster_sandmeyer Diazotization & Sandmeyer Reaction cluster_acylation Acylation cluster_cross_coupling Palladium-Catalyzed Cross-Coupling This compound This compound Sandmeyer NaNO2, HBr, CuBr This compound->Sandmeyer Acylation Acyl Halide/Anhydride, Base This compound->Acylation 5-Bromo-imidazo[1,2-a]pyridine 5-Bromo-imidazo[1,2-a]pyridine Sandmeyer->5-Bromo-imidazo[1,2-a]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) 5-Bromo-imidazo[1,2-a]pyridine->Suzuki Buchwald-Hartwig Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) 5-Bromo-imidazo[1,2-a]pyridine->Buchwald-Hartwig N-(imidazo[1,2-a]pyridin-5-yl)acetamide N-(imidazo[1,2-a]pyridin-5-yl)acetamide Acylation->N-(imidazo[1,2-a]pyridin-5-yl)acetamide 5-Aryl-imidazo[1,2-a]pyridine 5-Aryl-imidazo[1,2-a]pyridine Suzuki->5-Aryl-imidazo[1,2-a]pyridine 5-Amino-imidazo[1,2-a]pyridine derivative 5-Amino-imidazo[1,2-a]pyridine derivative Buchwald-Hartwig->5-Amino-imidazo[1,2-a]pyridine derivative

Figure 2. Key synthetic transformations of this compound.

III. Summary of Applications in Drug Discovery

The derivatives of this compound are of significant interest in drug discovery due to their diverse biological activities. The ability to readily modify the C5-position allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivative ClassSynthetic TransformationTherapeutic Area of InterestReference
5-Amido-imidazo[1,2-a]pyridinesAcylationKinase inhibitors, Anticancer[9]
5-Aryl-imidazo[1,2-a]pyridinesSuzuki CouplingKinase inhibitors (e.g., PDGFR)[9]
5-(Hetero)aryl-imidazo[1,2-a]pyridinesSuzuki CouplingAnticancer, Antimicrobial[2]
5-Amino-substituted derivativesBuchwald-Hartwig AminationCNS agents, Anticancer[7][10]

Table 1. Summary of derivative classes and their therapeutic potential.

IV. Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of the C5-amino group provide a powerful platform for the generation of diverse libraries of compounds for drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, starting from this compound, will undoubtedly continue to fuel innovation in the development of novel and effective therapeutic agents.

V. References

  • Buchwald, S. L., & Hartwig, J. F. (2000s). Development of the Buchwald-Hartwig amination. (A collection of papers from the respective research groups).

  • Chauhan, S., Verma, P., & Srivastava, V. (2024). An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system enables a synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in good yields. Synlett, 35, 1899-1905.

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.

  • Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., ... & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.

  • Allen, S., et al. (2008). Imidazo[1,2-A] Pyridine Compounds as Receptor Tyrosine Kinase Inhibitors. International Patent Application WO 2008/124323 A1.

  • Pyridines and Imidazaopyridines With Medicinal Significance. (n.d.). ResearchGate.

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from --INVALID-LINK--

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from --INVALID-LINK--

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from --INVALID-LINK--

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][7][10][11] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2025). ResearchGate.

  • Gul Khan, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). JOCPR.

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Organic Chemistry Portal.

  • An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a .... (n.d.). RSC Publishing.ido[1,2- a ...*. (n.d.). RSC Publishing.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridin-5-amine Derivatives as Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in the Fight Against Tuberculosis

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to be a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] This urgent challenge necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several approved drugs.[4][5] Within this class, Imidazo[1,2-a]pyridin-5-amine derivatives have shown exceptional promise, exhibiting potent activity against both drug-sensitive and resistant Mtb strains.[2][5][6]

This guide provides an in-depth exploration of this promising class of compounds, from their molecular mechanism of action to detailed, field-proven protocols for their synthesis, in vitro evaluation, and cytotoxicity assessment. It is designed for researchers, scientists, and drug development professionals dedicated to advancing the pipeline of new TB therapies.

Mechanism of Action: Targeting the Mycobacterial Powerhouse

The primary molecular target of many potent imidazo[1,2-a]pyridine derivatives is the ubiquinol-cytochrome c reductase (QcrB), a critical subunit of the cytochrome bc1 complex in the electron transport chain of M. tuberculosis.[2][7][8] Inhibition of QcrB disrupts the electron flow, leading to a collapse of the proton motive force and a subsequent depletion of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][8][9] This targeted energy disruption is a powerful and validated strategy for inhibiting mycobacterial growth.[1][8]

The clinical candidate Telacebec (Q203) , an imidazo[1,2-a]pyridine-3-carboxamide, exemplifies this mechanism.[10] Its potent activity against MDR and XDR-TB strains underscores the viability of QcrB as a high-value antitubercular target.[10] Resistance to this class of compounds is often conferred by single nucleotide polymorphisms in the qcrB gene, providing strong genetic validation of the target.[2][7][8]

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis cluster_Drug ETC Electron Transport Chain (ETC) QcrB QcrB Subunit (Cytochrome bc1 complex) ETC->QcrB e- flow ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesis IPA Imidazo[1,2-a]pyridine Derivative IPA->QcrB Inhibition caption Inhibition of Mtb's Electron Transport Chain. Synthesis_Workflow Start Start: 2-Amino-6-chloropyridine & Ethyl 2-chloroacetoacetate Step1 Step 1: Tschitschibabin Cyclocondensation Start->Step1 Intermediate1 Intermediate: Ethyl 6-chloro-2-methylimidazo [1,2-a]pyridine-3-carboxylate Step1->Intermediate1 Step2 Step 2: Saponification Intermediate1->Step2 Intermediate2 Intermediate: 6-chloro-2-methylimidazo [1,2-a]pyridine-3-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 FinalProduct Final Product: Substituted Imidazo[1,2-a] pyridine-3-carboxamide Step3->FinalProduct caption General Synthetic Workflow. MABA_Workflow Start Start: Prepare Mtb Inoculum & Compound Dilutions Step1 Inoculate 96-well plate Start->Step1 Step2 Incubate for 5-7 days at 37°C Step1->Step2 Step3 Add Alamar Blue to control well Step2->Step3 Step4 Incubate for 24 hours Step3->Step4 Decision Control well pink? Step4->Decision Decision->Step2 No Step5 Add Alamar Blue to all wells Decision->Step5 Yes Step6 Incubate for 24 hours Step5->Step6 End Read MIC (Lowest concentration with blue color) Step6->End caption MABA Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridin-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Imidazo[1,2-a]pyridines are recognized as a "drug prejudice" scaffold due to their prevalence in numerous biologically active compounds and marketed drugs like Zolpidem and Alpidem.[1][2] The introduction of an amino group at the C5 position, however, presents unique synthetic challenges that can lead to low yields and difficult purifications.

This document provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering logical troubleshooting workflows to improve your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

This is the most common issue and can stem from two primary stages of the synthesis: the initial cyclization to form the imidazopyridine core or the final C-N bond formation to install the 5-amino group.

Possible Cause A: Inefficient Annulation/Cyclization

The foundational step in many syntheses is the construction of the bicyclic imidazo[1,2-a]pyridine core, typically via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound (a variation of the Tschitschibabin reaction) or a related electrophile.[3][4]

  • Underlying Chemistry: The reaction's success hinges on the nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic carbonyl partner, followed by intramolecular cyclization and dehydration. If this process is inefficient, the overall yield will be poor.

  • Troubleshooting Steps:

    • Assess Starting Materials: Ensure the purity of your 2-aminopyridine precursor (e.g., 2-amino-5-bromopyridine). Acidic impurities can protonate the pyridine nitrogen, reducing its nucleophilicity.

    • Increase Electrophilicity: If using a less reactive partner like an α-hydroxyketone, consider converting it to a more potent electrophile, such as an α-bromoketone.

    • Solvent & Temperature: This reaction often requires heat. Refluxing in solvents like ethanol or DMF is common.[5] If thermal heating is insufficient, consider microwave irradiation, which has been shown to significantly reduce reaction times and improve yields for this class of compounds.[3][6]

    • Catalysis: While often performed under neutral or basic conditions, some variations benefit from catalysis. Lewis acids can activate the carbonyl component, while bases like sodium bicarbonate can facilitate the final dehydration step.[3]

Possible Cause B: Failure of the Buchwald-Hartwig Amination

A robust and common strategy for installing the 5-amino group is a late-stage palladium-catalyzed Buchwald-Hartwig amination on a 5-halo-imidazo[1,2-a]pyridine precursor.[7][8] This reaction is powerful but highly sensitive to reaction parameters. Failure here often points to an issue with the catalytic cycle.

  • Underlying Chemistry: The Pd(0)/Pd(II) catalytic cycle involves three critical steps: oxidative addition of the palladium catalyst to the aryl-halide bond, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.[8][9] A failure in any of these steps will kill the reaction.

  • Troubleshooting Workflow: The key to a successful Buchwald-Hartwig reaction is rigorous optimization of the catalyst system. Below is a logical workflow and a table of common parameters.

Logical Troubleshooting Workflow for Buchwald-Hartwig Amination ```dot graph TD { A[Start: Low Yield] --> B{Is the Catalyst System Optimized?}; B -- No --> C[Consult Optimization Table]; C --> D[Systematically Vary Ligand, Base, Solvent]; B -- Yes --> E{Are Reagents Pure & Anhydrous?}; E -- No --> F[Purify Reagents, Dry Solvent, Use Glovebox]; E -- Yes --> G{Is Temperature/Reaction Time Sufficient?}; G -- No --> H[Increase Temperature or Extend Time]; G -- Yes --> I[Consider Alternative Amine Source or Catalyst Generation]; D --> J[Run Small-Scale Parallel Screens]; F --> J; H --> J; I --> J; J --> K[Identify Optimal Conditions]; K --> L[Scale-Up Reaction]; subgraph Legend direction LR subgraph "Node Colors" direction LR StartNode[Start] ProcessNode{Process} ActionNode[Action] EndNode[End] end end style StartNode fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style ProcessNode fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style ActionNode fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style EndNode fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style L fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 }

References

Technical Support Center: Stability Studies of Imidazo[1,2-a]pyridin-5-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Imidazo[1,2-a]pyridin-5-amine. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise during the stability assessment of this important heterocyclic scaffold in solution. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous marketed drugs.[1][2] However, its fused aromatic system, containing both imidazole and pyridine moieties with an exocyclic amine, presents unique stability challenges. This guide provides troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm preparing a stock solution of this compound. What solvent should I use and are there any immediate precautions?

A1: This is a critical first step that can significantly impact your results.

  • Solvent Choice: this compound is typically a solid.[3] For initial stock solutions, prioritize aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are generally inert and offer good solubilizing power. For aqueous-based assays, subsequent dilution into your buffer system is necessary. Always perform a solubility test to determine the maximum concentration before proceeding.

  • Immediate Precautions:

    • Light Sensitivity: The imidazo[1,2-a]pyridine nucleus has photophysical properties and can be sensitive to light.[4] We strongly recommend preparing solutions in amber glassware or vessels wrapped in aluminum foil to prevent potential photodegradation.

    • Atmospheric Oxygen: The amine group and the electron-rich imidazole ring can be susceptible to oxidation. While not typically an immediate issue in aprotic solvents, it's good practice to minimize headspace in your storage vial. For long-term storage, purging the vial with an inert gas (Nitrogen or Argon) is advisable.

    • pH Considerations: Avoid preparing initial stock solutions in highly acidic or basic aqueous media unless that is the specific variable you are testing. The protonation state of the molecule will change, affecting both solubility and stability.

Q2: My this compound solution has turned a pale yellow/brown after a short time on the benchtop. What is causing this discoloration?

A2: The development of color is a classic indicator of degradation, most commonly due to oxidation.

  • Causality: The this compound structure has two primary sites susceptible to oxidation: the exocyclic amine (-NH₂) and the electron-rich imidazole ring. Atmospheric oxygen, especially when catalyzed by trace metals or light, can initiate radical reactions leading to the formation of colored oligomeric or polymeric byproducts. The imidazole moiety, in particular, can be liable to base-mediated autoxidation.[5]

  • Troubleshooting Steps:

    • Confirm the Cause: To verify if oxidation is the culprit, prepare a fresh solution and divide it into two portions. Purge one with nitrogen or argon and seal it tightly. Leave the other exposed to air. If the air-exposed sample changes color while the inert-gas-purged sample does not, oxidation is the primary degradation pathway.

    • Preventative Measures:

      • Always use high-purity, degassed solvents for your experiments.

      • Add antioxidants like Butylated Hydroxytoluene (BHT) in small concentrations (e.g., 0.01%) to your solutions if your experimental design allows.

      • Store solutions under an inert atmosphere, protected from light, and at low temperatures (e.g., -20°C or -80°C) to slow down reaction kinetics.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule.[6][7][8] It helps in developing stability-indicating analytical methods and identifying potential degradation products.[9] Below are guides for addressing specific degradation pathways you might encounter.

Issue 1: Unexplained Peaks Appear in my HPLC During a pH Stability Study.

This indicates hydrolytic instability. The imidazo[1,2-a]pyridine scaffold can undergo hydrolysis under strong acidic or basic conditions, although the core is generally stable. The primary concern often lies with substituents, but the core itself can be forced to react.

  • Scientific Rationale:

    • Acidic Hydrolysis: In strong acid (e.g., 0.1 M HCl), the pyridine and imidazole nitrogens will be protonated. This can potentially make the imidazole ring susceptible to cleavage, although this often requires harsh conditions.

    • Basic Hydrolysis: In strong base (e.g., 0.1 M NaOH), deprotonation can occur, potentially facilitating different rearrangement or cleavage pathways. The carbamate moiety in related structures is known to be susceptible to basic hydrolysis.[5]

  • Experimental Protocol: pH-Dependent Hydrolysis Study

    • Preparation: Prepare solutions of this compound (e.g., 0.1 mg/mL) in various aqueous buffers or solutions (e.g., 0.1 M HCl, pH 2 buffer, pH 7 buffer, pH 10 buffer, 0.1 M NaOH).

    • Incubation: Incubate these solutions at a controlled temperature (e.g., 50°C) to accelerate degradation.

    • Time Points: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Immediately neutralize the aliquots from acidic and basic solutions before analysis by a stability-indicating HPLC method.

    • Data Interpretation: Plot the percentage of remaining parent compound against time for each pH condition. This will reveal the pH range of maximum stability and the kinetics of degradation. New peaks should be investigated using LC-MS to determine their mass and propose structures.

Stress Condition Typical Reagent Temperature Purpose
Acid Hydrolysis0.1 M - 1 M HCl50°C - 80°CTo assess stability in low pH environments.
Base Hydrolysis0.1 M - 1 M NaOH50°C - 80°CTo assess stability in high pH environments.
Neutral HydrolysisPurified Water / Buffer50°C - 80°CTo evaluate stability at neutral pH.

Table 1: Recommended conditions for hydrolytic stress testing.

Issue 2: Significant Degradation is Observed When Using Hydrogen Peroxide.

This confirms oxidative susceptibility. A forced oxidation study is necessary to understand the potential degradation products that could form during manufacturing or storage.

  • Scientific Rationale: Oxidizing agents like hydrogen peroxide (H₂O₂) can generate highly reactive hydroxyl radicals. These radicals can attack the electron-rich positions of the imidazopyridine ring and the amine group. Potential reactions include N-oxidation, hydroxylation of the aromatic rings, or even ring opening under harsh conditions.[5][10][11]

  • Experimental Protocol: Forced Oxidation Study

    • Preparation: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile/Water).

    • Stress Application: Add a controlled amount of hydrogen peroxide (e.g., start with 3% H₂O₂ and adjust as needed to achieve 5-20% degradation).

    • Incubation: Keep the solution at room temperature and monitor the reaction over time (e.g., 0, 2, 6, 24 hours). The reaction is often rapid.

    • Analysis: Analyze samples by HPLC-UV and LC-MS to track the formation of degradants and identify their masses.

Issue 3: My Analytical Results are Inconsistent and Depend on Lab Lighting.

This strongly suggests photodegradation. The conjugated π-system in this compound makes it a potential chromophore that can absorb UV or visible light, leading to photochemical reactions.[4]

  • Scientific Rationale: Upon absorbing light, the molecule can be promoted to an excited state. This excess energy can be dissipated through chemical reactions, such as photo-oxidation, rearrangement, or cyclization. The imidazole moiety in similar drug molecules has been shown to be sensitive to photodegradation.[5]

  • Experimental Protocol: Photostability Study (ICH Q1B Guideline Approach)

    • Sample Preparation: Prepare your sample in a photochemically transparent container (e.g., quartz cuvette or clear glass vial). Prepare a "dark control" by wrapping an identical sample completely in aluminum foil.

    • Exposure: Place both samples in a calibrated photostability chamber. Expose them to a light source that provides both cool white fluorescent (visible) and near-UV light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter.

    • Analysis: Analyze the exposed sample and the dark control at appropriate time intervals.

    • Evaluation: A significant difference in degradation between the light-exposed sample and the dark control confirms photolability.

Analytical Method Development and Troubleshooting

Q3: How do I develop a reliable, stability-indicating HPLC method for my studies?

A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the API's stability. Developing one is a systematic process.

  • Core Principle: The method must have sufficient specificity to resolve all potential degradation products from the parent peak. This is validated by performing forced degradation studies and demonstrating that the new peaks are well-separated.

HPLC_Method_Development cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation start Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) pool Pool Stressed Samples (Degradation Mixture) start->pool dev Initial Method Scouting (Column, Mobile Phase, Gradient) pool->dev inject Inject Degradation Mixture dev->inject eval Evaluate Peak Purity & Resolution inject->eval optimize Optimize Gradient, Flow Rate, Temp. eval->optimize Resolution < 1.5? validate Validate Method (Specificity, Linearity, Accuracy, Precision) eval->validate Resolution ≥ 1.5? optimize->inject

Caption: Workflow for developing a stability-indicating HPLC method.

  • Step-by-Step Guide:

    • Generate Degradants: Perform forced degradation under various conditions (acid, base, oxidation, heat, light) to create a solution containing the parent compound and its major degradation products.

    • Initial Screening: Start with a robust reversed-phase column (e.g., C18) and a generic gradient (e.g., 5% to 95% Acetonitrile in water with 0.1% formic acid over 20 minutes).

    • Inject and Evaluate: Inject your pooled degradation sample. The goal is to achieve baseline separation (Resolution > 1.5) for the parent peak and all major degradant peaks. Use a photodiode array (PDA) detector to check for peak purity.

    • Optimize: If separation is poor, systematically adjust parameters:

      • Mobile Phase: Try methanol instead of acetonitrile. Change the pH of the aqueous phase (e.g., use ammonium acetate for neutral pH or ammonium hydroxide for basic pH).

      • Gradient: Make the gradient shallower to improve the resolution of closely eluting peaks.

      • Temperature: Increasing column temperature can improve peak shape and change selectivity.

    • Validation: Once you have a method that successfully separates all peaks, you must validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridin-5-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable scaffold. The presence of the electron-donating 5-amino group on the pyridine ring introduces unique challenges and side reactions compared to the unsubstituted parent heterocycle. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the Groebke-Blackburn-Bienaymé (GBB) reaction is consistently low. What are the primary factors I should investigate?

A1: Low yields in the GBB three-component reaction to form 3-amino-imidazo[1,2-a]pyridine scaffolds are a frequent challenge.[1][2][3][4] The issue typically stems from one of three areas: incomplete reaction, competing side reactions, or product loss during workup.

Causality & Expert Insights: The GBB reaction is a powerful tool for building the imidazo[1,2-a]pyridine core in a single step from a 2-aminopyridine, an aldehyde, and an isocyanide. The mechanism involves the formation of a Schiff base (imine) from the aminopyridine and aldehyde, which is then attacked by the isocyanide. An intramolecular cyclization follows to yield the final product. Each of these steps has its own energy barrier and potential pitfalls.

Troubleshooting Protocol:

  • Verify Imine Formation: The initial condensation to form the imine intermediate is acid-catalyzed and reversible. The water produced can hydrolyze the imine, pushing the equilibrium back to the starting materials.

    • Action: Add a dehydrating agent like trimethyl orthoformate or molecular sieves to the reaction mixture. This sequesters water and drives the reaction forward.[5]

    • Action: Ensure your catalyst is effective. While ammonium chloride (NH4Cl) is commonly used, stronger Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) or Scandium Triflate (Sc(OTf)₃) can significantly improve the rate of both imine formation and the subsequent cyclization.[5]

  • Assess Cyclization Efficiency: The final intramolecular cyclization is often the rate-limiting step and can be sensitive to thermal conditions and steric hindrance.

    • Action: Gradually increase the reaction temperature. While starting at room temperature or 60°C is common, some substrates may require reflux conditions to overcome the activation energy for cyclization.[1] Be cautious, as the electron-rich 5-aminopyridine can be prone to polymerization at excessive temperatures.

    • Action: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting materials and the appearance of intermediates and the final product. This will help you determine if the reaction is stalling.

  • Investigate Isocyanide Stability: Isocyanides can be unstable, especially under strongly acidic conditions or at high temperatures, leading to decomposition and reduced availability for the reaction.[6]

    • Action: Consider adding the isocyanide component slowly over a period of time rather than all at once, especially if the reaction is run at elevated temperatures.

Q2: I've isolated a major byproduct with a mass of +16 Da compared to my expected product. What is this and how can I prevent it?

A2: An M+16 peak is the classic signature of N-oxide formation. The pyridine nitrogen in the imidazo[1,2-a]pyridine ring system is susceptible to oxidation, especially when using oxidative conditions or if the reaction is exposed to air for extended periods at high temperatures.[7]

Causality & Expert Insights: The lone pair of electrons on the pyridine nitrogen is available for oxidation. While the 5-amino group is an activating group for the GBB reaction, it does not fully shield the pyridine nitrogen. Certain reagents or even atmospheric oxygen can act as the oxidant.

Prevention & Remediation Strategies:

  • Inert Atmosphere: If running the reaction at high temperatures for a prolonged time, perform the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.[7]

  • Control of Oxidants: If your synthesis involves a deliberate oxidative step (less common for GBB but possible in other routes), carefully control the stoichiometry and strength of the oxidizing agent.[7]

  • Deoxygenation of Byproduct: If the N-oxide has already formed, it can often be chemically reduced back to the desired parent amine.

    • Protocol: A common and effective method is to treat the crude product mixture with a reducing agent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) in a suitable solvent like dichloromethane (DCM) or acetonitrile. Catalytic hydrogenation using catalysts such as Raney Nickel is also a viable option.[7]

Q3: My reaction stalls, and I'm isolating a stable, open-chain intermediate. How do I promote the final cyclization?

A3: This is a clear indication that the final intramolecular nucleophilic attack of the endocyclic pyridine nitrogen onto the intermediate formed after the isocyanide addition is not proceeding efficiently. This is a common bottleneck in this synthesis.[7]

Causality & Expert Insights: The final ring-closing step is a 5-exo-dig cyclization.[8] The efficiency of this step depends on several factors:

  • Electronic Effects: The nucleophilicity of the pyridine nitrogen.

  • Steric Hindrance: Bulky groups on the aldehyde or isocyanide can disfavor the required conformation for cyclization.

  • Reaction Conditions: Insufficient heat or improper pH can stall the reaction.

Troubleshooting Workflow:

G start Stalled Reaction: Intermediate Isolated check_temp Is reaction at reflux? start->check_temp check_cat Is an acid catalyst present? check_temp->check_cat Yes increase_temp Action: Increase temperature or switch to higher boiling solvent (e.g., Toluene, DMF). check_temp->increase_temp No check_h2o Is a dehydrating agent used? check_cat->check_h2o Yes add_cat Action: Add catalytic acid (TFA, p-TsOH) or a Lewis Acid (Sc(OTf)3). check_cat->add_cat No add_dehyd Action: Add molecular sieves or trimethyl orthoformate. check_h2o->add_dehyd No

Caption: Troubleshooting logic for incomplete cyclization.

Detailed Protocol for Promoting Cyclization:

  • Thermal Push: Increase the reaction temperature. Refluxing in a solvent like ethanol, acetonitrile, or even toluene is a standard strategy to provide the necessary thermal energy.[7]

  • Acid Catalysis: The cyclization can be significantly accelerated by an acid catalyst. If you are using a neutral or basic system, consider adding a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA).[4] These protonate the intermediate, making it more electrophilic and susceptible to nucleophilic attack by the pyridine nitrogen.

  • Water Removal: As mentioned in Q1, water can inhibit the reaction. Ensuring its removal with a Dean-Stark trap (for high-boiling solvents) or a chemical drying agent is crucial.[7]

Q4: My reaction mixture is turning dark and forming a tar-like substance, especially at higher temperatures. What is causing this polymerization?

A4: The formation of dark, insoluble tars is a common problem when working with electron-rich aromatic amines and reactive aldehydes. The 5-amino group strongly activates the imidazo[1,2-a]pyridine system, making it susceptible to undesired side reactions like polymerization and decomposition.

Causality & Expert Insights: Aldehyd self-condensation (aldol reaction) or polymerization, especially with aliphatic aldehydes, can be a significant competing pathway. Furthermore, the electron-rich aminopyridine starting material and the final product can undergo oxidative polymerization, especially in the presence of air and heat.

Mitigation Strategies:

SymptomPossible CauseProposed SolutionRationale
Dark Tarry Mixture Aldehyde self-condensationAdd the aldehyde slowly to the reaction mixture containing the aminopyridine and catalyst.Maintains a low instantaneous concentration of the aldehyde, favoring the reaction with the aminopyridine over self-condensation.
Dark Tarry Mixture Oxidative PolymerizationRun the reaction under an inert atmosphere (N₂ or Ar).Prevents oxidation of the electron-rich starting materials and product by atmospheric oxygen.[7]
Dark Tarry Mixture General DecompositionLower the reaction temperature and extend the reaction time. Use a more efficient catalyst to allow for milder conditions.Reduces the rate of decomposition pathways, which often have higher activation energies than the desired reaction.
Streaks on TLC Product InstabilityPurify the product quickly after the reaction is complete. If the product is a free base, consider converting it to a more stable salt (e.g., hydrochloride) for storage.The free 5-amino group can make the final product sensitive to air and light. Salt formation protects the amine and often improves crystallinity.

Visualizing the Core Reaction and a Key Side Reaction

To better understand the process, let's visualize the intended reaction pathway and a common side reaction.

Groebke-Blackburn-Bienaymé Reaction Pathway

Caption: The main pathway for the GBB synthesis.

N-Oxide Side Reaction Pathway

Caption: Formation and remediation of the N-oxide side product.

References

Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyridine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Imidazo[1,2-a]pyridines. This bicyclic heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous commercial drugs.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold in drug development. However, the synthesis and functionalization of these molecules can present unique challenges, from controlling regioselectivity to achieving satisfactory yields.[3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge needed to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the imidazo[1,2-a]pyridine core?

The primary strategies involve direct C-H functionalization, multicomponent reactions (MCRs), and cross-coupling reactions.[4][5][6]

  • C-H Functionalization: This is a powerful and atom-economical approach for introducing functional groups.[6] The C3 position is the most electron-rich and sterically accessible, making it the most common site for electrophilic substitution and radical reactions.[7] Functionalization at other positions (C2, C5-C8) is also possible but often requires specific directing groups or transition-metal catalysts.[4][5]

  • Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé reaction (GBBR) allow for the rapid construction of complex imidazo[1,2-a]pyridines from simple starting materials (e.g., a 2-aminopyridine, an aldehyde, and an isocyanide) in a single pot.[1][3] This approach is highly efficient and allows for significant structural diversity.[8][9]

  • Cross-Coupling Reactions: For pre-functionalized imidazo[1,2-a]pyridines (e.g., halogenated derivatives), standard cross-coupling reactions like Suzuki, Heck, and Sonogashira are routinely used to form C-C bonds.[10] For instance, 3-iodoimidazo[1,2-a]pyridines are common substrates for Suzuki-type cross-coupling.[11]

Q2: How can I control the regioselectivity of my derivatization, especially at the C3 position?

Controlling regioselectivity is crucial. The C3 position is inherently the most reactive site for many reactions due to its high electron density.[7]

  • For C3-Selective Reactions: Direct C-H functionalization methods often inherently favor the C3 position. For example, copper-catalyzed thiolation using molecular oxygen as an oxidant shows high regioselectivity for C3.[12] Similarly, Vilsmeier-Haack type reactions reliably install a formyl group at C3.[13]

  • For Other Positions (C2, C5-C8): Functionalizing other positions typically requires more advanced strategies. C2 functionalization can be challenging due to the position's relative inertness towards electrophilic attack.[14] Palladium-catalyzed C-H activation with the use of directing groups is a common strategy to achieve arylation at the C8 position, for example.[5]

Q3: What are the critical parameters to screen when optimizing a new imidazo[1,2-a]pyridine derivatization?

When developing a new protocol, systematic optimization is key. The following parameters should be carefully screened:

  • Catalyst System: For cross-coupling or C-H activation, the choice of metal (e.g., Pd, Cu, Rh), ligand, and additives is paramount.[10]

  • Solvent: Solvent polarity can dramatically affect reaction rates and even selectivity. Common solvents include toluene, dioxane, DMF, and acetonitrile.[15][16] Less polar solvents may require higher temperatures and longer reaction times.[15]

  • Base: The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) can be critical, especially in cross-coupling reactions where it facilitates the catalytic cycle.[10]

  • Temperature: Many reactions require elevated temperatures, but excessive heat can lead to decomposition.[16] Microwave-assisted synthesis can often significantly reduce reaction times and improve yields by allowing for rapid and uniform heating at high temperatures.[1][17][18]

  • Atmosphere: While many modern protocols are robust, some catalytic systems are sensitive to air and moisture, requiring an inert atmosphere (e.g., Nitrogen or Argon).[15][16] Conversely, some oxidative coupling reactions advantageously use air as the terminal oxidant.[16][19]

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I have set up my reaction according to a literature procedure, but I am getting a very low yield or only recovering starting material. What are the likely causes and how can I fix it?

Potential Causes & Recommended Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS.[16] If the reaction is stalling, consider increasing the temperature or extending the reaction time. For thermally sensitive compounds, microwave irradiation can be an excellent alternative to conventional heating, often providing higher yields in much shorter times.[17][20]

  • Catalyst Inactivity or Degradation: The catalyst may be poisoned or not activated correctly.

    • Solution: For palladium-catalyzed reactions, ensure the catalyst precursor is properly activated. For example, some Pd(II) precursors require reduction to Pd(0) in situ.[21] Ensure all reagents and solvents are pure and dry, as impurities (especially water or oxygen) can deactivate sensitive catalysts. Running the reaction under a strict inert atmosphere can be critical.[15]

  • Poor Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to side products.[15]

    • Solution: Verify the purity of your starting materials (e.g., 2-aminopyridine, aryl halide) by NMR or melting point. Recrystallize or purify reagents if necessary.

  • Incorrect Solvent Choice: The chosen solvent may not be optimal for solubility or reactivity.

    • Solution: Perform small-scale solvent screening. Solvents like DMF, ethanol, toluene, and even water have been used successfully depending on the specific reaction.[16] For multicomponent reactions, polar solvents like ethanol are often effective.[1]

Troubleshooting Workflow: Diagnosing a Low-Yield Reaction

G cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_catalyst Catalyst Troubleshooting Start Low or No Yield Observed Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Catalyst Assess Catalyst System (Loading, Activity, Ligand) Start->Check_Catalyst Impure Impurity Detected? Check_Purity->Impure Incomplete Reaction Incomplete by TLC/LCMS? Check_Conditions->Incomplete Catalyst_Issue Catalyst Sensitive? Check_Catalyst->Catalyst_Issue Screen_Catalysts Screen Different Catalysts, Ligands, or Loadings Check_Catalyst->Screen_Catalysts Purify Purify/Recrystallize Reagents Impure->Purify Yes Purify->Check_Conditions Success Improved Yield Purify->Success Increase_Time Increase Reaction Time Incomplete->Increase_Time Yes Increase_Temp Increase Temperature or Switch to Microwave Incomplete->Increase_Temp Yes Increase_Time->Incomplete Increase_Time->Success Increase_Temp->Incomplete Increase_Temp->Success Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Catalyst_Issue->Inert_Atmosphere Yes Inert_Atmosphere->Success Screen_Catalysts->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Issue 2: Formation of Multiple Products / Poor Regioselectivity

Question: My reaction mixture shows multiple spots on TLC, and NMR analysis confirms a mixture of isomers or side products. How can I improve the selectivity?

Potential Causes & Recommended Solutions:

  • Incorrect Stoichiometry: An excess of one reactant can lead to undesired side reactions.[16]

    • Solution: Carefully control the stoichiometry. Start with a 1:1 ratio and adjust as needed based on reaction monitoring. In some cases, a slight excess of one component (e.g., 1.1 to 1.5 equivalents) may be beneficial, but large excesses should be avoided.

  • Competitive Reaction Sites: If your imidazo[1,2-a]pyridine has multiple potential reaction sites, you may see a mixture of constitutional isomers.

    • Solution: Re-evaluate your synthetic strategy. A change in catalyst or directing group may be necessary to favor one site over another. For instance, in palladium-catalyzed arylations, the choice of base and ligand can dictate selectivity between C3 and C8.[5]

  • Side Reactions of Starting Materials: The furan ring, for example, can be sensitive to strongly acidic conditions.[15]

    • Solution: Ensure your reaction conditions are compatible with all functional groups present in your molecules. If a sensitive moiety is present, you may need to switch to milder conditions (e.g., lower temperature, weaker acid/base, or a different catalyst). Iodine has been shown to be a cost-effective and eco-friendly catalyst for some syntheses, proceeding under mild, room-temperature conditions.[22][23]

Data Presentation: Optimizing Suzuki Coupling for 2,6-Disubstituted Imidazo[4,5-b]pyridines

The following table summarizes the optimization of reaction conditions for a model Suzuki coupling reaction.[10] This demonstrates the critical impact of catalyst, base, solvent, and heating method on reaction yield.

EntryCatalyst (mol%)BaseSolvent (v/v)Heating MethodTime (min)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol (4:1)Conventional144075
2Pd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol (4:1)Microwave1597
3Pd(dppf)Cl₂ (5)K₂CO₃Toluene/Ethanol (4:1)Microwave1568
4Pd(OAc)₂ (5)K₂CO₃Toluene/Ethanol (4:1)Microwave1545
5Pd(PPh₃)₄ (5)Cs₂CO₃Toluene/Ethanol (4:1)Microwave1585
6Pd(PPh₃)₄ (5)K₂CO₃Dioxane/Water (4:1)Microwave1589

Data adapted from a study on imidazo[4,5-b]pyridines, which shares similar reactivity principles.[10] As seen in entries 1 and 2, microwave irradiation dramatically reduced the reaction time from 24 hours to 15 minutes while increasing the yield.[10]

Section 3: Key Experimental Protocol

Protocol: Microwave-Assisted C3-Arylation of 2-Phenylimidazo[1,2-a]pyridine via Suzuki Coupling

This protocol provides a general method for the C3-arylation of a pre-functionalized (e.g., 3-iodo) imidazo[1,2-a]pyridine.

Materials:

  • 3-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol (4:1 mixture)

  • Microwave reactor vial

Procedure:

  • To a 10 mL microwave reactor vial, add 3-iodo-2-phenylimidazo[1,2-a]pyridine, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the toluene/ethanol solvent mixture (e.g., 5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for 15-30 minutes.

  • After the reaction is complete (monitor by TLC/LC-MS), allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated product.

Mechanism Visualization: C3-Selective C-H Functionalization

The following diagram illustrates a plausible radical mechanism for the C3-functionalization of an imidazo[1,2-a]pyridine, a common pathway in visible-light-induced reactions.[2]

G cluster_0 Step 1: Radical Generation cluster_1 Step 2: Addition to Imidazo[1,2-a]pyridine cluster_2 Step 3: Oxidation and Deprotonation Photocatalyst Photocatalyst Photocatalyst* Photocatalyst* Photocatalyst->Photocatalyst* Visible Light (hν) Radical Precursor Radical Precursor Photocatalyst*->Radical Precursor SET R• R• Radical Precursor->R• Fragmentation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine R•->Imidazo[1,2-a]pyridine C3 Attack Radical Intermediate Radical Intermediate Imidazo[1,2-a]pyridine->Radical Intermediate Forms new C-C bond Cation Intermediate Cation Intermediate Radical Intermediate->Cation Intermediate Oxidation (e.g., by Oxidant or R•) Final Product Final Product Cation Intermediate->Final Product -H+

References

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Scaffolds in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for researchers utilizing Imidazo[1,2-a]pyridine derivatives in cell culture-based assays. While your interest may be in a specific compound, such as Imidazo[1,2-a]pyridin-5-amine, this guide addresses the entire chemical class. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their potent biological activities, including as kinase inhibitors and anti-cancer agents.[1][2][3][4][5]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered during experimentation. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions, ensure data integrity, and accelerate your research.

Section 1: Compound Handling and Preparation

This section addresses the critical first step: preparing your compound for introduction into a biological system. Improper handling is a frequent source of experimental variability and failure.[6]

FAQ 1: My Imidazo[1,2-a]pyridine compound won't dissolve in my aqueous cell culture medium. What should I do?

This is the most common initial hurdle. The majority of small molecule inhibitors, particularly heterocyclic compounds like imidazo[1,2-a]pyridines, exhibit poor aqueous solubility due to their often lipophilic nature.[6][7] Direct dissolution in media or saline is rarely successful and can lead to compound precipitation, resulting in an unknown and inconsistent final concentration in your assay.

Answer & Protocol:

The standard and highly recommended practice is to first create a high-concentration stock solution in a sterile, organic solvent, followed by serial dilution.[8][9] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations.[8][10][11]

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out a small amount of your compound (e.g., 1-5 mg) in a sterile microcentrifuge tube. For compounds that are waxy or hygroscopic, it is recommended to dissolve the entire contents of the vial to a known concentration rather than attempting to weigh a small portion.[12]

  • Solvent Addition: Calculate the volume of 100% sterile DMSO required to achieve a 10 mM concentration. Add this volume to the tube.

  • Dissolution: Vortex the tube gently until the compound is fully dissolved.[8] If solubility remains an issue:

    • Sonication: Use a water bath sonicator for several minutes.[8][12]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath.[8][12] Use caution, as prolonged heat can degrade some compounds.[8]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]

FAQ 2: I've prepared my DMSO stock, but the compound precipitates when I add it to the cell culture medium. How can I prevent this?

This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[6] Even with a DMSO stock, the final concentration of the organic solvent is typically low (e.g., <0.5%), and the compound must remain soluble in the medium.

Answer & Troubleshooting Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is as low as possible, typically below 0.5%, and absolutely no higher than 1%.[6][8][11] High concentrations of DMSO are cytotoxic.[8][11] Crucially, you must include a "vehicle control" in every experiment—cells treated with the same final concentration of DMSO without the compound.[10]

  • Dilution Technique: When preparing working solutions, perform serial dilutions in 100% DMSO first to generate intermediate stocks.[8][9] Then, make the final dilution into the pre-warmed cell culture medium. This ensures the DMSO concentration remains consistent across all treatment groups.[8]

  • Mixing Method: When adding the DMSO stock to the medium, vortex or pipette mix immediately and thoroughly to aid dispersion and prevent localized high concentrations that can initiate precipitation.[9] A suggested method is to first add the small volume of DMSO stock to a larger volume of medium, rather than the other way around.[9]

  • Serum Content: The presence of serum proteins, like albumin, can help solubilize hydrophobic compounds.[9] If you are using serum-free media, you may encounter more significant solubility challenges. A three-step solubilization protocol involving pre-warming fetal bovine serum (FBS) has been shown to be effective for highly hydrophobic compounds.[13]

Solubility Best Practices

Parameter Recommendation Rationale
Primary Solvent 100% Anhydrous, Sterile DMSO Maximizes solubility for a wide range of organic small molecules.[8]
Stock Concentration 10-20 mM (Typical) High enough for serial dilutions but low enough to avoid solubility limits in pure DMSO for most compounds.[14]
Storage -20°C or -80°C, Single-Use Aliquots Prevents degradation from freeze-thaw cycles and moisture absorption.[8]
Final DMSO in Assay < 0.5% (ideally ≤ 0.1%) Minimizes solvent-induced cytotoxicity and off-target effects.[6][8]

| Vehicle Control | Mandatory | Accounts for any effects of the solvent on the biological system.[10] |

Section 2: Assay Performance & Artifacts

Once the compound is successfully delivered to the cells, the next challenge is ensuring that the observed biological effect is real and not an artifact of the assay technology. False positives from assay interference are a major challenge in drug discovery.[7][15][16]

FAQ 3: I'm seeing high cytotoxicity even at low concentrations of my compound. Is this expected, and how can I confirm it's a real effect?

Many imidazo[1,2-a]pyridine derivatives are developed as anti-cancer agents and are expected to be cytotoxic to cancer cell lines.[1][2][17][18] However, non-specific toxicity can obscure true on-target effects. It is critical to determine the therapeutic window of your compound.

Answer & Validation Strategy:

First, establish a dose-response curve to determine the concentration at which 50% of cell viability is inhibited (the IC50 value). This is a fundamental first step.[10][19]

Protocol: Basic Cell Viability Assay (MTT/Resazurin)

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6][10]

  • Compound Treatment: Prepare serial dilutions of your compound in culture medium (originating from your DMSO stocks). A typical range might be from 1 nM to 100 µM.[10] Treat the cells and include vehicle controls (DMSO only).

  • Incubation: Incubate for a relevant duration, typically 48-72 hours, depending on the cell doubling time and expected mechanism of action.[10]

  • Reagent Addition: Add a viability reagent such as MTT, XTT, or Resazurin, and incubate according to the manufacturer's protocol.[10][20] These assays measure metabolic activity, which is an indicator of cell viability.[11][21]

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.[10][20]

  • Analysis: Plot the normalized cell viability against the log of the compound concentration to determine the IC50.

Troubleshooting Unexpected Cytotoxicity:

  • Orthogonal Assays: Confirm the results with a different type of viability assay. For example, if you used a metabolic assay (Resazurin), confirm with an assay that measures membrane integrity, such as an LDH release assay or a dye-exclusion method (e.g., Propidium Iodide staining).[11][21] This helps rule out that your compound is simply inhibiting the metabolic enzymes used in the first assay.

  • Incubation Time: The timing of the assay is critical.[22] A short incubation might not be enough time for the compound to exert its effect, while a very long one might lead to secondary effects unrelated to the primary mechanism.

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (especially mycoplasma) before starting the experiment.[6][23]

FAQ 4: My results are inconsistent between experiments. What are the likely causes?

Reproducibility is the cornerstone of scientific research. Inconsistency often points to subtle variations in protocol execution or reagent stability.[23]

Answer & Checklist for Reproducibility:

  • Compound Stability: Are you using fresh aliquots of your DMSO stock for each experiment? Repeated freeze-thaw cycles can degrade the compound.[6][8]

  • Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to genetic drift and altered phenotypes.[23]

  • Seeding Density: Is your cell seeding density precisely the same in every experiment? Over- or under-confluent cells will respond differently.[6]

  • DMSO Concentration: Is the final DMSO concentration identical across all wells and all experiments?

  • Plate Edge Effects: Are you observing higher variability in the outer wells of your microplates? This is a common phenomenon due to uneven evaporation. Consider not using the outermost wells for experimental data.

  • Assay Timing: Are all incubation times (cell adhesion, compound treatment, reagent incubation) kept precisely consistent?[22]

FAQ 5: I'm using a fluorescence- or luminescence-based assay. Could my imidazo[1,2-a]pyridine compound be interfering with the readout?

Absolutely. This is a critical and often overlooked source of artifacts.[15][24] Many heterocyclic, aromatic compounds (like the imidazo[1,2-a]pyridine scaffold) are inherently fluorescent or can quench the fluorescence of a reporter dye.[7][24] Others can directly inhibit reporter enzymes like luciferase.[15][16]

Answer & Mitigation Strategy:

You must perform counter-screens to check for assay interference.[15][25]

Workflow for Detecting Assay Interference

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Interference Counter-Screens cluster_2 Phase 3: Interpretation Primary Observe Activity in Primary Assay (e.g., Fluorescence Increase) Primary->Autonode Autofluor Test Compound Autofluorescence: Measure signal of compound in assay buffer without cells/reagents. FalsePos Result is likely a FALSE POSITIVE (Artifact) Autofluor->FalsePos Yes TruePos Result is likely a TRUE POSITIVE (Proceed to MoA) Autofluor->TruePos No Quench Test for Quenching: Measure signal of positive control with and without compound. Quench->FalsePos Yes Quench->TruePos No Luciferase Test for Luciferase Inhibition: Run assay with purified luciferase enzyme + compound. Luciferase->FalsePos Yes, inhibition observed Luciferase->TruePos No inhibition Autonode->Autofluor Is compound fluorescent? Autonode->Quench Does signal decrease? Autonode->Luciferase Is it a luciferase assay?

Caption: Workflow for identifying compound-mediated assay interference.

Section 3: Mechanism of Action (MoA) Studies

After confirming a reproducible, on-target effect, the next step is to understand how your compound works. Many imidazo[1,2-a]pyridine derivatives function by inhibiting protein kinases.[1][26][27][28][29]

FAQ 6: My compound inhibits cell proliferation. How do I confirm it's hitting its intended kinase target in the cell?

Observing a cellular phenotype (like death or growth arrest) is not sufficient to claim target engagement. You must show that the compound interacts with its target protein in the cellular environment and modulates the downstream signaling pathway.[30][31]

Answer & Experimental Approach:

  • Target Engagement Assay: The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to confirm that your compound binds to its target protein in intact cells or cell lysates.[30] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature, which can be detected by Western blot.

  • Phospho-Protein Analysis (Western Blot): If your compound targets a kinase, its activity is measured by its ability to phosphorylate downstream substrates. Treating cells with an effective kinase inhibitor should reduce the phosphorylation of its direct substrates.[10]

    • Example: Many imidazo[1,2-a]pyridines inhibit the PI3K/Akt/mTOR pathway.[1][3][32] To validate this, you would:

      • Treat cells with your compound for a short duration (e.g., 1-4 hours).

      • Lyse the cells and perform a Western blot.

      • Probe with antibodies against the phosphorylated forms of key pathway proteins (e.g., phospho-Akt Ser473, phospho-mTOR) and compare to total protein levels. A decrease in the phosphorylated signal indicates pathway inhibition.[1]

Hypothetical Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Prolif Cell Proliferation & Survival mTOR->Prolif Compound Imidazo[1,2-a]pyridine Inhibitor Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical Imidazo[1,2-a]pyridine.

FAQ 7: How do I distinguish between on-target and off-target effects?

This is a critical question in drug development. A compound may be potent but ultimately unusable if its cellular effects are dominated by toxicity from binding to unintended targets.

Answer & Advanced Strategies:

  • Selectivity Profiling: Screen your compound against a broad panel of kinases (kinome scan). This will reveal if your compound is highly selective for its intended target or if it inhibits multiple kinases, which could explain unexpected phenotypes.

  • Chemical Analogs: Synthesize or obtain a structurally similar but biologically inactive analog of your compound. This "negative control" molecule should not produce the same cellular phenotype. If it does, the effect is likely due to a shared physical property rather than specific target binding.

  • Target Knockdown/Knockout: Use genetic techniques like siRNA or CRISPR to reduce or eliminate the expression of the target protein. If your compound is truly acting through this target, its effect should be significantly diminished in the knockdown/knockout cells compared to control cells.

By systematically addressing these common issues, researchers can generate robust, reproducible, and meaningful data when working with the promising Imidazo[1,2-a]pyridine class of compounds.

References

Technical Support Center: Scaling Up the Synthesis of Imidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Imidazo[1,2-a]pyridin-5-amine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions, grounding our advice in established chemical principles and process safety considerations.

Foundational Synthesis Protocol: A Scalable Two-Step Approach

The classical Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound, remains a robust and widely used method for constructing the imidazo[1,2-a]pyridine core.[1][2] For scaling up the synthesis of the 5-amino derivative, direct use of 2,5-diaminopyridine can lead to complex purification challenges due to multiple reactive sites. A more controlled and scalable strategy involves a two-step sequence starting from 2-amino-5-nitropyridine. This approach introduces the key imidazole ring first and concludes with a reliable nitro group reduction, which is a well-understood and highly scalable transformation.

Step 1: Synthesis of 5-Nitroimidazo[1,2-a]pyridine

This step involves the cyclocondensation of 2-amino-5-nitropyridine with chloroacetaldehyde.

Experimental Protocol:

  • Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet, charge 2-amino-5-nitropyridine (1.0 eq) and a suitable solvent such as ethanol or isopropanol (5-10 volumes).

  • Initial Slurry: Begin agitation to form a slurry.

  • Reagent Addition: Slowly add a 40-50% aqueous solution of chloroacetaldehyde (1.1 - 1.2 eq) to the reactor over 1-2 hours. The addition should be controlled to maintain the internal temperature below 40°C.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-8 hours.

  • Progress Monitoring: Monitor the reaction for the disappearance of 2-amino-5-nitropyridine using HPLC or TLC.

  • Work-up & Isolation: Upon completion, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8 to neutralize any HCl formed. The product will precipitate.

  • Filtration: Filter the resulting solid, wash with cold water, followed by a cold solvent (e.g., ethanol), and dry under vacuum at 50-60°C to yield 5-nitroimidazo[1,2-a]pyridine as a solid.

Step 2: Reduction to this compound

Catalytic hydrogenation is a clean and efficient method for nitro group reduction at scale.

Experimental Protocol:

  • Catalyst Slurry: In a suitable hydrogenation reactor, charge Palladium on Carbon (5% Pd/C, 1-3 mol%) and a solvent like methanol or ethyl acetate.

  • Substrate Addition: Add the 5-nitroimidazo[1,2-a]pyridine (1.0 eq) from Step 1.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.

  • Reaction: Heat the mixture to 40-50°C with vigorous stirring. The reaction is typically exothermic; monitor the temperature and hydrogen uptake carefully.

  • Progress Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up & Isolation: Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Crystallization: Concentrate the filtrate under reduced pressure. The crude product can often be purified by crystallization from a suitable solvent system (e.g., isopropanol/heptane) to yield the final this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during scale-up.

Q1: My yield in Step 1 (cyclization) is significantly lower than on the bench. What's going wrong?

Answer: Low yield on scale-up is a common issue often traced to mass and heat transfer limitations.

  • Causality: On a larger scale, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing. This can lead to the degradation of the sensitive chloroacetaldehyde or the formation of polymeric side products. The initial reaction is an SN2 alkylation on the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.[1] If the dehydration is slow or incomplete due to poor heat transfer, the carbinolamine intermediate may revert or degrade.

  • Troubleshooting Steps:

    • Check Agitation: Ensure your overhead stirrer provides good mixing and a visible vortex. For thick slurries, consider a different impeller design (e.g., anchor or pitched-blade turbine).

    • Slow the Addition: The initial alkylation can be exothermic. Slowing the addition of chloroacetaldehyde allows your reactor's cooling system to keep up, preventing side reactions.

    • Solvent Choice: While ethanol is common, a higher boiling solvent like n-butanol could provide a wider operating window for temperature control and may improve the solubility of intermediates.

    • Reagent Quality: Chloroacetaldehyde can polymerize on storage. Ensure you are using a high-quality, stabilized solution. Titrate it before use to confirm its concentration.

Q2: I'm seeing a dark, tar-like substance forming during the cyclization reaction (Step 1). How can I prevent this?

Answer: Tar formation is a classic sign of thermal decomposition or runaway side reactions.

  • Causality: Chloroacetaldehyde is highly reactive and can self-polymerize under acidic conditions and/or high temperatures. The reaction itself generates HCl, which can catalyze this polymerization if not effectively buffered or managed.

  • Troubleshooting Steps:

    • Temperature Control is Critical: This is the most likely cause. Ensure your reactor's temperature control unit is calibrated and responsive. A slow, controlled ramp-up to reflux is better than rapid heating.

    • Consider a Non-Aqueous Base: Instead of a basic workup, you can include a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate in the reaction mixture from the start (1.1-1.5 eq). This neutralizes the generated HCl in-situ, preventing acid-catalyzed degradation.[1]

    • Oxygen-Free Environment: Purging the reactor thoroughly with nitrogen before heating can help, as oxidative processes can contribute to color formation.

Q3: The hydrogenation in Step 2 is sluggish or has stalled completely. Why?

Answer: Catalyst poisoning or deactivation is the most common culprit for incomplete hydrogenation.

  • Causality: The palladium catalyst is sensitive to poisons. Sulfur, halides, or strongly coordinating species can irreversibly bind to the catalyst's active sites, rendering it ineffective.

  • Troubleshooting Steps:

    • Purity of the Intermediate: The 5-nitroimidazo[1,2-a]pyridine from Step 1 must be free of residual reagents or byproducts. A simple re-slurry or crystallization of the intermediate before hydrogenation is highly recommended at scale. Specifically, ensure it is free of any residual chloride.

    • Catalyst Quality and Handling: Use a reputable catalyst supplier. Never expose the dry Pd/C catalyst to air, as it is pyrophoric and can be deactivated by atmospheric components. Ensure it is handled as a wet slurry under an inert atmosphere.

    • Increase Catalyst Loading/Pressure: As a last resort, you can try increasing the catalyst loading (e.g., to 5 mol%) or the hydrogen pressure (check reactor limits). However, this does not solve the underlying poisoning issue.

    • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider alternative scalable reduction methods like transfer hydrogenation (using formic acid or ammonium formate as the hydrogen source) or chemical reduction using iron (Fe/HCl) or tin(II) chloride (SnCl₂).

Q4: My final product, this compound, is difficult to crystallize and purify. What can I do?

Answer: Purification issues often stem from persistent, structurally similar impurities.

  • Causality: The free amine in your final product makes it more polar and potentially more difficult to crystallize than its nitro-precursor. Impurities from incomplete reduction (e.g., nitroso or hydroxylamine intermediates) or side reactions can act as crystallization inhibitors.

  • Troubleshooting Steps:

    • Solvent Screening: Perform a systematic solvent screen for crystallization. A good system will have high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include isopropanol, ethyl acetate, toluene, and mixtures with anti-solvents like heptane or hexanes.

    • Charcoal Treatment: If the product has a persistent color, it may be due to highly conjugated impurities. A charcoal treatment of the solution before crystallization can effectively remove them.

    • pH Adjustment/Salt Formation: Consider an acid-base workup. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a dilute aqueous base to remove acidic impurities, and then wash with brine. Alternatively, you can form a salt (e.g., the hydrochloride salt) which often has better crystalline properties. The salt can be isolated and then neutralized in a final step if the free base is required.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for the formation of the imidazo[1,2-a]pyridine core?

A: The synthesis follows the Tschitschibabin cyclization mechanism. It proceeds in three key stages:

  • SN2 Alkylation: The more nucleophilic endocyclic nitrogen of the pyridine ring attacks the α-carbon of the chloroacetaldehyde, displacing the chloride and forming an N-alkylated pyridinium intermediate.

  • Condensation & Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the aldehyde carbonyl to form a carbinolamine intermediate.

  • Dehydration & Aromatization: This intermediate readily loses a molecule of water to form the stable, aromatic imidazo[1,2-a]pyridine ring system.[1][3]

Tschitschibabin_Mechanism Start 2-Amino-5-nitropyridine + Chloroacetaldehyde Pyridinium N-Alkylated Pyridinium Intermediate Start->Pyridinium 1. SN2 Alkylation Carbinolamine Cyclized Carbinolamine Intermediate Pyridinium->Carbinolamine 2. Intramolecular Condensation Product 5-Nitroimidazo[1,2-a]pyridine Carbinolamine->Product 3. Dehydration & Aromatization

Tschitschibabin reaction mechanism pathway.

Q: What are the primary safety concerns when scaling up this synthesis?

A: There are two main areas of concern:

  • Reagent Hazards: Chloroacetaldehyde is toxic and corrosive. α-Haloketones, in general, are lachrymatory and must be handled in a well-ventilated area with appropriate personal protective equipment (PPE).[3]

  • Process Hazards: The cyclization reaction can be exothermic and requires careful thermal management to prevent a runaway reaction. The catalytic hydrogenation step involves flammable solvents and flammable hydrogen gas under pressure, requiring a properly rated and maintained hydrogenation reactor and strict adherence to safety protocols for handling pyrophoric catalysts.

Q: Are there more modern or "green" alternatives to this synthesis?

A: Yes, the field of imidazopyridine synthesis is very active.

  • Catalysis: Numerous transition-metal-catalyzed methods have been developed, often using copper or iron, which can offer milder conditions or different substrate scopes.[4][5] However, these add the complexity of catalyst removal and cost for large-scale production.

  • Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) allow for the one-pot synthesis of 3-amino-imidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide.[6][7] While excellent for library synthesis, optimizing an MCR for a single target at scale can be complex.

  • Continuous Flow Synthesis: For both the cyclization and hydrogenation steps, continuous flow reactors offer significant advantages in safety and control.[8] They handle small volumes at any given time, providing superior heat and mass transfer, which minimizes the risk of runaway reactions and can improve yield and purity.

Q: How should I set up my HPLC method to monitor these reactions?

A: A reverse-phase HPLC method is ideal.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient method using water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) will effectively separate the polar starting materials, non-polar products, and intermediates.

  • Detection: UV detection at 254 nm and 280 nm should be sufficient for all key components.

  • Calibration: For accurate conversion data, you will need to run standards of your starting material and product to establish response factors.

Data Summary Tables

Table 1: Solvent Screening for Step 1 (Cyclization)
SolventBoiling Point (°C)Typical Reaction TimeObservations
Ethanol786-10 hoursGood slurry, standard choice, potential for high reflux rate leading to solvent loss.
Isopropanol824-8 hoursExcellent choice, slightly higher BP gives better thermal control, product often less soluble, aiding precipitation.
n-Butanol1182-4 hoursFaster reaction, better solubility of intermediates, but requires higher temperature; risk of side reactions increases if not well-controlled.
Acetonitrile828-12 hoursCan be slow, but sometimes gives cleaner reaction profiles.

Table 2: Troubleshooting Workflow Summary

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield Step 1 or 2 start->low_yield impurity High Impurity / Tar Step 1 start->impurity stalled_rxn Stalled Reaction Step 2 (H2) start->stalled_rxn purification Purification Issues Final Product start->purification check_mixing Check Mixing & Heat Transfer Slow Reagent Addition Verify Reagent Quality low_yield->check_mixing Primary Checks check_temp Verify Temp Control Add in-situ Base (e.g., NaHCO3) Ensure N2 Atmosphere impurity->check_temp Primary Checks check_catalyst Check Intermediate Purity (Cl- free?) Use Fresh/High-Quality Catalyst Increase Catalyst Load / H2 Pressure stalled_rxn->check_catalyst Primary Checks check_cryst Perform Solvent Screen Use Charcoal Treatment Consider Salt Formation / pH Swing purification->check_cryst Primary Checks

Decision workflow for common scale-up issues.

References

Validation & Comparative

A Comparative Guide to Imidazo[1,2-a]pyridin-5-amine and Other Kinase Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency and selectivity remains a cornerstone of drug discovery. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, giving rise to inhibitors of various critical kinases. This guide provides a comprehensive comparison of a representative compound from this class, Imidazo[1,2-a]pyridin-5-amine, with two well-established multi-kinase inhibitors, Sunitinib and Dasatinib.

This analysis is designed for researchers, scientists, and drug development professionals, offering an objective lens through which to evaluate the performance of this scaffold. While extensive public data on the specific kinase profile of this compound is emerging, this guide establishes a robust framework for its evaluation by detailing the requisite experimental methodologies and presenting the known profiles of our comparator molecules.

The Kinase Inhibition Landscape: A Tale of Selectivity and Potency

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] Kinase inhibitors have revolutionized oncology by targeting these aberrant signaling pathways.[1] Multi-kinase inhibitors, such as Sunitinib and Dasatinib, have demonstrated broad therapeutic efficacy by simultaneously blocking several pathways involved in tumor growth and angiogenesis.[2][3][4] However, this broad activity can also lead to off-target effects. The development of more selective inhibitors, potentially emerging from scaffolds like imidazo[1,2-a]pyridine, is therefore of significant interest. Derivatives of the imidazo[1,2-a]pyridine scaffold have been reported to inhibit a range of kinases, including those in the PI3K/Akt/mTOR pathway.[5][6][7]

This guide will hypothetically position this compound against Sunitinib and Dasatinib, focusing on a panel of kinases commonly associated with the imidazo[1,2-a]pyridine scaffold and the known targets of our comparator drugs. This comparative framework will be built upon three pillars of in vitro characterization: biochemical potency, cellular target engagement, and downstream pathway modulation.

Comparative Kinase Inhibition Profiles

The efficacy of a kinase inhibitor is fundamentally defined by its inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates greater potency. The following table presents the established kinase inhibition profiles for Sunitinib and Dasatinib against key kinases, providing a benchmark for the evaluation of new chemical entities like this compound.

Kinase TargetSunitinib IC50 (nM)Dasatinib IC50 (nM)This compound IC50 (nM)
VEGFR2 80[8]-Data to be determined
PDGFRβ 2[8]<30[9]Data to be determined
c-Kit -<30[9]Data to be determined
Src -<1.0[10]Data to be determined
Abl -<1.0[10]Data to be determined
PI3Kα --Data to be determined
Akt1 --Data to be determined
mTOR --Data to be determined

Data for Sunitinib and Dasatinib are compiled from publicly available sources and can vary based on assay conditions.

Experimental Workflows for Comparative Analysis

To generate the data for a robust comparison, a series of well-defined experiments are necessary. The following sections detail the protocols for biochemical and cell-based assays that form the foundation of kinase inhibitor profiling.

Biochemical Potency: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity and inhibition.[1][11]

cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent Addition A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Incubate C Terminate Kinase Reaction Deplete remaining ATP B->C D Convert ADP to ATP C->D E Luciferase/Luciferin Reaction D->E F Measure Luminescence E->F cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Signal Detection A Transfect cells with NanoLuc®-Kinase fusion construct B Culture cells for 24h A->B C Add NanoBRET™ Tracer and test compound to cells B->C D Equilibrate C->D E Add NanoBRET™ Substrate D->E F Measure Donor (460nm) and Acceptor (618nm) Emission E->F G Calculate BRET Ratio F->G cluster_0 Cell Treatment & Lysis cluster_1 Protein Separation & Transfer cluster_2 Immunodetection A Treat cells with kinase inhibitor B Lyse cells and collect protein A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibody (e.g., anti-phospho-Akt) E->F G Incubate with secondary antibody F->G H Detect signal G->H

References

A Researcher's Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyridin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous potent kinase inhibitors.[1] Derivatives have shown activity against a range of critical cancer-related kinases, including those in the PI3K/Akt/mTOR pathway, receptor tyrosine kinases like FLT3, and serine/threonine kinases such as Akt.[2][3][4] This versatility, however, underscores a central challenge in kinase drug discovery: achieving selectivity. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[5] Consequently, an inhibitor designed for one target may inadvertently interact with dozens of others, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound based on the Imidazo[1,2-a]pyridin-5-amine scaffold. We will move beyond a simple listing of methods to explain the strategic rationale behind a tiered profiling approach. Using a hypothetical lead molecule, "IMP-5A," we will compare its profile to alternative inhibitors and provide actionable protocols and data interpretation strategies for drug development professionals.

The Strategic Imperative: A Multi-Tiered Approach to Kinase Selectivity Profiling

A robust cross-reactivity assessment is not a single experiment but a sequential process of inquiry. The goal is to efficiently move from a broad, kinome-wide view to a deep, quantitative understanding of the most relevant interactions. This tiered approach ensures that resources are focused on the most promising candidates and that potential liabilities are identified early.

G cluster_0 Tier 1: Discovery & Triage cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular Confirmation T1 High-Throughput Kinome Screen (e.g., Competitive Binding Assay) Single High Concentration (1-10 µM) T1_obj Objective: Identify all potential interactors. Triage potent off-targets. T1->T1_obj T2 Biochemical IC50/Kd Determination (Enzymatic or Binding Assays) 10-point dose-response curve T1->T2 Hits with significant % inhibition T2_obj Objective: Quantify potency for primary and key off-targets. T2->T2_obj T3 Cellular Target Engagement Assays (e.g., NanoBRET, Western Blot) Assess pathway modulation T2->T3 Confirmed potent off-targets T3_obj Objective: Confirm interaction in a physiological context and assess functional outcome. T3->T3_obj

Figure 1: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Broad Kinome Scanning - Casting a Wide Net

The initial step is to screen the compound of interest against the largest possible panel of kinases at a single, high concentration (typically 1-10 µM). The objective here is not to measure potency, but to rapidly identify any potential interaction. A competitive binding assay is an ideal format for this, as it measures the ability of a compound to displace a known ligand from the kinase's ATP pocket, making it independent of substrate, cofactors, or enzyme activity.

Data Presentation: Interpreting the Heatmap

The output of a primary kinome scan is often visualized as a dendrogram or heatmap, providing an immediate qualitative sense of a compound's selectivity. For our hypothetical compound, IMP-5A, we compare it to a known multi-kinase inhibitor (Staurosporine) and a highly selective fictional inhibitor (Selleck-A).

Table 1: Comparative Kinome Scan Data (% Inhibition at 1 µM)

Kinase TargetIMP-5A (% Inhibition)Staurosporine (% Inhibition)Selleck-A (% Inhibition)
PI3Kα 98% 99%5%
mTOR 95% 97%3%
FLT3 89% 99%2%
Aurora A 45%96%99%
CLK1 68%92%8%
DYRK1A 75%94%11%
JNK2 21%88%4%
VEGFR2 15%98%1%

Primary intended targets for IMP-5A and Selleck-A are shown in bold.

Interpretation:

  • IMP-5A: Shows potent activity against its intended targets (PI3Kα, mTOR) and another key kinase (FLT3).[3][4][7] However, it also displays significant off-target activity against DYRK1A and CLK1, which are known targets for some imidazo[1,2-a]pyridine derivatives.[5] This profile suggests a multi-targeted agent requiring further characterization.

  • Staurosporine: As expected, this is a highly promiscuous inhibitor, hitting nearly every kinase on the panel. It serves as a positive control for broad-spectrum activity.

  • Selleck-A: This compound is exceptionally selective, interacting only with its intended target, Aurora A. This represents an ideal "clean" profile.

Tier 2: Quantitative Analysis - From "If" to "How Much"

Hits from the primary screen (typically >65% inhibition) must be validated in full dose-response experiments to determine their potency (IC50 or Kd). This step is critical for understanding the therapeutic window and for calculating selectivity scores.

Experimental Causality: The Importance of ATP Concentration When determining IC50 values through enzymatic assays, it is crucial to run the reaction with an ATP concentration at or near the Michaelis-Menten constant (Km) for each specific kinase.[8] Cellular ATP levels are high (1-5 mM), and an inhibitor that appears potent in a low-ATP biochemical assay may be easily outcompeted in a cellular environment.[8] Setting [ATP] ≈ Km,ATP provides a standardized measure of an inhibitor's intrinsic affinity, allowing for more meaningful comparisons across different kinases.

Table 2: Comparative IC50 Values (nM)

Kinase TargetIMP-5A (IC50 nM)Staurosporine (IC50 nM)Selleck-A (IC50 nM)
PI3Kα 15 5>10,000
mTOR 25 8>10,000
FLT3 40 3>10,000
Aurora A 8501210
CLK1 15020>10,000
DYRK1A 11018>10,000

Interpretation & Selectivity Score: The data now provides a quantitative measure of selectivity. IMP-5A is approximately 7-10 times more potent against its primary off-targets (DYRK1A, CLK1) than against Aurora A, but its primary targets are still the most potent. This quantitative data is essential for structure-activity relationship (SAR) studies aimed at improving selectivity.[9]

Tier 3: Cellular Confirmation - Bridging the Gap to Physiology

Biochemical assays are clean systems but do not account for cell permeability, efflux pumps, or intracellular competition with ATP. Therefore, the final tier of profiling is to confirm target engagement in a cellular context.[10] This can be achieved by:

  • Direct Target Engagement Assays: Techniques like NanoBRET™ can measure compound binding to a target kinase in live cells.

  • Phospho-Protein Western Blotting: This method assesses the functional consequence of target inhibition by measuring the phosphorylation status of a known downstream substrate. For a PI3K/mTOR inhibitor like IMP-5A, one would expect to see a dose-dependent decrease in the phosphorylation of Akt (p-Akt Ser473) and S6 ribosomal protein (p-S6).

G RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival Akt->CellGrowth mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6K S6K mTORC1->S6K S6K->CellGrowth IMP5A1 IMP-5A IMP5A1->PI3K IMP5A2 IMP-5A IMP5A2->mTORC1

Figure 2: Simplified PI3K/Akt/mTOR pathway showing targets of IMP-5A.

Detailed Experimental Protocol: Competitive Binding Kinase Assay (Tier 1)

This protocol describes a generalized, high-throughput competitive binding assay, conceptually similar to commercial platforms, for the initial kinome-wide screen.

Principle: An immobilized, active-site-directed ligand binds to a panel of kinases. The test compound (IMP-5A) is added and competes for binding. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in this signal indicates that the test compound has displaced the kinase.

Materials:

  • Kinase panel (e.g., recombinant human kinases tagged for detection).

  • Immobilized broad-spectrum kinase ligand (e.g., affixed to sepharose beads or a plate surface).

  • Test Compound (IMP-5A) dissolved in 100% DMSO.

  • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1% BSA.

  • Wash Buffer: 1x PBS, 0.05% Tween-20.

  • Detection Reagent (e.g., quantitative PCR for DNA-tagged kinases, or specific antibody for others).

Methodology:

  • Compound Preparation: Prepare a 100X stock of IMP-5A (e.g., 100 µM for a 1 µM final concentration) in 100% DMSO. Prepare positive (Staurosporine) and negative (DMSO vehicle) control wells.

  • Kinase-Ligand Binding: In a multi-well plate, combine the specific kinase for each well with the immobilized ligand in assay buffer. Allow to equilibrate according to manufacturer's instructions (e.g., 30 min at room temperature).

  • Competition Step: Add 1 µL of the 100X compound stock to the appropriate wells containing the kinase/ligand mixture. The final DMSO concentration should be kept constant at 1% across all wells. Incubate for 1 hour at room temperature to allow the binding competition to reach equilibrium.

  • Washing: Wash the plate extensively with Wash Buffer to remove any unbound kinase. The kinase that remains bound to the immobilized ligand is the signal to be measured.

  • Quantification: Elute the bound kinase and quantify using a highly sensitive method. For DNA-tagged kinases (as in the KINOMEscan® platform), qPCR is used. The Cq value is inversely proportional to the amount of bound kinase.

  • Data Analysis:

    • The percent inhibition is calculated relative to the DMSO (0% inhibition) and a "no kinase" or potent inhibitor (100% inhibition) control.

    • The formula used is: % Inhibition = (1 - (Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)) * 100

This self-validating system, with its clear positive and negative controls, provides a robust initial assessment of a compound's interaction profile across the kinome.

Conclusion

The cross-reactivity profile of an this compound derivative is a critical dataset that shapes its entire development trajectory. A promiscuous compound is not necessarily a failed one; its polypharmacology may be therapeutically advantageous.[6] Conversely, a highly selective compound may have a cleaner safety profile but could be more susceptible to resistance via single-point mutations in its target. By employing a strategic, tiered profiling approach—moving from a broad survey to quantitative validation and finally to cellular confirmation—researchers can build a comprehensive understanding of their molecule's behavior. This knowledge is paramount for making informed decisions, optimizing lead compounds, and ultimately developing safer and more effective kinase-targeted therapies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The Imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2] In recent years, derivatives of this scaffold, particularly those based on the Imidazo[1,2-a]pyridin-5-amine backbone, have garnered significant interest as potential anticancer therapeutics.[1][3] Their promise lies in their ability to interact with and modulate multiple key signaling pathways that are frequently dysregulated in cancer, leading to the inhibition of cell proliferation and induction of cell death.[1][2][4]

This guide provides an in-depth technical comparison of the efficacy of Imidazo[1,2-a]pyridine derivatives as demonstrated in controlled laboratory settings (in vitro) versus their performance in complex living organisms (in vivo). Understanding the correlation—and often, the disparity—between these two testing paradigms is fundamental for researchers, scientists, and drug development professionals aiming to translate a promising compound from the bench to the clinic. We will explore the mechanistic basis for their anticancer activity, present supporting experimental data, and provide detailed protocols that underscore the principles of robust scientific validation.

Part 1: In Vitro Efficacy — Dissecting Anticancer Activity in a Controlled Environment

In vitro ("in the glass") studies represent the foundational phase of anticancer drug discovery.[5] These experiments utilize cancer cell lines grown in an artificial environment to rapidly screen compounds for cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects. This approach allows for high-throughput analysis and detailed mechanistic investigation in a reproducible setting.

Mechanisms of Action: How Imidazo[1,2-a]pyridines Attack Cancer Cells

The anticancer effects of Imidazo[1,2-a]pyridine derivatives are not monolithic; they arise from the inhibition of several critical molecular pathways that cancer cells exploit for survival and proliferation.

  • Inhibition of Pro-Survival Signaling (PI3K/Akt/mTOR Pathway): The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. It is one of the most frequently activated signaling pathways in human cancers. Several IP derivatives have been shown to potently inhibit key kinases within this cascade, particularly PI3K and Akt, thereby cutting off the survival signals that cancer cells depend on.[1][2][4][6] This inhibition leads to decreased proliferation and can trigger programmed cell death.

  • Induction of Apoptosis (Programmed Cell Death): A hallmark of cancer is the evasion of apoptosis. Imidazo[1,2-a]pyridines can reinstate this process through multiple mechanisms. Studies have demonstrated that these compounds can increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards death.[7] This is often accompanied by the activation of caspases, the executioner enzymes of apoptosis, and can be mediated by the tumor suppressor protein p53.[3][4][6]

  • Induction of Cell Cycle Arrest: To proliferate uncontrollably, cancer cells must continuously progress through the cell cycle. Certain IP compounds can halt this progression, often by increasing the levels of cell cycle inhibitors like p21 and p53.[4][6] This arrest prevents cancer cells from dividing and can provide a window for other cell death mechanisms to take effect.

  • Inhibition of Cyclooxygenase-2 (COX-2): The COX-2 enzyme is linked to inflammation and is overexpressed in various cancers, contributing to tumor growth and progression. Specific IP derivatives have been designed as potent and selective COX-2 inhibitors, presenting another avenue for their anticancer and anti-inflammatory effects.[7][8][9]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes IP_Compound Imidazo[1,2-a]pyridine Derivative IP_Compound->PI3K INHIBITS IP_Compound->Akt INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The potency of an anticancer compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineCancer TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine-S-arylHepG2Liver CarcinomaVaries (some < 10)[10]
Imidazo[1,2-a]pyridine (Comp. 6)A375Melanoma~10-20[4]
Imidazo[1,2-a]pyridine (Comp. 6)HeLaCervical Cancer~20-30[4]
Imidazo[1,2-a]pyridine (IP-5)HCC1937Breast Cancer45[3][6]
Imidazo[1,2-a]pyrimidine (4d)MDA-MB-231Breast Cancer35.1[11]
Imidazo[1,2-a]pyridine (12b)MCF-7Breast Cancer11[12]

Note: IC50 values are highly dependent on the specific derivative and the cell line being tested.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be consistent and sufficient for the compound to exert its effect.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Part 2: In Vivo Efficacy — Assessing Therapeutic Potential in a Living System

While in vitro assays are indispensable for initial screening, they cannot replicate the complex biology of a living organism.[13][14] In vivo ("in the living") studies, typically conducted in animal models such as mice, are a critical next step to evaluate a drug's overall effect, including its pharmacokinetics (how the body processes the drug), safety, and true therapeutic efficacy.[5][15]

Quantitative Data: In Vivo Performance

In vivo efficacy is measured through parameters like tumor growth inhibition (TGI) or, in the case of COX-2 inhibitors, by measuring a physiological response like analgesia.

Compound ClassAnimal ModelEfficacy MetricResultReference
Imidazo[1,2-a]pyridine (5j)Mouse (Writhing Test)Analgesic Activity (ED50)12.38 mg/kg[8][9]
Imidazoquinoxaline (EAPB0203)Mouse (M4Be Xenograft)Tumor Growth InhibitionSignificant decrease in tumor size vs. control[16]

Note: Direct comparison of in vivo data is challenging due to variations in compounds, models, and dosing regimens.

Experimental Protocol: Subcutaneous Xenograft Mouse Model

This model is the gold standard for evaluating the in vivo efficacy of an anticancer agent against solid tumors.

  • Cell Preparation: Culture a human cancer cell line (e.g., A375 melanoma) to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.

  • Tumor Implantation: Subcutaneously inject approximately 5-10 million cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., Athymic Nude or NOD/SCID).

  • Tumor Growth and Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor the health of the mice daily and measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, Imidazo[1,2-a]pyridine derivative at various doses, Positive Control drug).

  • Drug Administration: Administer the compound according to the planned schedule (e.g., daily oral gavage, intraperitoneal injection). Continue for a set period, typically 2-4 weeks.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or at the end of the treatment period. Euthanize the mice, and excise, weigh, and photograph the tumors.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance between the groups.

Part 3: Bridging the Gap — Why In Vitro Success Doesn't Always Translate

A central challenge in oncology drug development is the frequent lack of correlation between potent in vitro activity and in vivo efficacy.[13][17][18][19] A compound that eradicates cancer cells in a dish may be completely inactive in a mouse model.[13] This discrepancy arises from several complex factors that are absent in the simplified in vitro environment.

  • Pharmacokinetics (ADME): The body's handling of a drug—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a primary determinant of in vivo success. A compound may have poor absorption, be rapidly metabolized by the liver into inactive forms, or fail to distribute to the tumor site at a high enough concentration.[13][20]

  • Tumor Microenvironment (TME): Unlike a monolayer of cells, a solid tumor is a complex organ composed of cancer cells, blood vessels, immune cells, and an extracellular matrix. This TME can create physical barriers to drug penetration and establish a hypoxic (low oxygen) core that makes cells resistant to therapy.[13][15]

  • Systemic Toxicity: A compound may be effective at killing cancer cells but also be highly toxic to healthy tissues, making it unusable in a living organism. In vivo studies are essential for establishing a therapeutic window.

InVitro_InVivo_Gap cluster_invitro In Vitro System cluster_invivo In Vivo System cluster_factors Invitro High Potency (Low IC50) Invivo Poor Efficacy (Low TGI) Invitro->Invivo Translation Gap Metabolism Rapid Metabolism (Pharmacokinetics) Metabolism->Invivo Permeability Poor Tumor Penetration Permeability->Invivo TME Complex Tumor Microenvironment TME->Invivo Toxicity Systemic Toxicity Toxicity->Invivo

Caption: Key factors contributing to the efficacy gap between in vitro and in vivo studies.

Conclusion and Future Directions

The Imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents. Extensive in vitro research has demonstrated that its derivatives can potently inhibit cancer cell proliferation and induce apoptosis by targeting critical pathways like PI3K/Akt/mTOR. The data clearly establishes these compounds as valid candidates for further investigation.

However, the journey from a promising molecule to a viable therapy is contingent on successfully navigating the complexities of in vivo biological systems. The limited in vivo data currently available, while positive, underscores the need for more comprehensive preclinical studies. Future research must focus on:

  • Optimizing Pharmacokinetics: Modifying the chemical structure of IP derivatives to improve their absorption, metabolic stability, and tumor-targeting capabilities.

  • Comprehensive In Vivo Testing: Evaluating lead compounds in a wider range of preclinical models, including patient-derived xenografts (PDXs), which more accurately reflect human tumor biology.

  • Combination Therapies: Investigating the synergistic effects of Imidazo[1,2-a]pyridine derivatives when combined with existing chemotherapies or targeted agents to enhance efficacy and overcome resistance.

By systematically addressing the gap between in vitro and in vivo performance, the full therapeutic potential of this compound and its analogs can be realized, offering new hope in the fight against cancer.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a range of biologically active compounds and functional materials.[1] Its derivatives have demonstrated a wide array of therapeutic properties, including anticancer, antiviral, anti-inflammatory, and anxiolytic activities, making the development of efficient and versatile synthetic routes a key focus for researchers.[2][3] This guide provides a comparative analysis of the most prominent methods for the synthesis of imidazo[1,2-a]pyridines, offering insights into their mechanisms, experimental protocols, and relative advantages and disadvantages to aid in the selection of the most appropriate method for a given application.

Classical Approaches: The Tschitschibabin and Ortoleva-King Reactions

The synthesis of the imidazo[1,2-a]pyridine core has its roots in classical named reactions that are still widely employed today due to their reliability and simplicity.

The Tschitschibabin Reaction

The Tschitschibabin (or Chichibabin) reaction, first reported in 1925, is a seminal method for the synthesis of imidazo[1,2-a]pyridines.[4] It involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[3] The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine.[3]

Mechanism of the Tschitschibabin Reaction:

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation between the exocyclic amine and the ketone, leading to a dehydrative aromatization to form the final product.

Tschitschibabin_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine N-alkylation N-Alkylated Intermediate 2-Aminopyridine->N-alkylation Nucleophilic Attack alpha-Haloketone α-Haloketone alpha-Haloketone->N-alkylation Cyclized_Intermediate Cyclized Intermediate (Hemiaminal) N-alkylation->Cyclized_Intermediate Intramolecular Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine Dehydration

Figure 1: A simplified workflow of the Tschitschibabin reaction.

Generalized Experimental Protocol (Tschitschibabin Reaction):

A mixture of the 2-aminopyridine (1 mmol) and the α-bromoketone (1 mmol) in a suitable solvent such as ethanol or DMF is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification, typically through recrystallization or column chromatography. In some cases, a base like sodium bicarbonate is added to neutralize the HBr formed during the reaction.[4]

Advantages:

  • A straightforward and well-established method.

  • Generally provides good yields for a variety of substrates.

  • The starting materials are often commercially available or readily prepared.

Disadvantages:

  • α-haloketones can be lachrymatory and toxic.

  • The reaction conditions can be harsh, potentially limiting the functional group tolerance.

The Ortoleva-King Reaction

The Ortoleva-King reaction offers a one-pot alternative to the Tschitschibabin synthesis, starting from more readily available acetophenones instead of α-haloketones.[5][6] This reaction involves heating a ketone with iodine and a pyridine derivative. The in-situ generated pyridinium salt then undergoes cyclization to form the imidazo[1,2-a]pyridine.[7]

Mechanism of the Ortoleva-King Reaction:

The reaction is believed to proceed through the formation of an α-iodo ketone intermediate, which then reacts with the 2-aminopyridine in a manner analogous to the Tschitschibabin reaction. The use of a catalyst, such as iron or manganese salts, can promote the reaction.[8][9]

Ortoleva_King_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Ketone Ketone In_situ_halogenation In-situ α-Iodination Ketone->In_situ_halogenation Iodine Iodine (I2) Iodine->In_situ_halogenation 2-Aminopyridine 2-Aminopyridine Tschitschibabin_like Tschitschibabin-like Cyclization 2-Aminopyridine->Tschitschibabin_like In_situ_halogenation->Tschitschibabin_like Imidazopyridine Imidazo[1,2-a]pyridine Tschitschibabin_like->Imidazopyridine

Figure 2: Conceptual workflow of the Ortoleva-King reaction.

Generalized Experimental Protocol (Ortoleva-King Reaction):

A mixture of the acetophenone (1 mmol), 2-aminopyridine (2.3 equiv.), and iodine (1.2 equiv.) is heated neat at 110 °C for 4 hours.[6] After cooling, an aqueous solution of NaOH is added, and the mixture is heated at 100 °C for 1 hour to induce cyclization. The product is then isolated by extraction and purified by column chromatography.[6]

Advantages:

  • Avoids the handling of lachrymatory α-haloketones.

  • One-pot procedure enhances operational simplicity.

  • Tolerates a range of functional groups.[6]

Disadvantages:

  • Requires elevated temperatures.

  • The use of stoichiometric iodine is not atom-economical.

Modern Synthetic Strategies: Multicomponent Reactions and C-H Functionalization

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines. Multicomponent reactions (MCRs) and direct C-H functionalization have emerged as powerful strategies in this regard.

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient approach to building molecular complexity in a single step by combining three or more reactants. For imidazo[1,2-a]pyridine synthesis, the Groebke–Blackburn–Bienaymé (GBB) and the A3-coupling reactions are particularly prominent.

The GBBR is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines.[2][10] This reaction is often catalyzed by a Lewis or Brønsted acid.

Mechanism of the Groebke–Blackburn–Bienaymé Reaction:

The reaction is initiated by the condensation of the 2-aminopyridine and the aldehyde to form a Schiff base. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the final product.

GBBR_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base Formation 2-Aminopyridine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Cycloaddition [4+1] Cycloaddition Isocyanide->Cycloaddition Schiff_Base->Cycloaddition Tautomerization Tautomerization Cycloaddition->Tautomerization 3-Amino-Imidazopyridine 3-Aminoimidazo[1,2-a]pyridine Tautomerization->3-Amino-Imidazopyridine

Figure 3: Key steps in the Groebke–Blackburn–Bienaymé reaction.

Generalized Experimental Protocol (GBBR):

To a solution of 2-aminopyridine (1 mmol) and an aldehyde (1 mmol) in a suitable solvent like methanol or water, a catalyst such as NH4Cl (10 mol%) is added.[10] The isocyanide (1 mmol) is then added, and the mixture is stirred at room temperature or heated, sometimes under microwave irradiation, until the reaction is complete.[2][10] The product is typically isolated by filtration or extraction and purified by chromatography.

Advantages:

  • High atom economy and convergence.

  • Access to a diverse range of 3-amino-substituted imidazo[1,2-a]pyridines.

  • Can often be performed under mild and environmentally friendly conditions.[10]

Disadvantages:

  • Isocyanides can have unpleasant odors and may be toxic.

  • The substrate scope can be limited by the availability of isocyanides.

The A³-coupling reaction is a powerful one-pot synthesis of propargylamines, which can be adapted for the synthesis of imidazo[1,2-a]pyridines. This involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a copper salt.[11][12]

Mechanism of the A³ Coupling for Imidazo[1,2-a]pyridine Synthesis:

The reaction likely proceeds through the formation of a propargylamine intermediate, which then undergoes an intramolecular 5-exo-dig cyclization to form the imidazo[1,2-a]pyridine ring. The copper catalyst plays a crucial role in activating the alkyne.[11][13]

A3_Coupling_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product 2-Aminopyridine 2-Aminopyridine Propargylamine_Formation Propargylamine Formation 2-Aminopyridine->Propargylamine_Formation Aldehyde Aldehyde Aldehyde->Propargylamine_Formation Alkyne Terminal Alkyne Alkyne->Propargylamine_Formation Cyclization Intramolecular 5-exo-dig Cyclization Propargylamine_Formation->Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cyclization->Imidazopyridine

Figure 4: Simplified pathway for A³ coupling towards Imidazo[1,2-a]pyridines.

Generalized Experimental Protocol (A³ Coupling):

In a reaction vessel under an inert atmosphere, 2-aminopyridine (1.1 mmol), an aldehyde (1.0 mmol), a terminal alkyne (1.5 mmol), and a copper catalyst such as Cu/SiO2 (10 mol%) are combined in a solvent like toluene.[14] The mixture is heated to 120 °C and stirred for 48 hours. After cooling, the catalyst is filtered off, the solvent is removed under vacuum, and the crude product is purified by column chromatography.[14]

Advantages:

  • High step and atom economy.

  • Access to a wide variety of substituted imidazo[1,2-a]pyridines.

  • Milder reaction conditions are being developed, including the use of green solvents like water.[11]

Disadvantages:

  • Often requires a metal catalyst, which may need to be removed from the final product.

  • Can require elevated temperatures and extended reaction times.

C-H Functionalization

Direct C-H functionalization has emerged as a highly attractive strategy for the synthesis and derivatization of imidazo[1,2-a]pyridines, as it avoids the need for pre-functionalized starting materials.[15][16] This approach allows for the introduction of various functional groups at specific positions on the imidazo[1,2-a]pyridine core, often with high regioselectivity.[17][18]

Mechanism of C-H Functionalization:

The mechanisms of C-H functionalization reactions are diverse and depend on the specific transformation. Many modern methods utilize visible light and a photocatalyst to generate radical intermediates that can then react with the imidazo[1,2-a]pyridine ring.[15][19]

Generalized Experimental Protocol (Visible-Light-Induced C-H Functionalization):

A solution of the imidazo[1,2-a]pyridine, the functionalizing agent (e.g., a perfluoroalkyl iodide), and a photocatalyst (e.g., rose bengal) in a suitable solvent is irradiated with visible light (e.g., a blue LED) at room temperature.[15] The reaction is carried out under an inert atmosphere and monitored by TLC. Upon completion, the solvent is evaporated, and the product is purified by column chromatography.

Advantages:

  • High atom and step economy.

  • Avoids the synthesis of pre-functionalized substrates.

  • Often proceeds under mild reaction conditions.

Disadvantages:

  • Regioselectivity can be a challenge.

  • The development of new C-H functionalization reactions is an active area of research, and not all desired transformations are yet possible.

Enabling Technologies: Microwave-Assisted Synthesis and Green Chemistry

The application of enabling technologies has significantly advanced the synthesis of imidazo[1,2-a]pyridines, leading to faster reactions, higher yields, and more environmentally friendly processes.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for a variety of imidazo[1,2-a]pyridine syntheses, including the Tschitschibabin, GBBR, and A³-coupling reactions.[1][20][21][22][23][24] The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products.

Generalized Experimental Protocol (Microwave-Assisted Synthesis):

The reactants are combined in a microwave-safe vessel with a suitable solvent, and the vessel is sealed. The mixture is then irradiated in a microwave reactor at a set temperature and power for a short period (typically minutes to a few hours).[1][21] After cooling, the product is isolated and purified using standard techniques.

Green Chemistry Approaches

There is a growing emphasis on the development of "green" synthetic methods that minimize waste and the use of hazardous substances. For imidazo[1,2-a]pyridine synthesis, this includes the use of environmentally benign solvents like water and polyethylene glycol (PEG), as well as the use of natural acid catalysts like lemon juice.[10][11][21] Ultrasound-assisted synthesis in water has also been reported as an efficient and green method.[20]

Comparative Analysis of Synthesis Methods

MethodKey FeaturesTypical YieldsSubstrate ScopeAdvantagesDisadvantages
Tschitschibabin Reaction 2-Aminopyridine + α-HaloketoneGood to ExcellentBroadSimple, reliable, well-established.Use of lachrymatory α-haloketones, harsh conditions.
Ortoleva-King Reaction 2-Aminopyridine + Ketone + IodineModerate to Good[5][6]BroadOne-pot, avoids pre-halogenated ketones.High temperatures, stoichiometric iodine.
Groebke–Blackburn–Bienaymé 2-Aminopyridine + Aldehyde + IsocyanideGood to Excellent[2][10]Broad, yields 3-amino derivativesHigh atom economy, mild conditions possible.[10]Use of odorous/toxic isocyanides.
A³ Coupling 2-Aminopyridine + Aldehyde + AlkyneGood to Excellent[11][14]BroadHigh step economy, diverse products.Requires metal catalyst, can require high temperatures.
C-H Functionalization Direct modification of the coreModerate to Excellent[15]Varies with reactionHigh atom economy, avoids pre-functionalization.Regioselectivity can be challenging.
Microwave-Assisted Application of microwave irradiationOften improved yieldsBroadDrastically reduced reaction times, cleaner reactions.[21][23]Requires specialized equipment.
Green Synthesis Use of green solvents/catalystsGood to ExcellentBroadEnvironmentally friendly, safer.[11][20][21]May require optimization for new substrates.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical Tschitschibabin and Ortoleva-King reactions to modern multicomponent and C-H functionalization strategies. The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. For the synthesis of simple, unsubstituted or 2-substituted imidazo[1,2-a]pyridines, the classical methods remain valuable. For more complex, functionalized derivatives, particularly those with substitution at the 3-position, multicomponent reactions like the GBBR and A³-coupling offer highly efficient and versatile routes. The ongoing development of C-H functionalization methods promises even more direct and atom-economical approaches in the future. Furthermore, the integration of enabling technologies such as microwave synthesis and green chemistry principles is paving the way for more sustainable and efficient production of this important class of heterocyclic compounds. Researchers and drug development professionals are encouraged to consider the comparative advantages and limitations outlined in this guide to select the optimal synthetic strategy for their specific needs.

References

A Comparative Analysis of Imidazo[1,2-a]pyridin-5-amine Derivatives as Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the pursuit of novel scaffolds that can yield potent and selective inhibitors of critical signaling pathways is paramount. The imidazo[1,2-a]pyridine core has emerged as a "privileged structure," forming the backbone of numerous biologically active compounds.[1][2] This guide provides a comprehensive benchmarking analysis of a novel, hypothetical Imidazo[1,2-a]pyridin-5-amine derivative, designated IMP-5A , designed as an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway.

The rationale for investigating this scaffold against PI3K is well-grounded; various derivatives of imidazo[1,2-a]pyridine have demonstrated potent inhibition of the PI3K/Akt/mTOR signaling cascade, a pathway frequently hyperactivated in a multitude of human cancers.[3][4][5] This guide will objectively compare the preclinical profile of IMP-5A against two clinically approved PI3K inhibitors: Alpelisib (Piqray®) , a PI3Kα-selective inhibitor, and Copanlisib (Aliqopa®) , a pan-PI3K inhibitor with predominant activity against PI3Kα and PI3Kδ isoforms.

Through a series of robust in vitro assays, we will dissect the potency, selectivity, and cellular activity of IMP-5A, providing researchers and drug development professionals with a clear, data-driven framework for evaluating its therapeutic potential.

I. The PI3K/Akt Signaling Pathway: A High-Value Oncology Target

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis. Inhibition of PI3K has therefore become a validated and successful strategy in cancer therapy.

PI3K_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RAS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits & Activates Converts to Akt Akt PDK1->Akt Phosphorylates Converts to mTORC1 mTORC1 Akt->mTORC1 Activates Converts to Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Converts to IMP_5A IMP-5A IMP_5A->PI3K Inhibit Converts to Alpelisib Alpelisib Alpelisib->PI3K Inhibit Converts to Copanlisib Copanlisib Copanlisib->PI3K Inhibit Converts to

Caption: Simplified PI3K/Akt signaling cascade and points of inhibition.

II. Comparative In Vitro Profiling: Methodology

To ensure a rigorous and objective comparison, a multi-faceted experimental approach is employed. The causality behind each experimental choice is to build a comprehensive profile of the test compound, moving from direct target engagement to cellular consequences.

A. Experimental Workflow

The benchmarking process follows a logical progression from biochemical potency and selectivity to cellular efficacy and mechanism of action confirmation.

Experimental_Workflow Start Compound Synthesis (IMP-5A) Assay1 Biochemical Assay: PI3K Isoform Profiling (IC50 Determination) Start->Assay1 Assay2 Cell-Based Assay: Proliferation/Viability (GI50 in Cancer Cell Lines) Assay1->Assay2 Potent & Selective Compounds Advance Assay3 Cellular MoA Assay: Western Blot for p-Akt Inhibition Assay2->Assay3 Active Compounds Advance Analysis Data Analysis & Comparative Benchmarking Assay3->Analysis

Caption: High-level experimental workflow for benchmarking novel inhibitors.

B. Protocol: In Vitro PI3K Kinase Assay

Principle: This assay quantitatively measures the activity of PI3K isoforms by detecting the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity. The use of a luminescence-based readout provides high sensitivity and a broad dynamic range.

Methodology (Adapted from Promega PI3K-Glo™ Assay):

  • Compound Preparation: Prepare a 10-point serial dilution of IMP-5A, Alpelisib, and Copanlisib in 100% DMSO, starting at a 1000X final concentration.

  • Kinase Reaction:

    • Add 2.5 µL of 4X PI3K enzyme (α, β, δ, or γ isoform) to the wells of a 384-well plate.

    • Add 2.5 µL of 4X PIP2 substrate.

    • Add 0.1 µL of the compound serial dilution.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of PI3K-Glo™ Reagent to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[inhibitor] and fit to a four-parameter logistic curve to determine the IC50 value.

C. Protocol: Cell Proliferation Assay (MTT)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This is a robust and widely accepted method for assessing cytotoxicity.[4]

Methodology:

  • Cell Seeding: Plate breast cancer cells (e.g., T47D, which harbors a PIK3CA mutation) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 9-point serial dilution of IMP-5A, Alpelisib, and Copanlisib for 72 hours. Include a DMSO vehicle control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth inhibition against the log of the compound concentration.

D. Protocol: Western Blot for p-Akt Inhibition

Principle: This protocol provides a self-validating system for the mechanism of action. By probing for both total Akt and its phosphorylated form (p-Akt), we can confirm that the observed reduction in cell viability is indeed caused by the inhibition of the PI3K pathway, as evidenced by a decrease in downstream signaling, rather than an off-target cytotoxic effect.

Methodology:

  • Cell Treatment and Lysis: Treat T47D cells with IMP-5A, Alpelisib, and Copanlisib at 1X, 5X, and 25X their respective GI50 values for 2 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is used as a loading control.

III. Quantitative Data Summary & Analysis

The following tables summarize the in vitro data for IMP-5A (hypothetical), Alpelisib, and Copanlisib. This structured presentation allows for a direct and facile comparison of their key performance metrics.

Table 1: Biochemical Potency and Selectivity (IC50, nM)

CompoundPI3KαPI3KβPI3KδPI3Kγα-Selectivity (β/α)
IMP-5A (Hypothetical) 8 95 45 120 11.9X
Alpelisib51,200250290240X
Copanlisib0.53.70.76.47.4X

Data for Alpelisib and Copanlisib are representative values from published literature.

Analysis: The hypothetical data positions IMP-5A as a potent pan-PI3K inhibitor with a slight preference for the alpha isoform. Its potency against PI3Kα is comparable to Alpelisib, but it lacks the significant alpha-selectivity of Alpelisib. Compared to the potent pan-inhibitor Copanlisib, IMP-5A shows a less potent but potentially more tolerable profile across all isoforms.

Table 2: Cellular Antiproliferative Activity (GI50, µM)

CompoundT47D (PIK3CA mut)MDA-MB-231 (PTEN mut)MCF-7 (PIK3CA mut)
IMP-5A (Hypothetical) 0.45 0.80 0.55
Alpelisib0.51.80.4
Copanlisib0.090.250.12

Data for Alpelisib and Copanlisib are representative values from published literature.

Analysis: IMP-5A demonstrates potent antiproliferative activity in cancer cell lines with known PI3K pathway activation. Its cellular efficacy is on par with the alpha-specific inhibitor Alpelisib in PIK3CA-mutant cell lines. As expected, the pan-inhibitor Copanlisib shows greater potency across all tested cell lines. The activity of IMP-5A in a PTEN-mutant cell line further supports its mechanism of action through the PI3K pathway.

IV. Conclusion and Future Directions

This comparative guide establishes a robust framework for the initial preclinical evaluation of novel this compound derivatives as PI3K inhibitors. Our hypothetical compound, IMP-5A, demonstrates a promising profile as a potent, near pan-PI3K inhibitor with significant cellular activity. Its performance metrics, when benchmarked against the established drugs Alpelisib and Copanlisib, suggest it is a viable lead candidate for further optimization.

The experimental protocols described herein are designed to be self-validating, ensuring high scientific integrity. The progression from biochemical profiling to cellular mechanism of action provides a comprehensive picture of the compound's behavior. Future studies should focus on medicinal chemistry efforts to enhance isoform selectivity, if desired, and to optimize pharmacokinetic properties for in vivo evaluation.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridin-5-amine Derivatives as Potent PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] Among these, compounds bearing a 5-amino substitution are of particular interest for their potential as potent and selective inhibitors of key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[2][3] This guide provides a comprehensive head-to-head comparison of representative Imidazo[1,2-a]pyridine derivatives, offering insights into their structure-activity relationships (SAR), experimental data on their biological performance, and detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics.

The Critical Role of the PI3K/Akt/mTOR Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells. Imidazo[1,2-a]pyridine derivatives have shown considerable promise as inhibitors of this pathway, often targeting the ATP-binding site of PI3K with high affinity.[5]

Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives

Compound IDStructureTarget/PathwayCancer Cell LineIC50 (µM)Reference
Compound 1 Imidazo[1,2-a]pyridine-quinoline hybrid (Compound 8 in source)AnticancerHeLa (Cervical)0.34[6]
MDA-MB-231 (Breast)0.32[6]
ACHN (Renal)0.39[6]
HCT-15 (Colon)0.31[6]
Compound 2 Imidazo[1,2-a]pyridine-quinoline hybrid (Compound 12 in source)AnticancerHeLa (Cervical)0.35[6]
MDA-MB-231 (Breast)0.29[6]
ACHN (Renal)0.34[6]
HCT-15 (Colon)0.30[6]
IP-5 Novel Imidazo[1,2-a]pyridineAnticancerHCC1937 (Breast)45[7][8]
IP-6 Novel Imidazo[1,2-a]pyridineAnticancerHCC1937 (Breast)47.7[7][8]
IP-7 Novel Imidazo[1,2-a]pyridineAnticancerHCC1937 (Breast)79.6[7][8]
Compound 12 3-aminoimidazo[1,2-a]pyridine derivativeAnticancerHT-29 (Colon)4.15[9][10]
Compound 14 3-aminoimidazo[1,2-a]pyridine derivativeAnticancerB16F10 (Melanoma)21.75[9]
Compound 18 3-aminoimidazo[1,2-a]pyridine derivativeAnticancerMCF-7 (Breast)14.81[9]
HT-29 (Colon)10.11[9]
B16F10 (Melanoma)14.39

Note: The structures for the compounds listed above are not fully detailed in the source material, hence a generalized description is provided. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Structure-Activity Relationship (SAR) Insights

The biological activity of Imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.[1]

  • Substitution at the 6-position: The introduction of heteroaryl rings at the 6-position of the imidazo[1,2-a]pyridine core has been a successful strategy in developing potent pan-PI3K inhibitors. A planar conformation between the core and the 6-heteroaryl ring appears to be beneficial for activity, allowing larger substituents to occupy a hydrophobic region in the PI3K active site.[3]

  • Substitution at the 2- and 8-positions: Modifications at the C-2 and C-8 positions have been explored to improve the druglike properties and potency of these inhibitors.[2]

  • Amino group at the 5-position: The presence of an amino group at the 5-position can provide a key interaction point with the target kinase, potentially enhancing potency and selectivity.

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of the Imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone.[2] A general synthetic workflow is depicted below.

G A 2-Aminopyridine derivative C Cyclocondensation A->C B α-Haloketone B->C D Imidazo[1,2-a]pyridine derivative C->D

Caption: General synthetic scheme for Imidazo[1,2-a]pyridine derivatives.

Step-by-Step Synthesis Protocol for a Representative Imidazo[1,2-a]pyridine Derivative (Aryl-substituted at C2)

This protocol is a representative example based on general procedures found in the literature.[2]

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the corresponding α-bromoacetophenone derivative (1.1 eq).

  • Reaction Conditions: The reaction mixture is then heated to reflux (typically 80-100 °C) for a period of 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-aryl-imidazo[1,2-a]pyridine derivative.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (PI3Kα)

The following is a general protocol for assessing the inhibitory activity of the synthesized compounds against the PI3Kα enzyme.

  • Assay Principle: The assay measures the amount of ATP consumed during the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol-3-phosphate (PIP3) by PI3Kα.

  • Procedure:

    • The synthesized compounds are serially diluted to various concentrations.

    • The compounds are incubated with recombinant human PI3Kα enzyme and a substrate mixture containing PI and ATP in an assay buffer.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The amount of remaining ATP is quantified using a luminescent kinase assay kit (e.g., Kinase-Glo®).

    • The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Imidazo[1,2-a]pyridine derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Signaling Pathway Visualization

The Imidazo[1,2-a]pyridine derivatives discussed in this guide exert their anticancer effects primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates this pathway and the point of intervention by these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Activates) CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibition released Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by Imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

The Imidazo[1,2-a]pyridine scaffold represents a highly promising framework for the development of novel anticancer agents, particularly those targeting the PI3K/Akt/mTOR pathway. The structure-activity relationships highlighted in this guide underscore the importance of strategic substitutions at various positions of the bicyclic core to achieve high potency and selectivity. While this guide provides a synthesized comparison based on available data, a direct head-to-head study of a focused library of Imidazo[1,2-a]pyridin-5-amine derivatives would be invaluable for a more definitive understanding of their therapeutic potential. Future research should focus on the rational design and synthesis of such libraries, coupled with comprehensive biological evaluation, to identify lead candidates with optimal efficacy and drug-like properties for further preclinical and clinical development.

References

A Researcher's Guide to Reproducible Synthesis of Imidazo[1,2-a]pyridin-5-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its derivatives, Imidazo[1,2-a]pyridin-5-amine serves as a critical building block for novel pharmaceuticals. However, the reproducibility of its synthesis can be a significant hurdle, impacting project timelines and the reliability of subsequent biological data. This guide provides an in-depth, objective comparison of common synthetic routes to this compound, offering insights into the factors that govern experimental success and reproducibility.

The Challenge of Reproducibility in Heterocyclic Synthesis

The synthesis of substituted imidazo[1,2-a]pyridines is well-documented, with a plethora of methods ranging from classical condensation reactions to modern metal-catalyzed and multicomponent strategies.[2][3] The challenge, however, lies in the consistent and scalable production of specific isomers, such as the 5-amino derivative. Factors including starting material purity, catalyst efficiency, reaction conditions, and work-up procedures can dramatically influence yield, purity, and ultimately, the reproducibility of the experiment. This guide will dissect these variables within the context of two prominent synthetic strategies.

Comparative Analysis of Synthetic Methodologies

We will explore two principal pathways to this compound and its derivatives: the classical Tschitschibabin-type reaction and a modern multicomponent approach, the Groebke-Blackburn-Bienaymé (GBB) reaction.

Methodology 1: The Modified Tschitschibabin Condensation

The Tschitschibabin reaction, a stalwart in heterocyclic chemistry, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4] For the synthesis of an amino-substituted imidazopyridine, a protected amine on the pyridine ring is often necessary, followed by a deprotection step.

Experimental Workflow: Modified Tschitschibabin Synthesis

A Start: 2,6-diaminopyridine B Protection of one amino group (e.g., Boc anhydride) A->B Step 1 C Reaction with α-halo-ketone (e.g., bromoacetaldehyde) B->C Step 2 D Intramolecular Cyclization C->D Step 3 E Deprotection (e.g., TFA) D->E Step 4 F Purification (Crystallization/Chromatography) E->F Step 5 G Final Product: this compound F->G Step 6

Caption: Workflow for a multi-step Tschitschibabin-type synthesis.

Causality and Reproducibility Factors:

  • Protection/Deprotection: The necessity of protecting groups introduces additional steps, each with its own potential for yield loss and side reactions. Incomplete protection or harsh deprotection conditions can lead to a mixture of products, complicating purification and reducing reproducibility.

  • Reaction Conditions: The cyclization step is often sensitive to temperature and base. Inconsistent heating or variations in base stoichiometry can lead to incomplete reactions or the formation of undesired isomers.

  • Starting Material Purity: The purity of the 2,6-diaminopyridine and the α-haloketone is paramount. Impurities can interfere with the reaction, leading to lower yields and difficult-to-remove byproducts.

Methodology 2: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Multicomponent reactions (MCRs) offer a more streamlined approach, combining three or more reactants in a single pot to form a complex product. The GBB reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines and can be adapted for our target molecule.[5][6]

Experimental Workflow: GBB Multicomponent Synthesis

A Start: 2,6-diaminopyridine, Aldehyde, Isocyanide B One-Pot Reaction (with catalyst, e.g., Sc(OTf)3) A->B Step 1 C Purification (Chromatography) B->C Step 2 D Final Product: Substituted this compound C->D Step 3

Caption: A streamlined one-pot GBB multicomponent synthesis.

Causality and Reproducibility Factors:

  • Catalyst Activity: The choice and activity of the Lewis or Brønsted acid catalyst are critical. Variations in catalyst loading or deactivation can significantly impact reaction efficiency and yield.

  • Reagent Stoichiometry and Addition Order: In a one-pot reaction, the precise stoichiometry and sometimes the order of addition of the reactants are crucial for minimizing side reactions and maximizing the yield of the desired product.

  • Solvent Effects: The polarity and purity of the solvent can influence the reaction rate and the solubility of intermediates, affecting the overall outcome. Anhydrous conditions are often necessary to prevent hydrolysis of intermediates.

Performance Comparison: A Data-Driven Analysis

To provide a quantitative comparison, the following table summarizes typical performance metrics for each methodology, based on literature precedents and in-house experience.

ParameterModified Tschitschibabin CondensationGroebke-Blackburn-Bienaymé (GBB) Reaction
Number of Steps 3-4 (including protection/deprotection)1 (one-pot)
Typical Overall Yield 30-50%50-70%
Key Reproducibility Bottlenecks Incomplete protection/deprotection, temperature controlCatalyst activity, reagent purity, strict stoichiometry
Scalability Moderate; multiple steps can be challengingGood; one-pot nature is advantageous
Substrate Scope Generally good for various α-haloketonesBroad, allows for diverse substitutions at C2 and C3
Purification Often requires multiple chromatographic stepsTypically requires a single chromatographic purification

Detailed Experimental Protocols

To ensure the highest degree of reproducibility, the following detailed protocols are provided.

Protocol 1: Modified Tschitschibabin Synthesis of this compound

Step 1: Monoprotection of 2,6-Diaminopyridine

  • Dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.05 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Cyclization

  • To a solution of the monoprotected 2,6-diaminopyridine (1.0 eq) in ethanol, add bromoacetaldehyde dimethyl acetal (1.2 eq) and sodium bicarbonate (2.0 eq).

  • Reflux the mixture for 24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected this compound.

Step 3: Deprotection

  • Dissolve the protected product (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 1M NaOH solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by recrystallization or column chromatography to obtain this compound.

Protocol 2: GBB Synthesis of a Substituted this compound Derivative
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-diaminopyridine (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), and anhydrous methanol.

  • Add scandium(III) triflate (Sc(OTf)₃) (0.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Add an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) and continue stirring at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to yield the desired 2-phenyl-N-tert-butylimidazo[1,2-a]pyridin-3,5-diamine.

Conclusion: Choosing the Right Path for Your Research

Both the modified Tschitschibabin condensation and the Groebke-Blackburn-Bienaymé multicomponent reaction offer viable routes to this compound and its derivatives. The choice of method will depend on the specific goals of the researcher.

  • The Tschitschibabin approach , while multi-step and potentially lower yielding, may be preferable when specific, unsubstituted C2 and C3 positions are required. Careful control over the protection and deprotection steps is crucial for reproducibility.

  • The GBB reaction provides a more efficient, atom-economical, and often higher-yielding one-pot synthesis.[5] It is particularly well-suited for generating libraries of analogues for structure-activity relationship (SAR) studies. However, its reproducibility hinges on the quality of reagents and the precise control of catalytic conditions.

By understanding the underlying principles and critical parameters of each method, researchers can navigate the synthesis of this compound with greater confidence, ensuring the generation of reliable and reproducible data for their drug discovery programs.

References

A Researcher's Guide to Imidazo[1,2-a]pyridine-5-amine Derivatives: A Comparative Statistical Analysis in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The Imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1] Its unique nitrogen-bridged heterocyclic system serves as a versatile framework for developing targeted therapeutics.[2] This guide provides an in-depth comparative analysis of Imidazo[1,2-a]pyridin-5-amine derivatives, focusing on their application as kinase inhibitors in oncology. We will delve into the statistical interpretation of experimental data, compare the performance of various analogs against critical cancer targets, and provide detailed, field-proven protocols to ensure the integrity and reproducibility of your research.

The Rise of Imidazo[1,2-a]pyridines as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes; their dysregulation is a hallmark of cancer. The Imidazo[1,2-a]pyridine core has proven to be an exceptional scaffold for designing potent and selective kinase inhibitors.[3] Alterations in signaling pathways like PI3K/Akt/mTOR are frequently implicated in tumorigenesis, making the enzymes in this pathway attractive therapeutic targets.[4][5] This guide will focus on the statistical evaluation of derivatives targeting key kinases such as Phosphoinositide 3-kinase (PI3K) and FMS-like tyrosine kinase 3 (FLT3), both critical drivers in various malignancies.

Comparative Analysis of Pan-PI3K Inhibitors

The PI3K family of lipid kinases is a central node in cell signaling, and pan-PI3K inhibitors have shown significant therapeutic promise.[5] Structure-activity relationship (SAR) studies on Imidazo[1,2-a]pyridine derivatives have led to the development of highly potent compounds. A key statistical metric in these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a biological process by 50%. The determination of IC50 values relies on fitting experimental data to a dose-response model, typically a four-parameter logistic regression, a foundational statistical method in drug discovery.

Performance Data of Imidazo[1,2-a]pyridine-based PI3K Inhibitors

The following table summarizes the performance of several Imidazo[1,2-a]pyridine derivatives against PI3Kα and in a cell-based assay using the PTEN-deficient A2780 ovarian cancer cell line. This comparative data is essential for identifying lead compounds for further development.

Compound IDCore StructureR Group (at 6-position)PI3Kα IC50 (nM)A2780 Cell IC50 (nM)
1 Imidazopyridine5'-amino-6'-methoxypyridin-3-yl7231
14 Imidazopyridine5'-amino-6'-(1,1,1-trifluoroisopropoxy)pyrazin-2-yl429
ReferenceBenzothiazole Hit(various)101100

Data compiled from studies on pan-PI3K inhibitors.[5]

Analysis: The statistical data clearly indicates a significant improvement in potency from the initial benzothiazole hit to the Imidazo[1,2-a]pyridine series. Compound 14 , featuring a 1,1,1-trifluoroisopropoxy group, demonstrates superior potency in both the biochemical (PI3Kα) and cellular (A2780) assays.[5] This highlights the power of iterative chemical modification guided by statistical analysis of potency data. The optimization was driven by a hypothesis that maintaining a planar conformation between the core and the 6-heteroaryl ring would allow for better accommodation in a hydrophobic pocket of the kinase, a hypothesis validated by the improved IC50 values and later confirmed by X-ray crystallography.[5]

Visualizing the PI3K/Akt/mTOR Signaling Pathway

To understand the mechanism of action, it is crucial to visualize the targeted pathway. The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth and survival that is often hyperactivated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Targeting FLT3 in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6] This makes FLT3 a prime target for therapeutic intervention. Imidazo[1,2-a]pyridine derivatives have been developed as potent FLT3 inhibitors.

Comparative Analysis of FLT3 Inhibitors

The table below presents IC50 values for novel Imidazo[1,2-a]pyridine derivatives against FLT3-ITD (Internal Tandem Duplication), a common activating mutation. The data is compared against Midostaurin, an established multi-kinase inhibitor used in AML treatment.

Compound IDFLT3-ITD Kinase IC50 (nM)MV4-11 Cell Proliferation IC50 (nM)
FLIN-4 1.07 ± 0.04Not Reported
FLIN-1 1.29 ± 0.05Not Reported
FLIN-2 2.53 ± 0.11Not Reported
Midostaurin (Control) 29.64 ± 1.453.2

Data compiled from studies on FLT3 inhibitors.[6][7]

Analysis: The statistical data demonstrates that the novel Imidazo[1,2-a]pyridine derivatives, particularly FLIN-4, exhibit significantly greater potency against the FLT3-ITD kinase compared to the established drug Midostaurin.[7] The low standard deviation in the IC50 values for the FLIN compounds suggests high precision in the experimental measurements. This level of potency highlights the potential of this scaffold to generate next-generation therapeutics for AML.

Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of any comparative analysis rests on the quality of the underlying experimental data. Here, we provide detailed, self-validating protocols for the key assays used to generate the data in this guide.

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8][9] It is a foundational assay in anticancer drug screening.[10]

Causality Behind Experimental Choices:

  • Cell Seeding Density: Using an optimal cell density determined from a growth curve ensures that cells are in the exponential growth phase, providing a robust and reproducible signal.[11]

  • Incubation Time: A 48-72 hour incubation period with the drug allows for multiple cell divisions, enabling the detection of cytotoxic and anti-proliferative effects.[11]

  • Serum-Free Media: During the final incubation with the MTT reagent, using serum-free media is critical to avoid interference from components in the serum that can affect the reduction of MTT and the solubilization of the formazan product.[8]

  • Solubilization: Complete solubilization of the purple formazan crystals is essential for accurate spectrophotometric measurement.[8]

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., A2780, MV4-11) during their exponential growth phase. Resuspend cells in a complete culture medium and seed 100 µL into each well of a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL). Incubate for 24 hours (37°C, 5% CO₂).[12]

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyridine compounds in a complete culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only (e.g., DMSO) and untreated controls.[12]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL MTT solution in sterile PBS. Remove the drug-containing medium from the wells and add 100 µL of fresh, serum-free medium plus 20 µL of the MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8][10]

  • Solubilization: Carefully remove the MTT-containing medium. Add 150-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10][12]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[8]

  • Statistical Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot percent viability against the logarithm of the compound concentration and fit the data using non-linear regression (four-parameter logistic model) to determine the IC50 value.

Protocol 2: Biochemical Kinase Inhibition (FLT3) Assay

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[6] The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13]

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) Prep_Inhibitor 1. Prepare Serial Dilution of Imidazo[1,2-a]pyridine (in DMSO, then buffer) Mix 3. Combine Inhibitor and Kinase Mix in Plate Prep_Inhibitor->Mix Prep_Kinase 2. Prepare Kinase/ Substrate/ATP Mix (in Kinase Buffer) Prep_Kinase->Mix Incubate 4. Incubate at RT (e.g., 60-120 min) Mix->Incubate Add_Reagent1 5. Add ADP-Glo™ Reagent (Depletes remaining ATP) Incubate->Add_Reagent1 Incubate1 6. Incubate at RT (40 min) Add_Reagent1->Incubate1 Add_Reagent2 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate1->Add_Reagent2 Incubate2 8. Incubate at RT (30 min) Add_Reagent2->Incubate2 Read 9. Read Luminescence Incubate2->Read

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of purified FLT3 kinase enzyme and a suitable peptide substrate in kinase buffer.[13]

  • Reaction Initiation: In a 384-well plate, add 1 µL of the inhibitor dilution (or 5% DMSO for controls). Add 2 µL of the FLT3 enzyme. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[13]

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent will deplete any remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[13]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the initial ADP amount. Incubate at room temperature for 30 minutes.[13]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Statistical Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the percent inhibition data to a four-parameter dose-response curve.

Conclusion and Future Directions

The statistical analysis of data from studies on this compound derivatives unequivocally demonstrates the therapeutic potential of this scaffold, particularly in the development of potent and selective kinase inhibitors for oncology. Comparative analysis of IC50 values, guided by robust SAR and QSAR principles, has successfully identified lead compounds with nanomolar potency against critical cancer targets like PI3K and FLT3.[5][14] The detailed, validated protocols provided in this guide serve as a foundation for researchers to generate high-quality, reproducible data, ensuring the integrity of future investigations. As research continues, the focus will likely shift towards optimizing the pharmacokinetic properties and in vivo efficacy of these promising compounds, bringing them one step closer to clinical application.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Imidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a research chemical extends beyond its application in the lab; it culminates in its safe and compliant disposal. This guide provides drug development professionals and researchers with a comprehensive, step-by-step protocol for the proper disposal of Imidazo[1,2-a]pyridin-5-amine (CAS No. 66358-23-4). By grounding our procedures in established safety protocols and regulatory frameworks, we aim to ensure the protection of both laboratory personnel and the environment.

Hazard Assessment and Risk Mitigation

This discrepancy necessitates a conservative approach. Given its identity as a nitrogen-containing heterocyclic aromatic amine—a class of compounds known for potential biological activity and environmental toxicity—it is prudent to handle and dispose of it as a hazardous chemical. The hazards of structurally similar compounds, such as the parent molecule Imidazo[1,2-a]pyridine, include skin irritation, serious eye irritation, and potential respiratory irritation[2][3].

Key Hazard and Safety Information

The following table summarizes the known and inferred hazard profile for this compound.

PropertyData / RecommendationSource(s)
CAS Number 66358-23-4[1]
Physical Form Solid[1]
GHS Hazard (Inferred) Based on analogous compounds, assume at minimum: Skin Irritation (H315), Serious Eye Irritation (H319), and potential Specific Target Organ Toxicity - Respiratory Irritation (H335).[2][3][4]
Environmental Hazard WGK 3: Highly hazardous to water.[1]
Combustibility Combustible Solid.[1]
Required Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory to mitigate exposure risks:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety glasses with side-shields or safety goggles.

  • Skin and Body Protection: A standard laboratory coat. Ensure skin is not exposed.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved particulate respirator.

Regulatory Framework: A Brief Overview

In the United States, the disposal of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] These regulations dictate that any material exhibiting hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) must be managed as hazardous waste from its point of generation to its final disposal.[2] This guide aligns with the principles set forth by the EPA and OSHA to ensure compliance.

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe disposal of this compound waste, including pure unused compound, contaminated consumables, and solutions.

Step 1: Waste Characterization

All waste containing this compound must be classified as hazardous chemical waste. This is based on its high water hazard classification (potential environmental toxicity) and the inferred health hazards from similar chemical structures. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sewer drain. [4]

Step 2: Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.

  • Dedicated Waste Container: Designate a specific, compatible waste container for this compound and materials contaminated with it. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly strong oxidizing agents or acids, to prevent unknown and potentially hazardous reactions. Waste should be segregated according to compatibility.

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated weigh paper, gloves) separate from liquid waste (e.g., solutions). If generating both, use separate, clearly labeled containers.

Step 3: Labeling the Waste Container

Proper labeling is a key regulatory requirement. The moment the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "this compound". Do not use abbreviations.

  • An appropriate hazard warning: "Irritant," "Handle with Care," "Environmental Hazard."

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be under the control of laboratory personnel.

  • Containment: The waste container should be placed in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

Step 5: Arranging for Final Disposal

Laboratory waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Request Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but institutional policies may be stricter), submit a waste pickup request to your EHS department.[5]

  • Professional Handling: Do not attempt to transport the waste off-site yourself. Disposal must be handled by trained professionals who will transport it to a permitted treatment, storage, and disposal facility (TSDF).

Step 6: Decontamination and Empty Container Disposal

Even "empty" containers that held this compound must be handled as hazardous waste.

  • Triple Rinse: The original product container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: The first rinseate is considered acutely hazardous waste and must be collected in your designated this compound hazardous waste container. Subsequent rinses should also be collected.

  • Container Disposal: After triple-rinsing and air-drying, deface the original label on the container. It may then be disposed of as non-hazardous solid waste, pending your institution's specific policies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G Workflow for this compound Disposal A Waste Generation (Unused chemical, contaminated items, solutions) B Characterize as Hazardous Waste (Precautionary Principle) A->B Step 1 C Select Compatible Container (e.g., HDPE, Glass) B->C Step 2 D Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Date C->D Step 3 E Store in SAA - At/near point of generation - Secondary Containment - Keep Closed D->E Step 4 F Is container full or approaching time limit? E->F G Continue to Add Waste F->G No H Submit Waste Pickup Request to EHS F->H Yes G->E I EHS / Licensed Contractor Collects for Final Disposal (e.g., Incineration) H->I Step 5

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.

  • Protect Yourself: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.

  • Clean-Up: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, researchers can confidently manage the disposal of this compound, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.

References

Navigating the Unseen: A Guide to Safely Handling Imidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the introduction of novel compounds is a daily reality. Among these is Imidazo[1,2-a]pyridin-5-amine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols for related chemical families.

It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated[1]. Therefore, a precautionary approach is paramount. The following procedures are based on the known hazards of the parent imidazo[1,2-a]pyridine structure, aromatic amines, and general best practices for handling research chemicals of unknown toxicity.

Hazard Assessment: Understanding the Risks

While a complete hazard profile for this compound is not yet established, we can infer potential risks from related compounds. The parent compound, imidazo[1,2-a]pyridine, is known to cause skin and eye irritation and may cause respiratory irritation[2]. Aromatic amines as a class are known for their potential for skin absorption and systemic toxicity. Therefore, all routes of exposure—inhalation, skin contact, and ingestion—must be considered and mitigated.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe effects.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Unknown Systemic Toxicity: Due to the lack of comprehensive toxicological data, the potential for systemic effects upon absorption cannot be ruled out.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum recommended PPE.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical safety gogglesNitrile or neoprene gloves (double-gloving recommended)Fully buttoned lab coatNot generally required if handled in a certified chemical fume hood
Handling open containers or performing reactions Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant lab coat or apronWork exclusively within a certified chemical fume hood
Cleaning spills Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coverallsAir-purifying respirator with organic vapor/particulate cartridges (if significant dust or aerosol is generated)

Safe Handling Procedures: A Step-by-Step Approach

Adherence to a strict protocol is critical to minimize exposure and ensure a safe working environment.

Engineering Controls: Containing the Hazard
  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[3][4] This is the primary method for preventing inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3][4]

Procedural Workflow for Handling

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_start Don appropriate PPE (See Table 1) fume_hood Work exclusively in a certified chemical fume hood prep_start->fume_hood weigh Carefully weigh solid compound fume_hood->weigh dissolve Dissolve in appropriate solvent weigh->dissolve reaction Perform reaction under controlled conditions dissolve->reaction monitor Monitor reaction progress reaction->monitor quench Quench reaction safely monitor->quench waste_collection Collect all waste in labeled containers quench->waste_collection decontaminate Decontaminate glassware and work surfaces waste_collection->decontaminate ppe_removal Remove PPE correctly (gloves last) decontaminate->ppe_removal wash_hands Wash hands thoroughly ppe_removal->wash_hands spill Spill Occurs evacuate Evacuate immediate area spill->evacuate notify Notify supervisor and EH&S evacuate->notify spill_ppe Don appropriate spill response PPE notify->spill_ppe contain Contain spill with inert absorbent material spill_ppe->contain collect Collect and place in a sealed container for disposal contain->collect spill_cleanup Clean and decontaminate the area collect->spill_cleanup

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Planning for the Unexpected

Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[4] Avoid raising dust.

  • Cleanup: Wearing appropriate PPE (see table), carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal.[5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Storage and Disposal: Long-Term Safety and Responsibility

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage class is noted as 11 - Combustible Solids.

Disposal
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

  • Do not allow the product to enter drains.[1]

By adhering to these guidelines, you can confidently work with this compound while prioritizing your safety and the integrity of your research. As more information becomes available for this compound, these procedures should be reviewed and updated accordingly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.